molecular formula C9H11BrN2O B567124 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine CAS No. 1357580-19-8

5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Cat. No.: B567124
CAS No.: 1357580-19-8
M. Wt: 243.104
InChI Key: AWFXDMOFRNSISC-UHFFFAOYSA-N
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Description

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine (CAS RN: 1357580-19-8) is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This brominated pyrimidine derivative features a tetrahydro-2H-pyran moiety, a common structural motif used to enhance the physicochemical properties and pharmacokinetic profiles of drug candidates . The molecule has a molecular formula of C 9 H 11 BrN 2 O and a molecular weight of 243.1 g/mol . The pyrimidine scaffold is a privileged structure in pharmaceuticals, serving as a core building block in therapies targeting a wide range of diseases, including viral infections, cancer, and bacterial infections . The reactive bromine atom at the 5-position of the pyrimidine ring makes this compound a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create diverse chemical libraries for biological screening . The tetrahydropyran group contributes to the molecular diversity and is known to improve solubility and metabolic stability. Safety Information: This compound is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Researchers should handle it with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed handling and disposal procedures. Usage Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-2-(oxan-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-5-11-9(12-6-8)7-1-3-13-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFXDMOFRNSISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357580-19-8
Record name 5-bromo-2-(oxan-4-yl)pyrimidine
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Foundational & Exploratory

5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for this compound, a key heterocyclic building block in modern medicinal chemistry. The significance of this compound lies in its unique combination of a versatile 5-bromopyrimidine core, amenable to further elaboration via cross-coupling reactions, and a saturated tetrahydropyran (THP) moiety, often employed to enhance pharmacokinetic properties. This document is structured to guide researchers and drug development professionals through the strategic retrosynthetic analysis, detailed forward synthesis of key precursors, and the final, decisive cyclocondensation reaction. We present field-proven, step-by-step experimental protocols, supported by mechanistic insights and data visualization, to ensure both scientific integrity and practical reproducibility.

Introduction: Strategic Importance in Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA and appearing in a vast array of FDA-approved drugs. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold for engaging with biological targets. The introduction of a bromine atom at the 5-position transforms the pyrimidine ring into a versatile synthetic handle. This "placeholder" allows for the strategic introduction of diverse molecular fragments through powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Complementing the pyrimidine core, the tetrahydro-2H-pyran (THP) ring is a widely utilized saturated heterocycle in drug design. It is often introduced as a bioisostere for less metabolically stable or poorly soluble groups. The THP moiety can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, thereby optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

The convergence of these two valuable scaffolds in this compound creates a high-value intermediate for the synthesis of complex, biologically active molecules. This guide details a logical and efficient synthetic route, starting from readily available commercial materials, to empower chemists in their pursuit of novel therapeutics.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic strategy begins with a logical disconnection of the target molecule. The retrosynthesis of this compound is centered on the well-established principle of pyrimidine synthesis via cyclocondensation.

The primary disconnection is made across the two C-N bonds of the pyrimidine ring. This reveals two key synthons: the amidine fragment, Tetrahydro-4H-pyran-4-carboxamidine (II) , which provides the C2 and N1/N3 atoms, and a three-carbon electrophilic fragment, 2-bromomalonaldehyde (III) , which contributes the C4, C5 (with bromine), and C6 atoms.

Further disconnection of these precursors leads to simple, commercially available starting materials. Tetrahydro-4H-pyran-4-carboxamidine (II) can be logically derived from Tetrahydro-4H-pyran-4-carbonitrile (IV) via the classical Pinner reaction. The nitrile, in turn, is accessible from Tetrahydro-4H-pyran-4-one (V) . The second key precursor, 2-bromomalonaldehyde (III), is most efficiently prepared from 2-bromo-1,3-propanediol (VI) through a selective oxidation reaction.

G cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting_materials Starting Materials target This compound (I) amidine Tetrahydro-4H-pyran- 4-carboxamidine (II) target->amidine C-N Disconnection bromo_dialdehyde 2-Bromomalonaldehyde (III) target->bromo_dialdehyde C-N Disconnection nitrile Tetrahydro-4H-pyran- 4-carbonitrile (IV) amidine->nitrile Pinner Reaction diol 2-Bromo-1,3-propanediol (VI) bromo_dialdehyde->diol Oxidation ketone Tetrahydro-4H-pyran-4-one (V) nitrile->ketone Cyanation

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Pathway: From Raw Materials to Final Product

The forward synthesis is executed in a convergent fashion, preparing the two key fragments separately before their final union. This approach is efficient and allows for the purification of intermediates at each stage.

G cluster_A Part A: Amidine Synthesis cluster_B Part B: Aldehyde Synthesis ketone Tetrahydro-4H-pyran-4-one (V) nitrile Tetrahydro-4H-pyran- 4-carbonitrile (IV) ketone->nitrile 1. TsNHNH2 2. KCN pinner_salt Ethyl imidate HCl Salt nitrile->pinner_salt EtOH, HCl (g) amidine Tetrahydro-4H-pyran- 4-carboxamidine HCl (II) pinner_salt->amidine NH3 / EtOH target 5-Bromo-2-(tetrahydro-2H- pyran-4-yl)pyrimidine (I) amidine->target Condensation diol 2-Bromo-1,3-propanediol (VI) bromo_dialdehyde 2-Bromomalonaldehyde (III) diol->bromo_dialdehyde TEMPO, NaOCl bromo_dialdehyde->target G Amidine Amidine (II) Int1 Initial Adduct Amidine->Int1 1. Nucleophilic Attack Aldehyde 2-Bromomalonaldehyde (III) Aldehyde->Int1 1. Nucleophilic Attack Int2 Iminium Ion Int1->Int2 2. Dehydration (-H2O) Int3 Cyclized Intermediate Int2->Int3 3. Intramolecular Attack Int4 Dihydropyrimidine Int3->Int4 4. Dehydration (-H2O) Product 5-Bromopyrimidine (I) Int4->Product 5. Aromatization (-H2)

physicochemical properties of 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Introduction

In the landscape of modern drug discovery and development, pyrimidine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, known to exhibit a wide spectrum of biological activities.[1][2] this compound is a key intermediate and building block used in the synthesis of more complex, biologically active molecules. Its structure, featuring a brominated pyrimidine core coupled with a tetrahydropyran moiety, presents a unique combination of features that influence its behavior in both chemical reactions and biological systems.

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. As a Senior Application Scientist, the goal is not merely to present data, but to contextualize it, offering insights into why these properties are critical and how they are reliably determined. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound to facilitate their research endeavors. We will delve into its structural identity, melting point, solubility, lipophilicity, and spectral characteristics, supported by field-proven experimental protocols.

Molecular Structure and Identity

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. This information underpins all subsequent analysis and interpretation of its physicochemical behavior.

IdentifierValueSource
Chemical Name This compoundECHEMI[3]
CAS Number 1357580-19-8ECHEMI[3]
Molecular Formula C₉H₁₁BrN₂OECHEMI[3]
Molecular Weight 243.10 g/mol Calculated
SMILES String C1CC(OCC1)C2=NC=C(Br)C=N2

The structure consists of a pyrimidine ring, which is electron-deficient due to the two nitrogen atoms, making positions 2, 4, and 6 susceptible to nucleophilic attack.[2] The bromine atom at the 5-position serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the tetrahydropyran group influences solubility and conformational flexibility.

Melting Point: A Criterion for Purity

The melting point is a fundamental thermal property that provides a quick and reliable indication of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities will depress the melting point and broaden the range.[5]

Causality and Experimental Choice

The capillary method is the most common and accessible technique for melting point determination in a research setting.[6][7] It relies on visually observing the phase transition from solid to liquid as the sample is heated at a controlled rate.[7] The choice of a slow heating rate (1-2°C per minute) near the expected melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate measurement.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder.

    • Press the open end of a glass capillary tube into the powder to collect a small amount of the sample.[6]

    • Tap the sealed end of the capillary on a hard surface or drop it down a long glass tube to tightly pack the solid to a depth of 2-3 mm.[5][6]

  • Initial Rapid Determination:

    • Place the packed capillary into the heating block of a melting point apparatus.[5]

    • Set a rapid heating rate to quickly determine an approximate melting range. This saves time and establishes the temperature at which to begin the more precise measurement.

  • Accurate Determination:

    • Allow the apparatus to cool significantly below the approximate melting point.

    • Prepare a new capillary with the sample.

    • Set the heating rate so the temperature rises at no more than 2°C per minute once it is within 15-20°C of the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

MeltingPointWorkflow A Prepare Sample (Dry, Powdered) B Pack Capillary Tube (2-3 mm height) A->B C Rapid Heating Scan (Determine Approx. MP) B->C D Cool Apparatus C->D E Slow Heating Scan (1-2°C / min) D->E F Record T1 (First liquid drop) E->F G Record T2 (All liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for accurate melting point determination.

Aqueous Solubility: A Gatekeeper for Biological Activity

Aqueous solubility is a critical physicochemical parameter in drug discovery, profoundly impacting bioassay results, formulation for in vivo studies, and intestinal absorption.[8] Poor solubility can be a major hurdle, leading to misleading biological data and challenges in developing a viable drug product. For discovery compounds, a kinetic solubility of greater than 60 µg/mL is often considered a good target.[8]

Causality and Experimental Choice: Kinetic vs. Thermodynamic

Two primary types of solubility are measured: thermodynamic and kinetic.[9]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound. It is determined by incubating an excess of the solid compound with the solvent for an extended period (often 24-48 hours) until equilibrium is reached.[8] This method is resource-intensive and not ideal for early-stage screening.

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[9][10] This method mimics the conditions of many high-throughput screening assays and is therefore highly relevant for early discovery.[10] It identifies compounds prone to precipitation under assay conditions.

Given its high-throughput nature and relevance to early research, the kinetic solubility assay using direct UV absorption is a preferred method.

Experimental Protocol: High-Throughput Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Calibration Curve: Create a set of calibration standards by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water. These standards are used to correlate UV absorbance with concentration.

  • Sample Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired highest test concentration (e.g., 100 µM).

  • Incubation: Shake the plate at room temperature for 1.5 to 2 hours to allow for precipitation to occur.

  • Filtration: Use a 96-well filter plate to separate any precipitated solid from the saturated solution.[10]

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the UV absorbance of each well using a plate reader.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its UV absorbance to the previously generated calibration curve. This concentration is the kinetic solubility.[10]

SolubilityWorkflow cluster_0 Thermodynamic (Equilibrium) Solubility cluster_1 Kinetic Solubility A Add Excess Solid to Buffer B Incubate & Agitate (24-48h) A->B C Filter Undissolved Solid B->C D Quantify Filtrate (e.g., HPLC) C->D E Add DMSO Stock to Buffer F Incubate & Shake (1-2h) E->F G Filter Precipitate F->G H Quantify Filtrate (e.g., UV-Vis) G->H

Caption: Comparison of Thermodynamic and Kinetic solubility workflows.

Lipophilicity (LogP): Predicting In Vivo Behavior

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). It is most commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[11][12]

LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ) [11]

  • Negative LogP: The compound is more hydrophilic.[11]

  • Positive LogP: The compound is more lipophilic (hydrophobic).[11]

  • LogP = 0: The compound partitions equally between the two phases.[11]

For drug candidates, LogP values are often targeted to be below 5, as per Lipinski's Rule of Five, to ensure adequate aqueous solubility and bioavailability.[13]

Causality and Experimental Choice

The "shake-flask" method is the traditional and most accurate method for LogP determination.[11] It involves directly measuring the concentration of the solute in both phases after they have been thoroughly mixed and allowed to separate. This direct measurement provides a gold-standard value, though it is more time-consuming than chromatographic methods.[11]

Experimental Protocol: Shake-Flask Method for LogP Determination
  • Phase Preparation:

    • Pre-saturate n-octanol with water (or an appropriate buffer, e.g., PBS pH 7.4).

    • Pre-saturate the aqueous buffer with n-octanol. This step is crucial to ensure the volumes of the two phases do not change during the experiment.[14]

  • Dissolution: Dissolve a precisely weighed amount of this compound in one of the pre-saturated phases (whichever it is more soluble in).

  • Partitioning:

    • Combine known volumes of the pre-saturated n-octanol and aqueous phases in a separatory funnel or vial.

    • Add the dissolved compound.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.

    • Allow the phases to fully separate for at least 24 hours.[14]

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification:

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC with UV detection.[14]

    • A calibration curve must be prepared for quantification in each phase.

  • Calculation: Use the measured concentrations to calculate the partition coefficient (P) and then the LogP value.

LogP_Diagram cluster_setup 1. System Setup cluster_exp 2. Partitioning Experiment cluster_analysis 3. Analysis & Calculation A Pre-saturate n-Octanol with Water B Pre-saturate Water with n-Octanol C Combine Phases Add Compound D Shake Vigorously C->D E Allow Phases to Separate (Equilibration) D->E F n-Octanol Phase (Top) Aqueous Phase (Bottom) E->F G Sample n-Octanol Phase F:f0->G H Sample Aqueous Phase F:f1->H I Quantify via HPLC-UV G->I H->I J Calculate LogP = log10([Org]/[Aq]) I->J

Caption: Conceptual workflow for LogP determination by the shake-flask method.

Spectral Properties for Structural Verification

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a synthesized compound. The primary methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15] ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling, while ¹³C NMR provides information about the carbon skeleton.

Protocol: Standard NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[16]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, high-quality NMR tube.[16]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[16]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum, ensuring proper spectral width and number of scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing and Reporting:

    • Process the raw data (Free Induction Decay - FID) using a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard.

    • Integrate the peaks in the ¹H spectrum.

    • Report the data according to established guidelines, listing chemical shifts (δ) in ppm, multiplicity (s, d, t, m, etc.), number of protons, and coupling constants (J) in Hz.[17]

NMR_Workflow A Weigh Compound (5-25 mg for ¹H) B Dissolve in Deuterated Solvent + Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire FID Data E->F G Process Data (FT, Phasing, Baseline) F->G H Analyze Spectrum (Shifts, Integrals, Coupling) G->H

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

The physicochemical properties of this compound define its potential and limitations as a molecular building block. A thorough understanding of its melting point, solubility profile, and lipophilicity is not merely academic; it is essential for designing robust synthetic routes, developing meaningful biological assays, and ultimately, for the successful progression of research projects. The protocols and theoretical frameworks presented in this guide provide researchers with a validated system for characterizing this compound and others like it, ensuring that experimental choices are driven by scientific causality and a clear understanding of the molecular properties at play.

References

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Studylib. Melting Point Determination: Lab Techniques & Purity Analysis. Available from: [Link]

  • Edisco. Melting point determination. Available from: [Link]

  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

  • Wired Chemist. Determination of Melting Point. Available from: [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Available from: [Link]

  • Semantic Scholar. [Development of solubility screening methods in drug discovery]. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Available from: [Link]

  • Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available from: [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available from: [Link]

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An In-Depth Technical Guide to 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. The pyrimidine core is a privileged scaffold, forming the basis of numerous marketed drugs, while the tetrahydropyran (THP) motif is frequently incorporated to enhance physicochemical properties such as solubility and metabolic stability. This document details the compound's identification, a proposed synthetic pathway based on established chemical principles, its physicochemical characteristics, and its strategic application in the design of novel therapeutics. Particular emphasis is placed on the rationale behind synthetic choices and the compound's potential as a versatile intermediate for creating diverse chemical libraries.

Compound Identification and Structure

This compound is a substituted pyrimidine distinguished by a bromine atom at the C5 position and a tetrahydropyran ring linked at the C2 position.

  • Chemical Name: this compound

  • CAS Number: 1357580-19-8

  • Molecular Formula: C₉H₁₁BrN₂O

The structure combines two medicinally important scaffolds. The pyrimidine ring is a cornerstone of many therapeutic agents, from anticancer to antiviral drugs[1]. The bromine atom at the 5-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups[1]. The tetrahydropyran moiety is recognized as a valuable component in drug design for its ability to improve aqueous solubility and escape the flat, aromatic "sp²-rich" chemical space, often leading to better pharmacological profiles[2].

Physicochemical and Safety Data

While specific experimental data for this compound is not widely published, the following table summarizes key properties, with some data extrapolated from closely related analogs for guidance.

PropertyValue / InformationSource / Comment
Molecular Weight 243.10 g/mol Calculated
Appearance Likely a solid at room temperature.Based on analogs like 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine which is a solid[3].
Melting Point Not available.
Boiling Point Not available.
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol.General property of similar organic molecules.
Purity Commercially available from some suppliers with purities of 96% or higher.[4]
Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for 5-bromopyrimidine and related structures, the following hazards and precautions should be considered[5][6][7]:

  • Hazards:

    • May be harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Handling Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Proposed Synthetic Pathway

Stage 1: Synthesis of Tetrahydropyran-4-carboxamidine Hydrochloride

The conversion of a nitrile to an amidine is a foundational transformation in organic chemistry. This can be achieved via the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate ester, followed by reaction with ammonia.

Stage_1_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_final Product THPN Tetrahydropyran-4-carbonitrile Imidate Ethyl tetrahydropyran-4-carboximidate (Pinner Salt) THPN->Imidate 1. Dry HCl, Ethanol, 0°C to RT EtOH Ethanol (Solvent) HCl HCl (gas) Amidine Tetrahydropyran-4-carboxamidine Hydrochloride Imidate->Amidine 2. NH3 in Ethanol

Caption: Proposed workflow for the synthesis of the amidine intermediate.

Experimental Protocol (Proposed):

  • Imidate Formation: A solution of tetrahydropyran-4-carbonitrile in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is sealed and allowed to stir at room temperature for 12-18 hours. The precipitation of the imidate hydrochloride salt (Pinner salt) indicates reaction progress.

  • Ammonolysis: The solvent is removed under reduced pressure, and the resulting crude imidate salt is suspended in a fresh solution of anhydrous ethanol. The suspension is cooled to 0°C and saturated with ammonia gas, or a solution of ammonia in ethanol is added. The mixture is stirred at room temperature in a sealed vessel for 24 hours.

  • Isolation: The reaction mixture is concentrated in vacuo. The resulting solid is triturated with diethyl ether to remove non-polar impurities and then collected by filtration to yield tetrahydropyran-4-carboxamidine hydrochloride.

Causality: The Pinner reaction is a classic and reliable method for converting nitriles to amidines without requiring harsh reagents. The use of anhydrous conditions is critical to prevent hydrolysis of the nitrile and the intermediate imidate back to the corresponding amide or carboxylic acid.

Stage 2: One-Pot Cyclization to form this compound

This stage is based on a patented one-step method for producing 5-bromo-2-substituted pyrimidines[8]. It involves the acid-catalyzed condensation of an amidine with 2-bromomalonaldehyde.

Stage_2_Synthesis cluster_reactants2 Reactants cluster_product2 Final Product Amidine_HCl Tetrahydropyran-4-carboxamidine Hydrochloride Final_Product This compound Amidine_HCl->Final_Product Heat (e.g., 80-100°C) Bromomalon 2-Bromomalonaldehyde Bromomalon->Final_Product Solvent Protic Acid Solvent (e.g., Acetic Acid) Solvent->Final_Product

Caption: Proposed one-pot condensation to form the final product.

Experimental Protocol (Proposed):

  • Reaction Setup: In a round-bottom flask, 2-bromomalonaldehyde (1.0 equivalent) is dissolved in a protic acid solvent, such as glacial acetic acid.

  • Condensation: Tetrahydropyran-4-carboxamidine hydrochloride (1.0-1.2 equivalents) is added to the solution. The mixture is heated to 80-100°C and stirred for 4-8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water. The aqueous solution is neutralized with a base (e.g., saturated sodium bicarbonate solution) until pH 7-8 is reached. The resulting mixture is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude residue is purified by column chromatography on silica gel to afford the final product, this compound.

Causality: This reaction is a classic pyrimidine synthesis involving the condensation of a three-carbon dielectrophile (2-bromomalonaldehyde) with a N-C-N nucleophile (the amidine)[3]. The acidic solvent protonates the carbonyls of the malonaldehyde, activating them for nucleophilic attack by the amidine nitrogens, driving the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but serves as a highly valuable and versatile intermediate for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the strategic combination of its structural features.

The Pyrimidine Core as a Privileged Scaffold

The pyrimidine ring is a bioisostere for benzene and other aromatic systems and is a key component in a multitude of FDA-approved drugs[1]. Its nitrogen atoms can act as hydrogen bond acceptors, which is critical for binding to biological targets like protein kinases. The presence of the pyrimidine scaffold is a well-established strategy in the development of inhibitors for various enzyme families.

The Tetrahydropyran (THP) Moiety for Property Modulation

Modern drug discovery programs often seek to develop molecules with three-dimensional character to improve selectivity and physicochemical properties. The non-planar, saturated THP ring serves this purpose effectively[2]. It can enhance aqueous solubility, reduce metabolic liability, and provide conformational rigidity, which can be advantageous for target binding.

The C5-Bromo Group as a Synthetic Handle

The bromine atom at the 5-position is the key reactive site for molecular elaboration. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.

  • Buchwald-Hartwig Amination: To form C-N bonds with various amines.

  • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

  • Heck Coupling: To form C-C double bonds with alkenes.

The ability to perform these transformations allows chemists to rapidly generate libraries of diverse analogs, which is essential for structure-activity relationship (SAR) studies in a drug discovery campaign. For instance, a patent on novel PDE4 inhibitors describes the synthesis of related 2,5-disubstituted pyrimidines, highlighting the industrial relevance of this structural motif[9].

Conclusion

This compound represents a strategically designed building block for modern medicinal chemistry. It combines the biologically relevant pyrimidine core with the property-enhancing tetrahydropyran moiety and a versatile synthetic handle in the form of a C5-bromine atom. While detailed experimental data on the compound itself remains sparse, its synthesis is highly feasible through established chemical reactions. Its true value lies in its potential as a starting material for the efficient, modular synthesis of novel and diverse small molecules targeting a wide range of diseases. This guide provides the foundational knowledge for researchers and drug development professionals to leverage this potent intermediate in their discovery programs.

References

  • MSDS of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. (2011). Chemos GmbH & Co. KG.
  • Google Patents. WO2016008590A1 - Novel 2,5-substituted pyrimidines as pde4 inhibitors.
  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. United States Patent (19) - Process for the preparation of 5-bromopyrimidine.
  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine.
  • Singh, P., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.
  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry.
  • CymitQuimica. (2024). Safety Data Sheet: 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • ATB (Automated Topology Builder). 5-Bromopyrimidine | C4H3BrN2 | MD Topology | NMR | X-Ray. Available from: [Link]

  • A2B Chem. 5-Bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyrimidine, 96% Purity.
  • Kumar, A., et al. (2009). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. Archiv der Pharmazie - Chemistry in Life Sciences, 342(10), 604-612.
  • Adejayan, O. S., et al. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Research and Review in Science.
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6299.
  • Gore, P. M., & Rajput, P. R. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

  • Debnath, P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry, 2(4), 921-933.
  • Al-Ostoot, F. H., et al. (2021). A mini review of pyrimidine and fused pyrimidine marketed drugs. Journal of Applied Pharmaceutical Science, 11(1), 169-178.
  • Debnath, P. (2020). Synthesis of Amidines and its application to heterocycles synthesis.

Sources

A Technical Guide to the Spectral Characterization of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. In the absence of publicly available experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds and fundamental principles of spectroscopic interpretation. Furthermore, this guide outlines detailed experimental protocols for acquiring high-quality NMR and MS data, ensuring a self-validating system for researchers in organic synthesis and drug development.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules. The pyrimidine ring is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The presence of a bromine atom at the 5-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the tetrahydropyran moiety can influence the compound's solubility, metabolic stability, and binding interactions.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. NMR and MS are indispensable analytical techniques for these purposes. This guide offers a detailed roadmap for the acquisition and interpretation of this critical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound and provide a robust protocol for data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the protons of the tetrahydropyran ring. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the bromine substituent.

graph "Molecular_Structure_with_Proton_Assignments" { layout=neato; node [shape=none, fontsize=10]; edge [style=invis];

// Molecule structure N1 [label="N", pos="0,1!", color="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1.2,0.5!", color="#202124", fontcolor="#FFFFFF"]; N3 [label="N", pos="-1.2,-0.5!", color="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="1.2,-0.5!", color="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="1.2,0.5!", color="#202124", fontcolor="#FFFFFF"]; Br [label="Br", pos="2.4,-0.8!", color="#EA4335", fontcolor="#FFFFFF"]; C7 [label="C", pos="-2.4,0.8!", color="#202124", fontcolor="#FFFFFF"]; H_C7 [label="H", pos="-2.4,1.5!", color="#34A853", fontcolor="#FFFFFF"]; C8_12 [label="CH2", pos="-3.6,0.2!", color="#202124", fontcolor="#FFFFFF"]; C9_11 [label="CH2", pos="-3.6,-1.2!", color="#202124", fontcolor="#FFFFFF"]; O10 [label="O", pos="-4.8,-0.5!", color="#EA4335", fontcolor="#FFFFFF"]; H6 [label="H", pos="2.1,0.8!", color="#34A853", fontcolor="#FFFFFF"]; H4 [label="H", pos="0,-1.7!", color="#34A853", fontcolor="#FFFFFF"];

// Edges for bonds N1 -- C2 [style=solid]; C2 -- N3 [style=solid]; N3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- N1 [style=solid]; C5 -- Br [style=solid]; C2 -- C7 [style=solid]; C7 -- C8_12 [style=solid]; C8_12 -- O10 [style=solid]; O10 -- C9_11 [style=solid]; C9_11 -- C7 [style=solid]; C6 -- H6 [style=solid]; C4 -- H4 [style=solid]; C7 -- H_C7 [style=solid];

// Labels for proton assignments label_H6 [label="H-6", pos="2.5,1.2!", fontcolor="#34A853"]; label_H4 [label="H-4", pos="0,-2.1!", fontcolor="#34A853"]; label_H_C7 [label="H-a", pos="-2,1.8!", fontcolor="#34A853"]; label_H_C8_12_ax [label="H-b (ax)", pos="-3.9,0.7!", fontcolor="#34A853"]; label_H_C8_12_eq [label="H-b (eq)", pos="-3.2,-0.2!", fontcolor="#34A853"]; label_H_C9_11_ax [label="H-c (ax)", pos="-3.9,-1.7!", fontcolor="#34A853"]; label_H_C9_11_eq [label="H-c (eq)", pos="-3.2,-0.8!", fontcolor="#34A853"]; }

Figure 1. Structure of this compound with proton assignments.
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4, H-6~8.8Singlet2H
H-b (eq), H-c (eq)~4.1Doublet of Doublets2H
H-c (ax), H-b (ax)~3.6Triplet of Doublets2H
H-a~3.3Multiplet1H
H-d (eq), H-e (eq)~2.1Multiplet2H
H-d (ax), H-e (ax)~1.9Multiplet2H

Note: The chemical shifts of the pyrimidine protons are anticipated to be in the downfield region due to the deshielding effect of the two nitrogen atoms. The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to axial and equatorial relationships.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to be significantly downfield due to the influence of the electronegative nitrogen atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~168
C-4, C-6~158
C-5~115
C-b, C-c~68
C-a~40
C-d, C-e~32

Note: The carbon directly attached to the two nitrogen atoms (C-2) will be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system for acquiring high-quality NMR data.

digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_acq" { label="Data Acquisition"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_proc" { label="Data Processing"; style="rounded"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"];

}

transfer -> instrument [lhead="cluster_acq", ltail="cluster_prep", minlen=2]; C13_acq -> ft [lhead="cluster_proc", ltail="cluster_acq", minlen=2]; }

Figure 2. A generalized workflow for NMR sample preparation, data acquisition, and processing.
  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans should be adjusted for optimal signal-to-noise (typically 16-64).

    • Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

    • A higher number of scans (1024-4096 or more) is required due to the low natural abundance of ¹³C.[2]

    • Chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for confirming the molecular weight and deducing structural information.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z Assignment Notes
243/245[M]⁺Molecular ion peak, showing the characteristic bromine isotope pattern.
158/160[M - C₅H₉O]⁺Loss of the tetrahydropyran moiety.
85[C₅H₉O]⁺Tetrahydropyran fragment.
Proposed Fragmentation Pathway

The fragmentation pattern will likely involve the cleavage of the bond between the pyrimidine and tetrahydropyran rings.

digraph "MS_Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes molecular_ion [label="[M]⁺\nm/z 243/245", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyrimidine_fragment [label="[C₄H₂BrN₂]⁺\nm/z 158/160", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thp_fragment [label="[C₅H₉O]⁺\nm/z 85", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges molecular_ion -> pyrimidine_fragment [label="- C₅H₉O"]; molecular_ion -> thp_fragment [label="- C₄H₂BrN₂"]; }

Figure 3. A simplified proposed fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

    • The electron ionization source is commonly operated at 70 eV.[3]

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive framework for the spectral characterization of this compound. The predicted ¹H and ¹³C NMR and mass spectral data, in conjunction with the detailed experimental protocols, offer a robust system for the structural verification and quality control of this important synthetic intermediate. Adherence to these guidelines will ensure the generation of high-quality, reliable data, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • IOSR Journal. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document serves as a first-principles guide for researchers. It combines theoretical considerations with actionable experimental protocols, enabling scientists to systematically characterize the solubility profile of this and similar pyrimidine derivatives in a range of pharmaceutically relevant organic solvents.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold frequently utilized in the development of novel therapeutics due to its diverse biological activities.[1] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Understanding the solubility of an API in various organic solvents is paramount for several key stages of drug development:

  • Reaction Chemistry and Purification: Selecting appropriate solvents is crucial for reaction efficiency, impurity profiling, and developing scalable crystallization processes for purification.[2]

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental for creating stable and effective dosage forms, from oral solutions to injectables.

  • Preclinical and Toxicological Studies: Preparing accurate dosing solutions for in vitro and in vivo studies hinges on knowing the compound's solubility limits.[3]

This guide provides the necessary theoretical foundation and practical methodologies to empower researchers to thoroughly investigate the solubility of this compound.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more nuanced understanding requires consideration of the interplay between the solute (this compound) and various solvents.

2.1. Physicochemical Properties of this compound

An analysis of the compound's structure reveals key features that will govern its solubility:

  • Pyrimidine Core: A π-deficient aromatic heterocycle containing two nitrogen atoms, contributing to its polarity and potential for hydrogen bonding.[1]

  • Bromo Substituent: The electronegative bromine atom can influence the electron distribution of the pyrimidine ring.

  • Tetrahydropyran Moiety: This saturated ether ring adds a degree of non-polar character and potential hydrogen bond acceptor sites (the oxygen atom).

Based on this structure, the compound is expected to exhibit moderate polarity. Its solubility will be favored in solvents that can engage in hydrogen bonding and have a similar polarity profile.

2.2. Solvent Properties and their Influence

The choice of solvent is a critical factor in determining solubility.[4] Key solvent parameters to consider include:

  • Polarity: Solvents can be broadly classified as polar (protic and aprotic) and non-polar. Polar solvents will more effectively solvate polar solutes.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will have a significant impact on the solubility of compounds with complementary functionalities.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions and solvate polar molecules.

A systematic approach to solvent selection involves screening a range of solvents with varying properties, as detailed in the experimental section.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement.[5] The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

3.1. Materials and Equipment

  • This compound (analytical standard)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent equilibration Shake at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation sampling Filter supernatant centrifugation->sampling dilution Dilute sample sampling->dilution hplc Analyze by HPLC dilution->hplc

Caption: Experimental workflow for solubility determination.

3.3. Detailed Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a saturated solution with visible undissolved solid.

    • To each vial, add a precise volume of the selected organic solvent (e.g., 1 mL).

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility in mg/mL or mol/L by comparing the peak area of the sample to a standard curve prepared with known concentrations of the compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypeDielectric ConstantSolubility (mg/mL)
MethanolPolar Protic32.7[Experimental Value]
EthanolPolar Protic24.5[Experimental Value]
IsopropanolPolar Protic19.9[Experimental Value]
AcetonitrilePolar Aprotic37.5[Experimental Value]
AcetonePolar Aprotic20.7[Experimental Value]
DichloromethaneNon-polar9.1[Experimental Value]
TolueneNon-polar2.4[Experimental Value]
N,N-Dimethylformamide (DMF)Polar Aprotic36.7[Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7[Experimental Value]

Note: The values in this table are placeholders and must be determined experimentally.

Interpretation of Results:

The solubility data will provide valuable insights into the physicochemical properties of the compound. For instance, high solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding plays a significant role in the solvation process. Conversely, poor solubility in non-polar solvents like toluene would indicate the compound's polar nature. High solubility in aprotic polar solvents like DMF and DMSO is also common for many pharmaceutical compounds.[6]

Advanced Considerations and Troubleshooting

5.1. Mixed Solvent Systems

If the solubility in a single solvent is not adequate, mixed solvent systems can be explored.[4] A common approach is to use a "soluble solvent" in which the compound is highly soluble and an "insoluble solvent" in which it is poorly soluble. The two solvents must be miscible.

5.2. Temperature Effects

The solubility of most solids increases with temperature.[4] Therefore, determining the solubility at different temperatures can be crucial for developing crystallization processes.

5.3. Crystallization and Polymorphism

The choice of solvent can influence the crystal form (polymorph) of the compound, which can, in turn, affect its solubility and bioavailability.[7] It is advisable to characterize the solid phase after the solubility experiment (e.g., by PXRD) to ensure that no polymorphic transformation has occurred.

Conclusion

References

  • Benchchem. Technical Support Center: Crystallization of Pyrimidine Compounds.

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

  • Benchchem. Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.

  • Guidechem. 5-Bromopyrimidine 4595-59-9 wiki.

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility.

  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.

  • ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

  • R Discovery. Prediction of Solubility of Drugs and Other Compounds in Organic Solvents.

  • CymitQuimica. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine.

  • Chemistry LibreTexts. 3.3: Choice of Solvent.

  • Unipd. Predicting drug solubility in organic solvents mixtures.

  • BLDpharm. 1468448-55-6|5-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyrimidine.

  • LabNetwork. 5-Bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyrimidine, 96% Purity, C9H11BrN2O2, 100 mg.

  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

  • PubChemLite. 5-bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyridine.

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents.

  • Santa Cruz Biotechnology. 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine.

  • Sigma-Aldrich. 5-Bromo-2-(isopropylamino)pyrimidine 77476-95-0.

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The Pyrimidine Scaffold: A Journey from Foundational Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine derivatives, tracing their evolution from early laboratory syntheses to their indispensable role in modern drug development. We will delve into the seminal discoveries that unveiled their biological significance and examine the synthetic strategies that have enabled the creation of life-saving medicines. This guide will provide detailed experimental protocols for the synthesis of key pyrimidine-based drugs and for assessing their biological activity, offering a practical resource for researchers, scientists, and drug development professionals.

The Genesis of Pyrimidine Chemistry: From Isolation to Synthesis

The story of pyrimidine begins in the late 19th and early 20th centuries, a period of fervent discovery in organic chemistry and biochemistry.

  • Early Isolations and the Naming of a Scaffold: The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, who produced it by oxidizing uric acid with nitric acid.[1] However, the systematic study of this class of compounds began in earnest in the 1880s. The parent compound, pyrimidine, was first synthesized in 1900 by Siegmund Gabriel and James Colman.[2] The name "pyrimidin" was coined in 1885 by Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2]

  • Unveiling the Building Blocks of Heredity: The profound biological importance of pyrimidines was unveiled with the isolation of the nucleobases. Uracil, cytosine, and thymine, the pyrimidine components of nucleic acids, were identified in the late 19th and early 20th centuries, laying the groundwork for understanding the chemical basis of genetics.[1] This pivotal discovery set the stage for the explosion of research into the roles of pyrimidines in biological systems.

The Biological Imperative: Pyrimidines in the Machinery of Life

Pyrimidine derivatives are not merely structural components; they are active participants in a vast array of biological processes.

  • The Genetic Alphabet: The most fundamental role of pyrimidines is as the informational units of the genetic code. Cytosine (C) and thymine (T) in DNA, and cytosine (C) and uracil (U) in RNA, form specific hydrogen-bonded pairs with purine bases, a principle that underpins the double helix structure of DNA and the mechanisms of replication and transcription.[1]

  • Metabolic and Coenzymatic Functions: Beyond their role in nucleic acids, pyrimidine derivatives are essential components of various coenzymes and are involved in crucial metabolic pathways.[1] Thiamine (Vitamin B1), for instance, contains a pyrimidine ring and is vital for carbohydrate metabolism. The de novo biosynthesis of pyrimidines is a fundamental cellular process, creating the necessary building blocks for nucleic acid synthesis.[3][4]

Pyrimidines in the Pharmaceutical Arena: A Scaffold for Innovation

The structural versatility and inherent biological relevance of the pyrimidine ring have made it a privileged scaffold in drug discovery.[5][6][7] The ability of pyrimidine derivatives to interact with a wide range of biological targets has led to the development of numerous life-saving drugs.[5][6][7]

5-Fluorouracil: A Paradigm of Antimetabolite Chemotherapy

The synthesis of 5-Fluorouracil (5-FU) in the 1950s marked a watershed moment in cancer treatment. This pyrimidine analog acts as an antimetabolite, potently inhibiting thymidylate synthase, an enzyme critical for DNA synthesis.[8] This targeted inhibition leads to the death of rapidly proliferating cancer cells.

The following is a representative laboratory-scale synthesis of 5-Fluorouracil.

Part A: Synthesis of Uracil from Malic Acid and Urea [4]

  • Reaction Setup: In a fume hood, cautiously add 100 g of fuming sulfuric acid (oleum) to a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Addition of Reactants: While stirring, slowly add a mixture of 50 g of malic acid and 25 g of urea to the fuming sulfuric acid. The addition should be done in small portions to control the exothermic reaction.

  • Heating and Reaction: Heat the reaction mixture to 80-90°C for 2 hours. The mixture will become a thick, dark-colored slurry.

  • Work-up and Isolation: Carefully pour the hot reaction mixture onto 200 g of crushed ice in a large beaker. A precipitate will form. Allow the mixture to cool to room temperature, then filter the crude uracil using a Büchner funnel.

  • Purification: Wash the crude product with cold water and then with ethanol. Recrystallize the solid from hot water to obtain pure uracil. Dry the crystals in a vacuum oven.

Part B: Fluorination of Uracil to 5-Fluorouracil [9][10]

  • Reaction Setup: In a well-ventilated fume hood, suspend 10 g of dry uracil in 100 mL of glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution).

  • Fluorination: Cool the suspension in an ice bath. Slowly bubble a mixture of 10% fluorine gas in nitrogen through the stirred suspension. The reaction is highly exothermic and should be carefully monitored.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the uracil spot on TLC), stop the fluorine flow and purge the system with nitrogen. Evaporate the acetic acid under reduced pressure.

  • Purification: The crude 5-fluorouracil is then purified by recrystallization from water or an ethanol/water mixture. The final product should be a white crystalline solid.

G cluster_0 Part A: Uracil Synthesis cluster_1 Part B: Fluorination Malic_Acid Malic Acid Reaction_Mixture_A Reaction_Mixture_A Malic_Acid->Reaction_Mixture_A Add to Urea Urea Urea->Reaction_Mixture_A Add to Fuming_Sulfuric_Acid Fuming_Sulfuric_Acid Fuming_Sulfuric_Acid->Reaction_Mixture_A Heat (80-90°C) Uracil Uracil Uracil_B Uracil Reaction_Mixture_A->Uracil Work-up & Purify Reaction_Mixture_B Reaction_Mixture_B Uracil_B->Reaction_Mixture_B Suspend in Fluorine_Gas Fluorine_Gas Fluorine_Gas->Reaction_Mixture_B Bubble through Acetic_Acid Acetic_Acid Acetic_Acid->Reaction_Mixture_B 5_Fluorouracil 5_Fluorouracil Reaction_Mixture_B->5_Fluorouracil Work-up & Purify

Caption: Workflow for the synthesis of 5-Fluorouracil.

This protocol outlines a method to assess the inhibitory effect of 5-FU on thymidylate synthase (TS) activity in cancer cell extracts.

  • Cell Culture and Treatment: Culture a cancer cell line (e.g., HCT116) in appropriate media. Treat the cells with varying concentrations of 5-FU for a specified time (e.g., 24 hours). A vehicle-treated control group should be included.

  • Preparation of Cell Lysates: Harvest the cells and prepare whole-cell extracts by sonication or lysis buffer.

  • TS Activity Assay: The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

    • Prepare a reaction mixture containing the cell extract, dUMP, and the cofactor 5,10-methylenetetrahydrofolate.

    • Initiate the reaction by adding the substrate mixture.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and analyze the formation of dTMP using a suitable method, such as high-performance liquid chromatography (HPLC) or a mass spectrometry-based assay.[11]

  • Data Analysis: Calculate the percentage of TS inhibition for each 5-FU concentration compared to the untreated control. Determine the IC50 value, which is the concentration of 5-FU that causes 50% inhibition of TS activity.

Imatinib: The Dawn of Targeted Cancer Therapy

Imatinib (Gleevec®) revolutionized the treatment of chronic myeloid leukemia (CML). This 2-phenylaminopyrimidine derivative is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein that drives CML.[12][13]

The synthesis of Imatinib is a multi-step process. The following is a representative synthetic route.[2][6][7]

  • Synthesis of the Pyrimidine Core: The synthesis typically begins with the construction of the substituted pyrimidine ring. This can be achieved through various condensation reactions. For example, reacting 3-(dimethylamino)-1-(3-pyridyl)propen-1-one with N-(5-amino-2-methylphenyl)guanidine.

  • Coupling Reaction: The key step involves a C-N coupling reaction between the pyrimidine core and a side chain. For instance, the reaction of N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine with 4-(4-methylpiperazin-1-ylmethyl)benzamide.[2]

  • Purification: The final product is purified by column chromatography and/or recrystallization to yield Imatinib.

G Pyrimidine_Precursor Substituted Pyrimidine Core Coupling_Reaction C-N Coupling Pyrimidine_Precursor->Coupling_Reaction Side_Chain_Precursor Amide Side Chain Side_Chain_Precursor->Coupling_Reaction Imatinib Imatinib Coupling_Reaction->Imatinib Purification

Caption: A simplified representation of a key step in Imatinib synthesis.

Imatinib functions by binding to the ATP-binding pocket of the Bcr-Abl kinase, thereby preventing the phosphorylation of its downstream substrates. This blocks the signaling cascade that leads to uncontrolled cell proliferation and survival in CML cells.[14][15][16]

G Bcr_Abl Bcr-Abl Kinase Phosphorylated_Substrate Phosphorylated Substrate Bcr_Abl->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Substrate Substrate Substrate->Bcr_Abl Downstream_Signaling Downstream Signaling (e.g., RAS, STAT, PI3K) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Inhibition

Caption: Imatinib inhibits the Bcr-Abl signaling pathway in CML.

This protocol describes a method to measure the inhibitory activity of Imatinib on Bcr-Abl kinase.

  • Source of Kinase: Use either recombinant Bcr-Abl kinase or cell lysates from a Bcr-Abl positive cell line (e.g., K562).

  • Kinase Reaction:

    • In a microplate, combine the kinase source with a specific peptide substrate for Bcr-Abl and ATP.

    • Add varying concentrations of Imatinib to different wells. Include a no-inhibitor control.

    • Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection of Phosphorylation:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • An antibody that specifically recognizes the phosphorylated substrate (e.g., in an ELISA format).

      • Radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis: Determine the percentage of kinase inhibition for each Imatinib concentration and calculate the IC50 value.

The Future of Pyrimidine Research: An Ever-Expanding Frontier

The journey of pyrimidine research is far from over. The development of resistance to existing drugs necessitates the continuous exploration of novel pyrimidine derivatives with improved efficacy and different mechanisms of action.[5] The pyrimidine scaffold will undoubtedly continue to be a source of inspiration for medicinal chemists, leading to the discovery of new therapies for a wide range of diseases, from cancer and infectious diseases to inflammatory and neurological disorders.[1][12]

References

  • Gabriel, S., & Colman, J. (1900). Ueber das Pyrimidin. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-994.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1303, 137535.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chemical Biology & Drug Design, 100(6), 818-842.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). Molecules, 28(15), 5789.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(3), 977.
  • Method for producing 5-fluorouracil. (1972).
  • Altered intracellular signaling by imatinib increases the anti-cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells. (2018). Cancer Science, 109(3), 779-788.
  • Uracil. (2023). Scribd.
  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). PharmGKB.
  • 5-Fluorouracil synthesis. (n.d.). ChemicalBook.
  • Signal transduction pathway of the BCR-ABL fusion gene and Imatinib action. (2017).
  • Mode of action of imatinib. (2005).
  • Imatinib in Chronic Myeloid Leukemia: an Overview. (2011). Recent Patents on Anti-Cancer Drug Discovery, 6(2), 143-150.
  • Synthesis method of 5-fluorouracil drug intermediate. (2013).
  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. (2014). Der Pharma Chemica, 6(5), 346-354.
  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2007). Analytical Biochemistry, 360(1), 17-24.
  • Pyrimidine Biosynthesis. (n.d.). CD Biosynsis.
  • Uracil. (n.d.). Wikipedia.
  • Uses and Prepar
  • Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. (2022). ACS Omega, 7(7), 6061-6071.
  • New Synthesis of Uracil and 2-Thiouracil. (1984).
  • A Facile Total Synthesis of Imatinib Base and Its Analogues. (2013). Organic Process Research & Development, 17(11), 1395-1400.
  • Laboratory Practice Guidelines for Detecting and Reporting BCR-ABL Drug Resistance Mutations in Chronic Myelogenous Leukemia and Acute Lymphoblastic Leukemia: A Report of the Association for Molecular Pathology. (2009). The Journal of Molecular Diagnostics, 11(2), 95-102.
  • Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil. (1994). Journal of Clinical Oncology, 12(10), 2035-2041.
  • Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward?. (2008). Cancer Journal, 14(3), 174-180.
  • Novel mass spectrometry-based assay for thymidylate synthase activity. (2024). Journal of Pharmaceutical and Biomedical Analysis, 245, 116089.
  • Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. (1994). Johns Hopkins University.
  • Evaluation of Imatinib Concentrations in Samples Submitted for BCR-ABL1 Testing—Evidence to Support Therapeutic Drug Monitoring for Dose Optimization?. (2019).
  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). Blood, 110(10), 3704-3713.
  • Validating Target Engagement of BCR-ABL Kinase Inhibitors: A Compar

Sources

The Pharmacological Potential of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine: An In-Depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2] Its versatile structure allows for substitutions at multiple positions, leading to a rich diversity of pharmacological activities.[1] This guide delves into the potential mechanisms of action of a specific derivative, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. While direct studies on this molecule are not extensively documented in publicly available literature, by examining the activities of structurally related pyrimidine-based compounds, we can infer and propose probable biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical scaffold.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is an aromatic heterocycle that is fundamental to numerous biological processes. Its derivatives have been successfully developed into drugs with a wide range of applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory therapies.[1][3][4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the carbon atoms can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The specific substitutions on the pyrimidine core dictate its interaction with biological targets.

Potential Mechanisms of Action and Therapeutic Targets

Based on the established pharmacology of pyrimidine derivatives, this compound could potentially exert its effects through one or more of the following mechanisms:

Inhibition of Protein Kinases

A significant number of pyrimidine-containing compounds function as protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Polo-like Kinase 4 (PLK4) Inhibition: Novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of PLK4, a key regulator of centriole duplication.[5] Inhibition of PLK4 can lead to mitotic errors and apoptosis in cancer cells. The aminopyrimidine core of these inhibitors forms critical hydrogen bonds within the kinase hinge region.[5] It is plausible that the pyrimidine core of this compound could similarly target the ATP-binding site of PLK4 or other related kinases.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: Pyrrolo[3,2-d]pyrimidine derivatives have been shown to be potent inhibitors of VEGFR2, a key mediator of angiogenesis.[6] These compounds bind to the inactive conformation of the kinase, highlighting a "type-II" inhibition mechanism.[6] The bromination at the 5-position of the pyrimidine ring could influence the electronic properties and binding affinity for such kinase targets.

  • Dual BRD4/PLK1 Inhibition: Certain aminopyrimidine-2,4-diones have demonstrated dual inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), leading to synergistic antitumor effects.[7] This dual-target approach is a promising strategy in cancer therapy.

Hypothetical Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Pyrimidine_Compound This compound Pyrimidine_Compound->Receptor_Tyrosine_Kinase Inhibition PLK4 PLK4 Pyrimidine_Compound->PLK4 Inhibition Proliferation_Angiogenesis Gene Expression for Proliferation, Angiogenesis Downstream_Signaling->Proliferation_Angiogenesis Centrosome_Duplication Centrosome Duplication PLK4->Centrosome_Duplication

Caption: Workflow for assessing microtubule depolymerization.

Modulation of Pyrimidine Metabolism

As a pyrimidine derivative, the compound could interfere with the de novo pyrimidine biosynthesis pathway, which is often upregulated in proliferating cancer cells to meet the high demand for nucleotides. [8][9]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. [9]Its inhibition leads to a depletion of pyrimidine nucleotides, which in turn can cause nucleolar stress and inhibit rRNA transcription. [9]The pyrimidine core of the title compound could potentially act as a competitive inhibitor of DHODH.

De Novo Pyrimidine Synthesis Pathway

G Glutamine Glutamine + Bicarbonate + Aspartate CAD CAD Enzyme Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Enzyme Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP Pyrimidine_Compound This compound Pyrimidine_Compound->DHODH Potential Inhibition

Caption: Potential inhibition of the de novo pyrimidine synthesis pathway.

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents. [4]

  • Inhibition of SecA ATPase: Certain 5-cyanothiouracil derivatives have been shown to inhibit the SecA ATPase in bacteria, which is essential for protein translocation across the cell membrane. [10]This inhibition leads to antimicrobial activity against both Gram-positive and Gram-negative bacteria. [10]The structural features of this compound could allow it to interact with bacterial-specific targets like SecA.

Experimental Protocols for Target Validation

To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are necessary.

Protocol 1: Kinase Inhibition Assay

Objective: To determine if the compound inhibits the activity of a panel of protein kinases.

Methodology:

  • Kinase Panel Screening: Utilize a commercial kinase screening service (e.g., radiometric, fluorescence-based, or bioluminescence-based assays) to test the compound against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

  • IC50 Determination: For any "hits" from the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

    • Prepare serial dilutions of the compound.

    • Incubate the kinase, substrate (e.g., a peptide), and ATP with each concentration of the compound.

    • Measure kinase activity and plot the percentage of inhibition against the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

  • Mechanism of Inhibition Studies: Conduct kinetic experiments by varying the concentrations of both the substrate and ATP to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available kit that measures ATP levels (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration causing 50% inhibition of cell proliferation). [11]

Quantitative Data Summary

While specific data for this compound is unavailable, the following table presents representative data for related pyrimidine derivatives to illustrate the potential potency ranges.

Compound ClassTargetAssayPotency (IC50/GI50)Reference
Pyrimidin-2-amine derivativePLK4In vitro enzyme assay0.0067 µM[5]
5,6,7,8-Tetrahydrobenzot[12][11]hieno[2,3-d]pyrimidineMicrotubule DepolymerizationCellular proliferation< 40 nM[11][13]
Aminopyrimidine-2,4-dioneBRD4/PLK1In vitro enzyme assay0.02 µM (PLK1)[7]
Pyrrolo[3,2-d]pyrimidineVEGFR2In vitro enzyme assayPotent inhibition[6]

Conclusion

This compound belongs to a class of compounds with immense therapeutic potential. Based on the extensive research into related pyrimidine derivatives, its mechanism of action could involve the inhibition of key protein kinases, disruption of microtubule dynamics, interference with pyrimidine metabolism, or antimicrobial activity. The proposed experimental protocols provide a clear path for elucidating its specific biological targets and cellular effects. Further investigation into this and similar molecules is warranted to unlock their full potential in the development of novel therapeutics.

References

  • Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors. (URL not available)
  • Anticonvulsant activity of 5-bromo-2, 4-dichloropyrimidine derivatives: Synthesis and characterization. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (URL not available)
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[12][11]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. (URL not available)
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. [Link]

  • Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. MDPI. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. National Institutes of Health. [Link]

  • 5-Bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyrimidine, 96% Purity, C9H11BrN2O2, 100 mg. (URL not available)
  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. [Link]

  • Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]

  • Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research. [Link]

  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[12][11]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PubMed. [Link]

  • Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis. (URL not available)
  • Pan-cancer analysis of pyrimidine metabolism reveals signaling pathways connections with chemoresistance role. bioRxiv. [Link]

  • Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. PubMed. [Link]

Sources

The Ascendant Trajectory of Tetrahydropyran-Substituted Pyrimidines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to provide a fertile scaffold for the development of novel therapeutics. Its fusion with the tetrahydropyran (THP) moiety has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of tetrahydropyran-substituted pyrimidines, offering a comprehensive overview of their synthesis, a detailed analysis of their biological activities with a focus on anticancer and antimicrobial applications, and a critical examination of their structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and drug development professionals, providing the foundational knowledge and practical insights necessary to navigate and innovate within this promising area of medicinal chemistry.

Introduction: The Strategic Fusion of Pyrimidine and Tetrahydropyran

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a "privileged scaffold" in drug design.[1][2] Its inherent ability to participate in hydrogen bonding and other molecular interactions has led to the development of a multitude of approved drugs with a wide range of therapeutic applications.[1] The tetrahydropyran ring, a saturated six-membered ether, is also a common feature in many natural products and bioactive molecules. Its incorporation into drug candidates can enhance solubility, metabolic stability, and cell permeability, while also providing a three-dimensional scaffold that can be exploited for specific receptor interactions.

The conjugation of these two key pharmacophores into a single molecular entity has yielded tetrahydropyran-substituted pyrimidines with a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[3][4] This guide will dissect the key aspects of this compound class, providing a granular understanding of the science that underpins their therapeutic potential.

Synthetic Strategies: Constructing the Core Scaffold

The efficient synthesis of tetrahydropyran-substituted pyrimidines is crucial for the exploration of their chemical space and the development of new drug candidates. The Biginelli reaction, a one-pot multicomponent reaction, stands as a cornerstone for the synthesis of the tetrahydropyrimidine core.[3][5]

The Biginelli Reaction and its Modern Variants

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. This powerful reaction allows for the rapid assembly of the dihydropyrimidine core, which can be subsequently modified.

A general workflow for the Biginelli reaction is as follows:

reagents Aldehyde + β-Ketoester + Urea/Thiourea reaction One-Pot Condensation reagents->reaction Reactants catalyst Acid Catalyst (e.g., HCl) catalyst->reaction Catalysis solvent Solvent (e.g., Ethanol) solvent->reaction Medium product Dihydropyrimidine reaction->product Yields

Caption: General workflow of the Biginelli reaction.

Modern advancements have introduced a variety of catalysts to improve yields and reaction conditions, including Lewis acids and organocatalysts. The choice of catalyst can significantly influence the reaction's efficiency and substrate scope.[5]

Synthesis of the Tetrahydropyran Moiety

The tetrahydropyran ring can be introduced either as a substituent on one of the starting materials for the pyrimidine synthesis or formed in a subsequent step. Several methods exist for the synthesis of the tetrahydropyran ring itself, including intramolecular hydroalkoxylation of δ-hydroxy olefins and Prins cyclization.[6] The choice of synthetic route for the THP moiety depends on the desired substitution pattern and stereochemistry.

Representative Synthetic Protocol: Biginelli Reaction for Tetrahydropyrimidine Synthesis

The following protocol details a typical Biginelli reaction for the synthesis of a tetrahydropyrimidine derivative.[5]

Objective: To synthesize a 5-ethoxycarbonyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

  • The reaction mixture is refluxed for 4-6 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the desired tetrahydropyrimidine.

Biological Activities and Therapeutic Potential

Tetrahydropyran-substituted pyrimidines have demonstrated a broad array of biological activities, with anticancer and antimicrobial properties being particularly prominent.

Anticancer Activity: Targeting the Engines of Malignancy

Numerous studies have highlighted the potential of tetrahydropyran-substituted pyrimidines as potent anticancer agents.[7][8][9][10] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes essential for tumor growth and survival.

3.1.1. Kinase Inhibition: A Primary Mechanism of Action

A significant number of pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways.[11][12][13] The pyrimidine scaffold can effectively mimic the adenine core of ATP, enabling these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[11]

Several important kinases have been identified as targets for tetrahydropyran-substituted pyrimidines, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, making it a key therapeutic target.[14][15]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can disrupt angiogenesis, a process crucial for tumor growth and metastasis.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.

  • Phosphoinositide 3-kinases (PI3Ks) and mTOR: These kinases are central components of a signaling pathway that regulates cell growth, proliferation, and survival.

The following diagram illustrates the general mechanism of kinase inhibition by pyrimidine derivatives:

cluster_kinase Kinase ATP-Binding Site cluster_signaling Cellular Signaling ATP ATP Substrate Substrate Protein ATP->Substrate Phosphorylation Inhibitor Pyrimidine Inhibitor Inhibitor->ATP Competitive Inhibition PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Downstream Downstream Signaling PhosphorylatedSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation cluster_sar Structure-Activity Relationship (SAR) Analysis Core Core Scaffold (Tetrahydropyran-Pyrimidine) Substituents Systematic Variation of Substituents (R1, R2, R3...) Core->Substituents Identify Modification Sites Synthesis Synthesis of Analogs Substituents->Synthesis Bioassay Biological Evaluation (e.g., IC50, MIC) Synthesis->Bioassay Data Data Analysis Bioassay->Data Model SAR Model Generation Data->Model Correlate Structure with Activity Model->Substituents Guide Further Design

Sources

safety and handling of 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Section 1: Core Hazard Assessment and Physicochemical Profile

Based on the hazard classifications of closely related bromopyrimidine analogs, this compound should be handled as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]

GHS Hazard Classification (Anticipated)

The following table summarizes the anticipated hazard profile based on data from analogous compounds.

Hazard ClassCategoryHazard StatementSignal WordGHS Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]WarningGHS07
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][2][3]WarningGHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3]WarningGHS07
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed.[4]WarningGHS07
Physicochemical Data

While detailed experimental data for the target compound is limited, the basic properties are derived from its chemical structure.

PropertyValueSource
Molecular FormulaC₉H₁₁BrN₂OCalculated
Molecular Weight243.10 g/mol [5]
AppearanceAssumed to be a solid (white or off-white powder).Based on analogs[6][7]
StabilityStable under normal storage conditions.[8][9]SDS of Analogs[8][9]
Stability and Reactivity
  • Reactivity: The compound is not expected to be pyrophoric or undergo hazardous polymerization.[8][9] The pyrimidine ring is π-deficient, making it susceptible to nucleophilic attack.[10]

  • Conditions to Avoid: Avoid exposure to excessive heat, dust formation, and incompatible materials.[8][9]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2][8][9]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[2][3][8][9][11]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The causality behind exposure control is to minimize all potential routes of exposure—inhalation, dermal, and ocular. A multi-layered approach, grounded in the "Hierarchy of Controls," is the most effective strategy.

Hierarchy of Controls cluster_0 Hierarchy of Controls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls
  • Primary Control: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood. This is critical to prevent inhalation of airborne dust or aerosols, which may cause respiratory irritation.[1][12]

  • Ventilation: The laboratory should be equipped with adequate general ventilation.

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[2][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory.

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or a full-face shield.[1][6]Protects against splashes and airborne particles, preventing serious eye irritation.[1][2][3]
Hand Chemical-resistant nitrile gloves (minimum).[12]Prevents direct skin contact, which can cause irritation.[1][2][3] Double-gloving is recommended for handling concentrated solutions.
Body A full-length laboratory coat with properly fastened cuffs.Protects skin on the arms and body from accidental spills.[6]
Respiratory Not typically required if work is performed within a fume hood. If a fume hood is unavailable or if there is a risk of significant aerosolization, a NIOSH-approved respirator (e.g., N95 for powders) must be used.[1][11]

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring reproducible science and operator safety.

Handling Protocol

This protocol is a self-validating system for the safe handling of the solid compound.

  • Preparation: Before starting, ensure the fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh paper, vials, solvents).

  • Don PPE: Put on all required PPE as specified in Section 2.2.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.[13]

  • Solution Preparation: If making a solution, add the solvent to the solid in the fume hood. Cap the container and mix gently.

  • Cleanup: After handling, decontaminate the spatula and work surface. Dispose of all contaminated disposable items (e.g., weigh paper, gloves) in the designated hazardous waste container.[12]

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.[1][2][3]

Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and preventing accidents.

  • Container: Store in a tightly sealed, clearly labeled container.[1][2][3]

  • Location: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight.[1][2][8] A locked cabinet or designated area for toxic compounds is recommended.[1][2][3]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][8][9]

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

The following table provides first aid guidance based on the anticipated hazards.[1][2][3][11][14]

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][14]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[2][3][14]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]
Spill Management Protocol

Spill Response Workflow cluster_1 Emergency Spill Response A Spill Occurs B Assess Risk (Size, Location) A->B C Alert Personnel & Secure Area B->C D Don Appropriate PPE C->D E Contain & Clean Spill (Absorb/Sweep) D->E F Collect Waste in Sealed Container E->F G Decontaminate Area & Equipment F->G H Report Incident to EHS G->H

Caption: A stepwise workflow for managing chemical spills.

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before cleanup, don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For large powder spills, respiratory protection is required.[12]

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup:

    • Solid Spills: Carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[13][14]

    • Liquid Spills: Use absorbent pads to wipe up the spill, working from the outside in.[12]

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by water.[12]

  • Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled hazardous waste container.

Section 5: Waste Management and Disposal

All waste containing this compound, including the pure compound, contaminated materials, and reaction byproducts, must be treated as hazardous waste.

Disposal Protocol
  • Segregation: Use a dedicated, clearly labeled hazardous waste container for this compound and its associated waste.[13] The container must be made of a compatible material (e.g., polyethylene) and have a secure lid.[13]

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[13]

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[13]

  • Disposal: Arrange for collection by your institution's EHS department or a licensed environmental waste management contractor.[1][2][3][11][13] DO NOT dispose of this chemical down the drain or in regular trash.[13][14]

References

  • 5-BROMO-2-(TERT-BUTYLDIMETHYLSILYLOXY)
  • MSDS of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. Capot Chemical Co.,Ltd. (2011-03-29).
  • 5-Bromo-2-chloropyrimidine Safety Data Sheet. Fisher Scientific. (2025-12-19).
  • 5-Bromopyrimidine Safety Data Sheet. Fisher Scientific. (2025-12-19).
  • 5-Bromopyrimidine Safety Data Sheet. Fisher Scientific. (2024-03-29).
  • Personal Protective Equipment (PPE). CHEMM.
  • 5-Bromo-2,4(1H,3H)-pyrimidinedione(51-20-7)
  • 5-Bromouracil Compound Summary.
  • 5-Bromo-2-(tetrahydropyran-4-yloxy)
  • 5-Bromo-2,4-dichloropyrimidine Safety Data Sheet. Fisher Scientific. (2025-12-19).
  • Chemical Process SOP Example (BrdU). University of Wyoming.
  • 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine Safety Data Sheet. Fisher Scientific. (2023-09-05).
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)
  • 5-Bromo-2-(3-tetrahydropyranyl)
  • Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Labor

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is of paramount importance in medicinal chemistry for forging biaryl and heteroaryl structures, which are prevalent motifs in a multitude of pharmacologically active molecules.[4] Among these, pyrimidine derivatives are a "privileged scaffold," frequently appearing in therapeutic agents, including a wide array of kinase inhibitors pivotal in oncology.[4]

The subject of this guide, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine, represents a versatile building block for the synthesis of novel substituted pyrimidines. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached bromine atom towards palladium-catalyzed cross-coupling reactions.[4][5] The tetrahydropyran moiety can influence the molecule's physicochemical properties, such as solubility, and may engage in crucial interactions within a biological target. This application note provides a comprehensive, experience-driven protocol for the successful Suzuki coupling of this substrate with a variety of boronic acids and esters, paving the way for the exploration of new chemical entities in drug discovery programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) complex.[3][6][7]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[4][6][7]

  • Transmetalation: In this crucial step, the organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[4][6][7] The base is essential for the formation of a more nucleophilic boronate species, which facilitates this transfer.[2][8][9][10][11]

  • Reductive Elimination: The two organic moieties on the palladium complex then couple, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L_n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation di_organic_pd R-Pd(II)L_n-R' transmetalation->di_organic_pd reductive_elimination Reductive Elimination di_organic_pd->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reagents 5-Bromo-2-(THP)pyrimidine (R-Br) + R'-B(OR)2 reagents->oxidative_addition

Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific boronic acid or ester employed.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%)

  • Ligand (if not using a pre-ligated catalyst, e.g., SPhos, XPhos) (2-10 mol%)[1]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[12]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Reaction Setup Workflow

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagent_prep Reagent Preparation (Drying & Degassing) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction_execution Reaction Execution (Heating & Stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC/LC-MS) reaction_execution->monitoring monitoring->reaction_execution Incomplete workup Aqueous Workup monitoring->workup Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 2. A generalized workflow for the Suzuki coupling experiment.

Detailed Procedure
  • Reaction Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the phosphine ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The total solvent volume should be sufficient to ensure effective stirring.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[14][15]

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionsRationale and Considerations
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (2 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable choice for many applications. For more challenging couplings, catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos may be superior.[1][16]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)The choice of base can significantly impact the reaction rate and yield.[2] Stronger bases like K₃PO₄ are often effective, particularly with less reactive boronic acids.
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[12] Anhydrous conditions can also be employed with certain bases like KF.[8]
Temperature 80–110 °CHigher temperatures generally accelerate the reaction, but can also lead to decomposition of sensitive substrates or catalysts. Microwave irradiation can be an effective method for rapid optimization.[17][18]
Boronic Acid/Ester 1.2–1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion. Boronic acid pinacol esters can offer improved stability and are a good alternative for sensitive substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent.- Screen different bases and solvents.
Formation of Homocoupled Byproducts - Oxygen contamination- High catalyst loading- Rigorously maintain an inert atmosphere.- Reduce the catalyst loading.
Protodeborylation of Boronic Acid - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous conditions if possible.- Minimize reaction time and temperature. Consider using a boronic acid pinacol ester.[19]
Difficult Purification - Similar polarity of starting material and product- Optimize the chromatography eluent system.[14]- Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of novel pyrimidine-based compounds. The protocol and guidelines presented here offer a solid foundation for the successful application of this compound in drug discovery and development. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological evaluation.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing). [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • Suzuki purification problem. Reddit. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

Sources

The Strategic Application of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and a plethora of approved therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions has rendered it a "privileged scaffold" in the design of novel drugs.[3][4] Within this vast chemical space, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine emerges as a particularly valuable and versatile building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound, with a focus on its application in the synthesis of kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The structure of this compound offers a unique combination of features for synthetic elaboration. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[5] The tetrahydropyran (THP) group at the 2-position is not merely a placeholder; it often plays a crucial role in enhancing the physicochemical properties and target engagement of the final drug molecule.[6] The THP moiety can improve aqueous solubility, modulate lipophilicity, and provide a three-dimensional structural element that can lead to favorable interactions within a protein's binding site.[6]

Core Application: A Gateway to Potent IRAK4 Inhibitors

A primary and highly significant application of this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response.[7] It acts as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[7] Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[8][9] Consequently, the development of potent and selective IRAK4 inhibitors is a major focus of contemporary drug discovery.[10]

The 5-bromo-2-(tetrahydropyran-4-yl)pyrimidine core provides an excellent starting point for the construction of such inhibitors. The pyrimidine ring often serves as the hinge-binding motif, a common feature in many kinase inhibitors that mimics the adenine part of ATP.[11] The bromine atom allows for the strategic introduction of substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

The IRAK4 Signaling Cascade: A Therapeutic Target

Upon activation of TLRs or IL-1R, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[7] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[5] This leads to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7] Small molecule inhibitors that block the kinase activity of IRAK4 can effectively shut down this inflammatory cascade.[11]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Inhibitor 5-Bromo-2-(THP)pyrimidine -derived Inhibitor Inhibitor->IRAK4

Caption: The IRAK4 signaling pathway and the point of intervention for inhibitors derived from this compound.

Synthetic Protocols: Harnessing the Reactivity of this compound

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for the two most common and powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile construction of C-C and C-N bonds, respectively, which are fundamental to the assembly of complex drug molecules.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyrimidine core and a variety of boronic acids or esters.[1] This reaction is instrumental in introducing aryl or heteroaryl moieties that can occupy key binding pockets in the target kinase.

Objective: To synthesize a 5-aryl-2-(tetrahydro-2H-pyran-4-yl)pyrimidine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.02 - 0.05 equiv).

  • Solvent Addition: Add the degassed anhydrous solvent (and degassed water if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Suzuki_Workflow Start Start: 5-Bromo-2-(THP)pyrimidine + Arylboronic Acid Reaction_Setup Reaction Setup: Add reactants and base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat to 80-100 °C Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Product: 5-Aryl-2-(THP)pyrimidine Purification->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyrimidine ring.[3][8] This is a key transformation for installing moieties that can form critical hydrogen bonds or other interactions within the kinase active site.

Objective: To synthesize a 5-amino-2-(tetrahydro-2H-pyran-4-yl)pyrimidine derivative.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or tBuXPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a strong flow of inert gas, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel. Add a portion of the anhydrous, degassed solvent and stir for 10-15 minutes to allow for the formation of the active catalytic species.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.4-2.0 equiv).

  • Solvent Addition: Add the remaining anhydrous, degassed solvent to achieve the desired reaction concentration.

  • Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Data Presentation: Biological Activity of Derived IRAK4 Inhibitors

The following table summarizes representative biological data for IRAK4 inhibitors synthesized using a pyrimidine core, illustrating the potency that can be achieved with this scaffold. While specific data for compounds derived directly from this compound is proprietary and varies between research programs, the data presented for structurally related compounds highlights the potential of this building block.

Compound Scaffold IRAK4 IC₅₀ (nM) Cellular Assay (e.g., IL-6 release) IC₅₀ (nM) Reference
Pyrazolopyrimidine5 - 5050 - 500[3][12]
Aminopyrimidine10 - 100100 - 1000[2]
Dihydrobenzofuran-fused Pyrimidine1 - 2020 - 200[4]

Conclusion and Future Perspectives

This compound is a high-value building block in medicinal chemistry, offering a strategic entry point for the synthesis of potent and selective kinase inhibitors, most notably for IRAK4. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties imparted by the tetrahydropyran moiety, makes it an attractive starting material for drug discovery campaigns targeting inflammatory diseases and cancer. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile scaffold in the development of the next generation of targeted therapeutics.

References

  • BenchChem. (2025).
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1).
  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2019). Journal of Medicinal Chemistry, 62(15), 7136-7155.
  • Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. (2023). European Journal of Medicinal Chemistry, 258, 115585.
  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2019). OSTI.GOV.
  • Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.
  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. (2017). Journal of Medicinal Chemistry, 60(10), 4343-4360.
  • Synthesis of PF-06650833. (2018). Synfacts, 14(12), 1269.
  • IRAK4 inhibitor. (2016). New Drug Approvals.
  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: An Updated Patent Review (2016-2018). (2019).
  • Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. (2019). ACS Medicinal Chemistry Letters, 10(9), 1282-1288.
  • A Comparative Guide to IRAK4 Inhibitors: AS2444697 versus PF-06650833. (2025). BenchChem.
  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (2020). ACS Medicinal Chemistry Letters, 11(5), 943-952.
  • WO2023152349A1 - Irak4 inhibitors. (2023).
  • WO2017127430A1 - Irak4 inhibiting agents. (2017).
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2020). ACS Medicinal Chemistry Letters, 11(10), 1957-1963.
  • IRAK-4 inhibitors for inflammation. (2009). Current Topics in Medicinal Chemistry, 9(8), 724-737.

Sources

The Strategic Utility of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1][2] Its ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an ideal framework for designing targeted therapies.[3] In the realm of oncology, pyrimidine derivatives have demonstrated significant success as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes often dysregulated in cancer, leading to uncontrolled cell proliferation.[4][5][6] The strategic functionalization of the pyrimidine core is paramount in achieving both potency and selectivity for specific kinase targets. This guide focuses on a particularly valuable intermediate, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine , and its application in the synthesis of next-generation kinase inhibitors.

The incorporation of a tetrahydropyran (THP) moiety at the 2-position of the pyrimidine ring offers several advantages in drug design. The THP group can enhance solubility, improve metabolic stability, and provide a three-dimensional structural element that can be optimized for binding to the kinase active site. The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents to explore the Structure-Activity Relationship (SAR) of the synthesized compounds.[7][8]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a key intermediate in drug discovery, with a particular focus on its utility in generating libraries of potential CDK inhibitors.

Physicochemical and Spectroscopic Profile

While specific experimental data for the title compound is not extensively published, its properties can be reliably predicted based on closely related analogs.[9][10]

PropertyPredicted ValueNotes
Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol [10]
Appearance Off-white to pale yellow solidBased on analogous compounds.
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water.General solubility for similar organic compounds.
Melting Point 100-110 °CEstimated based on similar 5-bromopyrimidines.
¹H NMR (400 MHz, CDCl₃) δ 8.7 (s, 2H, pyrimidine-H), 4.2-4.0 (m, 2H, THP-O-CH₂), 3.6-3.4 (m, 2H, THP-O-CH₂), 3.3-3.1 (m, 1H, THP-CH), 2.1-1.9 (m, 4H, THP-CH₂)Chemical shifts are approximate and based on known values for pyrimidine and tetrahydropyran protons.
¹³C NMR (101 MHz, CDCl₃) δ 165, 158, 118, 68, 42, 30Approximate chemical shifts for pyrimidine and THP carbons.
Mass Spectrometry (ESI+) m/z 243.0/245.0 [M+H]⁺Characteristic isotopic pattern for a monobrominated compound.

Synthesis of this compound: A Proposed Protocol

A robust and efficient synthesis of the title compound can be achieved through a one-pot reaction between 2-bromomalonaldehyde and tetrahydropyran-4-carboxamidine hydrochloride, based on a patented methodology for the synthesis of 5-bromo-2-substituted pyrimidines.[1][5] This approach is advantageous due to its operational simplicity and the use of readily available starting materials.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Synthesis of Tetrahydropyran-4-carboxamidine HCl cluster_1 Part 2: One-Pot Synthesis of Title Compound A Tetrahydropyran-4-carbonitrile C Pinner Reaction (Intermediate Imidate Ester HCl) A->C 1. HCl (gas) 2. Ethanol B HCl (gas), Ethanol E Amidinium Salt Formation C->E NH3 in Ethanol D Ammonia, Ethanol F Tetrahydropyran-4-carboxamidine HCl E->F Isolation G 2-Bromomalonaldehyde J Condensation & Cyclization G->J H Tetrahydropyran-4-carboxamidine HCl H->J Amidine I Glacial Acetic Acid, 80-100 °C I->J Solvent/Catalyst K Work-up & Purification J->K L This compound K->L G A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C R1-Pd(II)-X L2 B->C D Transmetalation C->D E R1-Pd(II)-R2 L2 D->E F Reductive Elimination E->F F->A Regeneration G R1-R2 (Coupled Product) F->G H R1-X (5-Bromo-2-(THP)-pyrimidine) H->B I R2-B(OR)2 (Boronic Acid/Ester) I->D J Base J->D G Start 5-Bromo-2-(THP)-pyrimidine (Core Scaffold) Coupling Suzuki-Miyaura Coupling with diverse Ar-B(OH)2 Start->Coupling Library Library of 5-Aryl-2-(THP)-pyrimidines Coupling->Library Screening Biological Screening (e.g., CDK2 inhibition assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Library Feedback loop Optimization Lead Optimization (Potency, Selectivity, ADME) SAR->Optimization Iterative Design Candidate Drug Candidate Optimization->Candidate

Sources

Application Notes & Protocols for Synthetic Transformations of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine is a key intermediate in contemporary medicinal chemistry and drug discovery. Its structure combines two privileged motifs: the pyrimidine ring, a core component of numerous therapeutic agents, and the tetrahydropyran (THP) group, which often serves as a metabolically stable and synthetically versatile substituent.[1] The pyrimidine scaffold is inherently electron-deficient, a property that influences the reactivity of its substituents.[2] The primary site of reactivity on this molecule is the carbon-bromine bond at the 5-position. This C(sp²)-Br bond is highly susceptible to oxidative addition by transition metal catalysts, making it an ideal electrophilic partner for a wide range of cross-coupling reactions.[3][4]

This guide provides an in-depth exploration of the experimental setups for key synthetic transformations involving this compound. The protocols herein are designed to be robust starting points for researchers, offering detailed procedural steps and explaining the rationale behind the selection of specific reagents and conditions.

Foundational Experimental Considerations

Before proceeding with specific protocols, adherence to the following general laboratory practices is critical for ensuring reaction success, reproducibility, and safety.

  • Inert Atmosphere: The majority of palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst. Therefore, all reactions should be assembled under an inert atmosphere of nitrogen or argon. This is typically achieved using standard Schlenk line techniques or by working within a glovebox.

  • Solvent and Reagent Quality: The use of anhydrous (dry) and degassed solvents is paramount. Residual water can hydrolyze reagents and interfere with the catalytic cycle, while dissolved oxygen can deactivate the catalyst. Solvents should be freshly dried over appropriate desiccants or obtained from a solvent purification system. Degassing can be accomplished by sparging with an inert gas for 15-30 minutes or through several freeze-pump-thaw cycles.

  • Safety and Handling: this compound and its reaction partners, catalysts, and bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6] Work should be conducted in a well-ventilated chemical fume hood.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond of the pyrimidine is readily functionalized via palladium-catalyzed cross-coupling, a cornerstone of modern C-C and C-N bond formation.[7] The general workflow for these reactions is depicted below.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Add solid reagents (Substrate, Boronic Acid/Amine, Base, Catalyst, Ligand) to a flame-dried Schlenk flask. p2 Seal flask, evacuate, and backfill with inert gas (e.g., Argon) three times. p1->p2 r1 Add degassed solvent(s) via syringe. p2->r1 r2 If a liquid reagent (e.g., amine) is used, add it via syringe. r1->r2 r3 Heat the reaction mixture to the specified temperature with vigorous stirring. r2->r3 r4 Monitor reaction progress by TLC or LC-MS. r3->r4 w1 Cool reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc). r4->w1 w2 Wash with water and/or brine to remove inorganic salts. w1->w2 w3 Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate in vacuo. w2->w3 w4 Purify the crude product by column chromatography. w3->w4

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl or vinyl-substituted pyrimidines by coupling with organoboron reagents.[4] The reaction's utility is underscored by the commercial availability of a vast array of boronic acids and esters.

Reaction Principle: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Suzuki_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(Br)L2 (R = Pyrimidine) pd0->pd_complex Ar-Br ox_add Oxidative Addition pd_trans_complex R-Pd(II)(R')L2 pd_complex->pd_trans_complex [R'B(OH)3]- transmetal Transmetalation base_activation R'B(OH)2 + Base -> [R'B(OH)3]- base_activation->pd_trans_complex pd_trans_complex->pd0 R-R' product R-R' (Product) red_elim Reductive Elimination reagents Ar-Br + R'B(OH)2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME, via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O90675-90%
PdCl₂(dppf) (3)-K₃PO₄ (2.5)DME85480-95%
Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.0)Toluene100880-98%
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is an efficient method for installing alkynyl groups onto the pyrimidine core, a valuable transformation for generating intermediates for further cyclizations or as pharmacophores themselves.[1][8]

Reaction Principle: This reaction involves a palladium cycle, similar to the Suzuki coupling, and a copper co-catalyst cycle. The copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II)-pyrimidine complex.[1]

Detailed Protocol:

  • In a Schlenk flask, combine this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C for 4-24 hours until completion as indicated by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product via flash column chromatography.

Data Presentation: Sonogashira Coupling Parameters

Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)THF25-401270-88%
Pd(PPh₃)₄ (3)CuI (5)DIPA (2.5)DMF50675-92%
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a critical step in the synthesis of countless pharmaceutical compounds.[9][10]

Reaction Principle: The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product.[9][11] The choice of ligand is crucial and is often a sterically hindered biarylphosphine.[12]

Detailed Protocol:

  • Charge a Schlenk tube with this compound (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos or BINAP, 2-6 mol%).

  • Seal the tube, evacuate, and backfill with argon.

  • Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 90-110 °C for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with an appropriate solvent like CH₂Cl₂ or EtOAc, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene1001270-95%
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101865-85%

Alternative Functionalization Strategies

Lithiation-Borylation Sequence

To expand the synthetic utility of the starting material, the C-Br bond can be converted into a boronic ester. This transforms the electrophilic pyrimidine into a nucleophilic coupling partner for subsequent Suzuki reactions.

Reaction Principle: The reaction proceeds via a halogen-metal exchange. The aryl bromide is treated with an organolithium reagent (typically n-BuLi or t-BuLi) at low temperatures to generate a highly reactive pyrimidyl-lithium species. This intermediate is then quenched with a borate ester (e.g., triisopropyl borate) to form the desired boronic ester after an acidic workup.[13][14]

Detailed Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether in a flame-dried, three-neck flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05-1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes at this temperature.

  • Add triisopropyl borate (1.2-1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The resulting boronic ester can often be used in the next step without extensive purification, or it can be purified by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While the C5 position of pyrimidine is not as electron-deficient as the C2, C4, or C6 positions, SNAr is a potential, albeit challenging, reaction pathway.[2]

Reaction Principle: SNAr reactions on electron-deficient aromatic rings do not proceed via transition-metal catalysis. Instead, a strong nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] Subsequent elimination of the bromide ion restores aromaticity. This pathway is generally disfavored at C5 unless there are potent electron-withdrawing groups present, but it can sometimes be forced with very strong nucleophiles and harsh conditions.[16][17]

Feasibility Note: For this compound, SNAr is significantly less favorable than the palladium-catalyzed pathways described above. The two ring nitrogens provide activation primarily at the ortho and para positions (C2, C4, C6), with minimal electronic effect at the meta position (C5).[17] Therefore, this route is not generally recommended but is included for completeness.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous/degassed solvent.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly purified and degassed solvents.3. Switch to a stronger or more soluble base (e.g., K₂CO₃ -> Cs₂CO₃).4. Increase temperature in 10 °C increments.
Formation of Debrominated Byproduct 1. Presence of water or protic impurities.2. For Suzuki, premature proto-deboronation of the boronic acid.1. Rigorously dry all reagents and solvents.2. Use a stronger base or add the boronic acid slowly to the heated reaction mixture.
Homocoupling of Boronic Acid (Suzuki) 1. Oxygen contamination leading to oxidative homocoupling.2. Catalyst and ligand ratio is not optimal.1. Thoroughly degas all solvents and reagents.2. Screen different catalyst/ligand ratios.

References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • BenchChem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.
  • ResearchGate. A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate.
  • Capot Chemical. MSDS of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. Capot Chemical.
  • Fisher Scientific. 5-Bromo-2-chloropyrimidine Safety Data Sheet. Fisher Scientific.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • ResearchGate. Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate.
  • ResearchGate. Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate.
  • PubMed. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. PubMed.
  • ECHEMI. 1357580-19-8, this compound Formula. ECHEMI.
  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • PubMed. Lithiation-borylation methodology and its application in synthesis. PubMed. Available from: [Link]

  • CymitQuimica. Safety Data Sheet. CymitQuimica.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • University of Bristol Research Portal. The lithiation–borylation reaction. University of Bristol. Available from: [Link]

  • ResearchGate. Attempts for lithiation-borylation sequence by bromine-lithium permutation. ResearchGate. Available from: [Link]

  • Aggarwal Group, University of Bristol. Lithiation-Borylation in Synthesis. University of Bristol.
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine. Benchchem.
  • ResearchGate. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. ResearchGate. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available from: [Link]

  • Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available from: [Link]

  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available from: [Link]

  • Arkivoc. Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Arkivoc. Available from: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available from: [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available from: [Link]

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Sources

Synthetic Routes to Derivatives of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Specifically, 2,5-disubstituted pyrimidines are privileged structures found in a multitude of clinically successful drugs, including those for oncology, infectious diseases, and cardiovascular conditions.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The subject of this guide, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine, represents a versatile building block for the synthesis of diverse chemical libraries. The bromine atom at the 5-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of various substituents. The tetrahydropyran moiety at the 2-position can enhance aqueous solubility and provide a key interaction point with biological targets. This guide provides a comprehensive overview of the synthetic routes to derivatives of this important intermediate, with detailed protocols and insights into the rationale behind the experimental choices.

Synthesis of the Core Intermediate: this compound

The efficient synthesis of the core intermediate is paramount for any subsequent derivatization. A common and effective strategy involves a two-step process starting from readily available precursors.

Protocol 1: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)pyrimidine

This initial step involves the construction of the pyrimidine ring with the desired tetrahydropyran substituent. A practical one-pot method starting from a nitrile is often employed.[3]

Reaction Scheme:

Materials:

  • Tetrahydro-2H-pyran-4-carbonitrile

  • 1,1,3,3-Tetramethoxypropane

  • Anhydrous Methanol

  • Sodium Methoxide (NaOMe)

  • Ammonium Chloride (NH₄Cl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) at room temperature under an inert atmosphere.

  • Stir the mixture for 2 hours to facilitate the formation of the corresponding amidine.

  • In a separate flask, prepare the vinamidinium salt by reacting 1,1,3,3-tetramethoxypropane with ammonium chloride in methanol.

  • Add the freshly prepared vinamidinium salt to the amidine solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Protocol 2: Bromination of 2-(Tetrahydro-2H-pyran-4-yl)pyrimidine

The subsequent step is the regioselective bromination at the 5-position of the pyrimidine ring.

Reaction Scheme:

Materials:

  • 2-(Tetrahydro-2H-pyran-4-yl)pyrimidine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • Dissolve 2-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 equivalent) in anhydrous DCM or ACN at 0 °C under an inert atmosphere.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization of this compound via Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.[4]

A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 5-bromopyrimidine core and various boronic acids or esters.[5][6][7]

Reaction Principle:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 5-Bromo-2-(THP-4-yl)pyrimidine - Boronic Acid/Ester (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 2 eq) - Solvent (e.g., Dioxane/H₂O) heating Heat to 80-100 °C (Monitor by TLC/LC-MS) reagents->heating quench Quench with H₂O heating->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired 5-phenyl-2-(tetrahydro-2H-pyran-4-yl)pyrimidine.

Data Presentation: Representative Suzuki-Miyaura Couplings

Boronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O901685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/EtOH/H₂O1001280-90
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol1201~90[7][8]
B. Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidine Derivatives

The Sonogashira coupling enables the formation of a C-C bond between the 5-bromopyrimidine and a terminal alkyne, a valuable transformation in the synthesis of bioactive molecules.[9][10]

Reaction Principle:

This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[9]

Protocol 4: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a reaction flask, add this compound (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and rinse with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 5-(phenylethynyl)-2-(tetrahydro-2H-pyran-4-yl)pyrimidine.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of 5-aminopyrimidine derivatives by coupling the 5-bromo intermediate with a primary or secondary amine.[11][12][13]

Reaction Principle:

The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[12]

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 5-Bromo-2-(THP-4-yl)pyrimidine - Amine (1.2 eq) - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) heating Heat to 80-110 °C (Monitor by TLC/LC-MS) reagents->heating quench Quench with H₂O heating->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 5: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a reaction tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), XPhos (0.08 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and anhydrous toluene.

  • Add morpholine (1.2 equivalents) and seal the tube.

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 4-(2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-yl)morpholine.

Alternative Derivatization Strategies

While cross-coupling reactions are highly prevalent, other methods can also be employed to functionalize the 5-position.

Lithiation and Electrophilic Quench

Directed ortho-metalation can be a powerful tool for the synthesis of 5-substituted pyrimidines.[14][15]

Reaction Principle:

Treatment of the 5-bromopyrimidine with a strong lithium base, such as n-butyllithium, can induce a lithium-halogen exchange, forming a highly reactive 5-lithiopyrimidine species.[16] This intermediate can then be quenched with a variety of electrophiles.

Protocol 6: Lithiation and Quenching with an Aldehyde

Materials:

  • This compound

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzaldehyde)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 equivalents) and stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzaldehyde, 1.2 equivalents) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of novel pyrimidine derivatives for drug discovery and development. The protocols outlined in this guide provide a robust foundation for the synthesis of the core scaffold and its subsequent derivatization through a variety of modern synthetic methodologies. The choice of a specific synthetic route will depend on the desired final compound and the available resources. Careful optimization of reaction conditions is crucial for achieving high yields and purity.

References

  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]

  • Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry. [Link]

  • PubMed. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. Journal of Organic Chemistry. [Link]

  • Sci-Hub. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. [Link]

  • American Chemical Society. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • Sci-Hub. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction involving pyrimidines 20. [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • PubMed Central. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ACS Omega. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • ResearchGate. (n.d.). Lithiation in the Synthesis of 5-Pyrimidinyl Ketones. [Link]

  • PubMed Central. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]

  • ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

  • PubMed Central. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • ResearchGate. (n.d.). Synthetic routes of compounds 2-5. [Link]

  • PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. [Link]

  • ResearchGate. (2011). Synthesis and cytotoxic activity of 2, 5-disubstituted pyrimido [5, 4-c] quinoline derivatives. Chinese Chemical Letters. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

Sources

analytical methods for characterizing 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, a key heterocyclic building block in modern medicinal chemistry. The structural complexity and the synthetic importance of pyrimidine derivatives necessitate robust analytical protocols to ensure identity, purity, and structural integrity.[1] This document outlines field-proven, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The narrative emphasizes the causality behind experimental choices, data interpretation, and the integration of orthogonal techniques to provide a self-validating characterization package for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone in pharmaceutical research and development, forming the core structure of numerous biologically active compounds, including antiviral and anticancer agents.[2][3][4] The title compound, this compound, combines the reactive brominated pyrimidine core with a non-polar tetrahydropyran (THP) moiety. This structure presents a versatile scaffold for further chemical elaboration, for instance, via cross-coupling reactions at the bromine-substituted position.

Given its role as a critical intermediate, unambiguous characterization is paramount to ensure the quality and reproducibility of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredients. This guide provides the necessary protocols to achieve this with a high degree of scientific rigor.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Principle of NMR Analysis

¹H NMR spectroscopy provides data on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework of the molecule.[1] For this compound, we expect distinct signals for the pyrimidine ring protons and a more complex set of overlapping signals for the protons on the conformationally flexible tetrahydropyran ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[5]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex spin systems of the THP ring.

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a 90° pulse, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence, a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-2048 scans.

Data Interpretation & Expected Spectra

The chemical structure dictates a unique NMR fingerprint. The following tables summarize the anticipated chemical shifts based on the analysis of similar pyrimidine and tetrahydropyran structures.[5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.90 Singlet 2H H-4, H-6 (Pyrimidine) Protons on the electron-deficient pyrimidine ring are highly deshielded.
~4.50 Multiplet 1H H-4' (THP, methine) The proton at the point of attachment to the pyrimidine ring.
~3.95 Multiplet 2H H-2', H-6' (THP, axial) Protons adjacent to the ring oxygen are deshielded.
~3.45 Multiplet 2H H-2', H-6' (THP, equatorial)
~1.90 Multiplet 2H H-3', H-5' (THP, axial) Aliphatic protons on the THP ring.

| ~1.70 | Multiplet | 2H | H-3', H-5' (THP, equatorial) | |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~168.0 C-2 (Pyrimidine) Carbon directly attached to two nitrogen atoms.
~160.0 C-4, C-6 (Pyrimidine) Deshielded carbons in the heteroaromatic ring.
~115.0 C-5 (Pyrimidine) Carbon bearing the bromine atom.
~75.0 C-4' (THP) Methine carbon attached to the pyrimidine ring.
~67.0 C-2', C-6' (THP) Carbons adjacent to the ring oxygen.

| ~32.0 | C-3', C-5' (THP) | Aliphatic carbons. |

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Weigh 5-10 mg of Compound s2 Dissolve in 0.6 mL DMSO-d6 s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Insert into 400 MHz Spectrometer s3->a1 a2 Acquire 1H Spectrum a1->a2 a3 Acquire 13C Spectrum a1->a3 d1 Process Spectra (FT, Phasing) a2->d1 a3->d1 d2 Assign Signals d1->d2 d3 Confirm Structure d2->d3

Caption: General workflow for NMR spectroscopic analysis.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions, providing definitive confirmation of the molecular weight.[1]

Principle of MS Analysis

For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that minimizes fragmentation and primarily generates the protonated molecular ion, [M+H]⁺. A key diagnostic feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. This results in two molecular ion peaks separated by 2 m/z units with nearly equal intensity, which is a highly reliable indicator for the presence of a single bromine atom in the molecule.[5]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument coupled with an HPLC system for sample introduction. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • LC Method (for infusion):

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid (to facilitate protonation).

    • Flow Rate: 0.2 mL/min.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

Data Interpretation & Expected Spectrum
  • Molecular Formula: C₉H₁₁BrN₂O

  • Monoisotopic Mass: 242.0109 g/mol (for ⁷⁹Br)

  • Expected [M+H]⁺ Ions:

    • m/z 243.0187 (corresponding to C₉H₁₂⁷⁹BrN₂O⁺)

    • m/z 245.0167 (corresponding to C₉H₁₂⁸¹BrN₂O⁺)

  • Key Observation: The mass spectrum should display two prominent peaks at m/z ~243 and ~245 with a relative intensity ratio of approximately 1:1.[4]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-MS) cluster_analysis Data Analysis p1 Prepare 0.1 mg/mL solution in Methanol a1 Inject into LC-HRMS System p1->a1 a2 Ionize via ESI (+) a1->a2 a3 Analyze ions (m/z 100-500) a2->a3 d1 Identify Molecular Ion Cluster a3->d1 d2 Check for 1:1 Isotopic Pattern (m/z M+H, M+2+H) d1->d2 d3 Confirm Accurate Mass and Elemental Formula d2->d3

Caption: Workflow for molecular weight confirmation by LC-MS.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for assessing the purity of pharmaceutical intermediates and APIs. It separates the main compound from any impurities, and the relative peak area provides a quantitative measure of purity.

Principle of HPLC Analysis

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for moderately polar organic compounds. The sample is injected into a non-polar stationary phase (e.g., C18), and a polar mobile phase elutes the components. Less polar compounds are retained longer on the column. The pyrimidine ring contains a strong chromophore, making UV detection a highly sensitive and suitable choice.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Instrumentation & Conditions:

Table 3: Recommended HPLC Method Parameters

Parameter Condition Rationale
Instrument HPLC system with UV Detector Standard analytical instrumentation.
Column C18, 4.6 x 150 mm, 5 µm General-purpose reverse-phase column suitable for this analyte.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% TFA Strong organic solvent for elution.
Gradient 10% B to 90% B over 20 minutes A gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.[7]
Detection UV at 254 nm The pyrimidine ring exhibits strong absorbance at this wavelength.

| Injection Vol. | 10 µL | |

Data Interpretation
  • Purity: A pure sample will show a single major peak. The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

  • Retention Time (RT): The RT of the main peak should be consistent across multiple injections.

  • System Suitability: Before analysis, the system should be validated by injecting a standard to check for parameters like theoretical plates, tailing factor, and reproducibility, ensuring the reliability of the results.

Confirmation of Elemental Composition

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This orthogonal technique offers fundamental confirmation of the empirical formula derived from HRMS.

Protocol and Data Interpretation
  • Sample Submission: A small, accurately weighed amount of highly purified, dry sample (2-3 mg) is submitted to a specialized analytical lab.

  • Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Comparison: The experimental percentages are compared to the theoretical values calculated from the molecular formula.

Table 4: Elemental Composition for C₉H₁₁BrN₂O

Element Theoretical % Experimental % (Acceptance Criteria)
Carbon (C) 44.46 44.46 ± 0.40
Hydrogen (H) 4.56 4.56 ± 0.40

| Nitrogen (N) | 11.52 | 11.52 ± 0.40 |

Integrated Characterization Summary

No single analytical technique is sufficient for the complete characterization of a novel compound. The true power of this analytical workflow lies in the integration of orthogonal data. NMR confirms the detailed atomic connectivity and structure. HRMS provides the exact molecular formula. HPLC confirms the purity and quantifies impurities. Finally, elemental analysis validates the elemental composition. Together, these methods provide a robust, self-validating data package that confirms the identity, structure, and purity of this compound with the highest degree of scientific confidence.

References

  • BenchChem. (2025).
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  • BenchChem. (2025). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.
  • IOSR Journal. (2014).
  • PubMed Central (PMC). (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • PubMed Central (PMC). (2019).

Sources

Application Note: A Robust and Scalable Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Building Block

Substituted pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics. Specifically, 5-bromo-2-substituted pyrimidines serve as versatile intermediates, enabling further functionalization through cross-coupling reactions to build molecular complexity. The title compound, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine, is a valuable building block for the synthesis of advanced pharmaceutical ingredients (APIs). The pyran moiety can improve physicochemical properties such as solubility, while the bromopyrimidine core provides a reactive handle for constructing the final target molecule.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this key intermediate. Moving from bench-scale to pilot or manufacturing scale introduces significant challenges, including thermal management, reagent handling, purification efficiency, and process safety.[1] The protocol detailed herein is designed for robustness, scalability, and safety, explaining not just the procedural steps but the scientific rationale behind them to ensure successful implementation by researchers and drug development professionals.

The Synthetic Strategy: A Convergent and Efficient Approach

The chosen synthetic route is a classic yet highly effective condensation reaction between an amidine and a 1,3-dicarbonyl equivalent. This approach is well-suited for industrial production due to its convergence, operational simplicity, and use of readily available starting materials.[2]

The core transformation involves the cyclization of Tetrahydropyran-4-carboxamidine hydrochloride (2) with 2-Bromomalonaldehyde (1) . This one-step reaction directly constructs the desired 5-bromopyrimidine ring system.[2] Protic acids, such as acetic acid, are employed not only as the solvent but also as a catalyst to facilitate the condensation and subsequent dehydration steps.[2]

cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Final Product 2-Bromomalonaldehyde 2-Bromomalonaldehyde (1) Process Condensation & Cyclization 2-Bromomalonaldehyde->Process Amidine Tetrahydropyran-4-carboxamidine HCl (2) Amidine->Process Product This compound (3) Process->Product  Acetic Acid, ΔT

Caption: High-level reaction scheme for the synthesis.

Process Development: Rationale and Optimization for Scale-Up

A successful scale-up is predicated on a deep understanding of the reaction parameters and their impact on yield, purity, and safety.

Starting Material Selection and Quality

The quality of starting materials is paramount.

  • 2-Bromomalonaldehyde (1): This reagent can be unstable. It is crucial to use material with high purity and to handle it under an inert atmosphere to prevent degradation. Sourcing from a reliable supplier or synthesizing it fresh is recommended.

  • Tetrahydropyran-4-carboxamidine hydrochloride (2): This amidine salt is generally more stable than the free base. It should be thoroughly dried before use, as moisture can interfere with the reaction.

  • Solvent: Glacial acetic acid is the solvent of choice. It serves a dual purpose: acting as a protic solvent to solubilize the amidine salt and as an acid catalyst to promote the reaction.[2]

Control of Critical Process Parameters
  • Temperature Management: The condensation reaction is exothermic. On a large scale, uncontrolled heat evolution can lead to side reactions and a decrease in yield and purity. The protocol specifies slow, controlled addition of the amidine solution to the heated 2-bromomalonaldehyde solution, allowing the reactor's cooling system to effectively dissipate the generated heat. A target temperature range of 70-90°C is maintained to ensure a sufficient reaction rate without promoting impurity formation.

  • Reaction Stoichiometry & Concentration: A slight excess of the amidine component is typically not required. A 1:1 molar ratio is generally effective. The reaction concentration is optimized to balance reaction kinetics with efficient mixing and thermal control.

  • In-Process Controls (IPCs): Reaction completion must be monitored to avoid unnecessary heating, which can lead to product degradation. High-Performance Liquid Chromatography (HPLC) is the preferred method for tracking the disappearance of the limiting starting material. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.[1][3]

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol is designed for execution in a suitable jacketed glass reactor. All operations should be conducted in a well-ventilated area or fume hood.

Reagents and Equipment
Reagent/EquipmentQuantityMolesSupplier/GradeNotes
2-Bromomalonaldehyde (1)151 g1.0≥95% PurityHandle under Nitrogen.
Tetrahydropyran-4-carboxamidine HCl (2)165 g1.0≥98% Purity, Dry
Glacial Acetic Acid1.5 L-ACS Grade or higherSolvent and catalyst.[2]
Deionized Water3.0 L--For quench and wash.
Ethyl Acetate4.0 L-Reagent GradeExtraction solvent.
Saturated Sodium Bicarbonate Solution2.0 L--For neutralization wash.
Brine (Saturated NaCl Solution)1.0 L--For final wash.
Anhydrous Magnesium Sulfate (MgSO₄)100 g--Drying agent.
5 L Jacketed Glass Reactor1--With overhead stirrer, condenser, N₂ inlet, thermocouple.
1 L Addition Funnel1--For controlled addition.
Experimental Procedure
  • Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all joints are sealed and the system is leak-tested. Purge the reactor with dry nitrogen for 30 minutes.

  • Charging Reactants: Under a positive nitrogen atmosphere, charge the reactor with 2-Bromomalonaldehyde (151 g, 1.0 mol) and glacial acetic acid (1.0 L). Begin stirring to form a solution or suspension.

  • Heating: Heat the reactor contents to 80°C using the jacket's thermal fluid.

  • Amidine Solution Preparation: In a separate vessel, dissolve the Tetrahydropyran-4-carboxamidine hydrochloride (165 g, 1.0 mol) in glacial acetic acid (0.5 L). Gentle warming may be required.

  • Controlled Addition: Once the reactor contents are at 80°C, add the amidine solution dropwise via the addition funnel over a period of 60-90 minutes. Monitor the internal temperature closely, ensuring it does not exceed 90°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80-85°C for 2-4 hours. Monitor the reaction progress by HPLC every hour until the limiting reagent is consumed (<2% remaining).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Slowly and carefully pour the reaction mixture into a separate vessel containing 3.0 L of cold deionized water with vigorous stirring.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 1.0 L).

  • Washing: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (2 x 1.0 L) until the aqueous layer is neutral or slightly basic, followed by brine (1 x 1.0 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification: Achieving High Purity at Scale

For pharmaceutical applications, high purity is non-negotiable. Crystallization is the most effective and scalable method for purifying the solid product.[4]

Crystallization Protocol
  • Solvent Selection: A solvent system of isopropanol and water is effective. The product should be highly soluble in hot isopropanol and poorly soluble in water.

  • Dissolution: Transfer the crude product to a clean reactor. Add a minimal amount of hot isopropanol (e.g., 2-3 mL per gram of crude material) at ~70°C to fully dissolve the material.

  • Controlled Cooling: Slowly cool the solution to allow for crystal formation. A cooling rate of 10-20°C per hour is recommended.

  • Anti-Solvent Addition: Once the solution reaches ~40°C, slowly add deionized water as an anti-solvent until the solution becomes cloudy, then add a small amount of isopropanol to redissolve, and continue slow cooling.

  • Maturation: Hold the resulting slurry at 0-5°C for at least 2 hours with gentle stirring to maximize yield.

  • Isolation and Drying: Filter the solid product using a Buchner funnel. Wash the filter cake with a small amount of cold 1:1 isopropanol/water. Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved.

A Reaction (Condensation) IPC1 IPC: HPLC/TLC (Reaction Complete?) A->IPC1 B Quench (Add to Water) C Extraction (Ethyl Acetate) B->C D Wash & Neutralize (NaHCO₃, Brine) C->D E Drying & Concentration (MgSO₄, Rotovap) D->E F Crystallization (IPA/Water) E->F G Filtration & Drying (Vacuum Oven) F->G H Final Product (QC Analysis) G->H IPC1->B  Yes

Caption: Detailed experimental workflow from reaction to final product.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

AnalysisSpecification
Appearance White to off-white crystalline solid
¹H NMR Conforms to the structure
Mass Spec (MS) [M+H]⁺ peak corresponds to the calculated exact mass
HPLC Purity ≥ 99.0% (by area)
Melting Point Report range

Environmental, Health, and Safety (EHS) Considerations

Safety is the top priority during any chemical synthesis, especially at scale.

  • Hazardous Reagents:

    • 5-Bromo-2,4-dichloropyrimidine (Related Compound): Causes severe skin burns and eye damage.[5] Although our target is different, related brominated pyrimidines are hazardous. Assume the product and intermediates are irritants at a minimum.

    • Acetic Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

    • Ethyl Acetate: Flammable liquid. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat at all times.[6][7]

  • Engineering Controls: All operations must be performed in a well-ventilated laboratory fume hood or a walk-in hood for larger scale operations.[6][7]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[6][8]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[6]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[5][6]

    • In all cases of significant exposure, seek immediate medical attention.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be segregated.[5]

References

  • Kumar, A., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 17(7), 8398-8411. [Link]

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
  • Li, M., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4901. [Link]

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. (2022).
  • Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 137. [Link]

  • Fabbrizzi, F. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (2013).

Sources

Application Note: 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine as a Versatile Intermediate for Novel Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a foundational scaffold in modern agrochemical discovery, integral to the efficacy of numerous commercial insecticides, herbicides, and fungicides.[1][2] Its value is often enhanced by substitution with moieties that modulate physicochemical properties, thereby improving bioavailability, metabolic stability, and target engagement. This application note details the strategic use of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine , a bifunctional intermediate, in the synthesis of next-generation agrochemicals. The tetrahydro-2H-pyran (THP) group offers improved aqueous solubility and favorable metabolic profiling, while the C5-bromo atom serves as a versatile synthetic handle for diversification through modern cross-coupling reactions. We provide a comprehensive overview of the synthetic strategy, detailed experimental protocols for the synthesis of a representative agrochemical, and a discussion of the causality behind the methodological choices, designed for researchers and scientists in the agrochemical development sector.

Introduction: The Strategic Value of the Pyrimidine-THP Scaffold

The development of novel pesticides is critical for ensuring global food security, but it faces challenges from increasing resistance and stringent regulatory standards.[3] The design of new active ingredients often relies on the "active-substructure splicing" method, where known toxophores are combined with fragments that improve performance.[4]

  • The Pyrimidine Core: Pyrimidine derivatives are a cornerstone of the pesticide industry, known for their broad-spectrum biological activities.[1][2] They are key components in products ranging from sulfonylurea herbicides that inhibit the acetolactate synthase (ALS) enzyme to fungicides that disrupt cellular respiration.[5][6][7]

  • The Tetrahydropyran (THP) Moiety: The saturated THP ring is increasingly utilized in medicinal and agrochemical chemistry as a bioisostere for less stable or more lipophilic groups. Its introduction can lead to enhanced aqueous solubility, reduced off-target toxicity, and improved metabolic stability, all critical parameters for a successful agrochemical.

  • The C5-Bromo Synthetic Handle: The bromine atom at the 5-position of the pyrimidine ring is not merely a substituent; it is a strategic tool. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkyl fragments, enabling the rapid generation of large chemical libraries for structure-activity relationship (SAR) studies.[8]

The combination of these three features in This compound creates a powerful building block for constructing complex and highly functionalized agrochemical candidates.

General Synthetic Strategy & Workflow

The primary synthetic utility of the title compound involves leveraging the C5-bromo position for a cross-coupling reaction to append a second bioactive fragment. A common and robust method for this transformation is the Suzuki-Miyaura coupling, which forms a C-C bond between the pyrimidine core and an aryl or heteroaryl boronic acid. This reaction is widely used in industrial synthesis due to its high tolerance for various functional groups and its typically high yields.

The overall workflow is visualized below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Diversification via Cross-Coupling A Tetrahydropyran-4-carboxamidine C 5-Bromo-2-(THP)pyrimidine (Core Intermediate) A->C Base, Solvent Δ B Bromomalondialdehyde B->C D Core Intermediate F Suzuki-Miyaura Coupling D->F E Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) E->F G Diverse Library of Agrochemical Candidates F->G Pd Catalyst Base

Caption: General workflow for the synthesis and diversification of the core intermediate.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system, providing detailed, step-by-step instructions that ensure reproducibility. The causality behind specific reagent choices and conditions is explained to provide deeper insight.

Protocol 1: Synthesis of the Core Intermediate: this compound

This protocol describes a plausible synthesis of the title intermediate via a cyclocondensation reaction, a common method for forming pyrimidine rings.[1][9]

Rationale: This reaction builds the pyrimidine ring from acyclic precursors. Tetrahydropyran-4-carboxamidine provides the N-C-N fragment, while bromomalondialdehyde provides the C-C-C backbone. The use of a base like sodium ethoxide facilitates the deprotonation and subsequent cyclization steps.

Materials:

  • Tetrahydropyran-4-carboxamidine hydrochloride

  • Bromomalondialdehyde

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of tetrahydropyran-4-carboxamidine hydrochloride (1.0 eq) in absolute ethanol (5 mL per gram of amidine) in a round-bottom flask fitted with a reflux condenser, add sodium ethoxide solution (1.1 eq) dropwise at room temperature.

  • Stir the resulting mixture for 30 minutes. A precipitate of sodium chloride may form.

  • Add a solution of bromomalondialdehyde (1.05 eq) in ethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford This compound as a solid.

Protocol 2: Synthesis of a Representative Agrochemical via Suzuki-Miyaura Coupling

This protocol details the synthesis of 5-(4-chlorophenyl)-2-(tetrahydro-2H-pyran-4-yl)pyrimidine , a representative final product, demonstrating the utility of the C5-bromo handle.

Rationale: The Suzuki-Miyaura coupling is chosen for its reliability and broad substrate scope.[8] A palladium catalyst, specifically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is selected for its high efficiency in coupling aryl halides. Potassium carbonate serves as the necessary base to facilitate the catalytic cycle. A dioxane/water solvent system is used to ensure the solubility of both the organic and inorganic reagents.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

Procedure Workflow:

G A 1. Combine Reactants - Pyrimidine Intermediate - Boronic Acid - K₂CO₃ - Dioxane/Water B 2. Degas Mixture (N₂ Purge) A->B C 3. Add Catalyst (Pd(dppf)Cl₂) B->C D 4. Heat to 90 °C (4-12 hours) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Final Product (Characterization) F->G

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v).

  • Bubble nitrogen gas through the stirred suspension for 15 minutes to degas the mixture. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Under a positive pressure of nitrogen, add Pd(dppf)Cl₂ (0.03 eq).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the final product, 5-(4-chlorophenyl)-2-(tetrahydro-2H-pyran-4-yl)pyrimidine .

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Data Presentation

The following table summarizes the expected outcomes and key parameters for the Suzuki-Miyaura coupling protocol.

ParameterValue/ConditionRationale
Reactant Ratio 1.0 eq Pyrimidine : 1.2 eq Boronic AcidA slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyrimidine intermediate.
Catalyst Loading 3 mol %Provides an efficient reaction rate without excessive cost or heavy metal contamination in the final product.
Base K₂CO₃ (3.0 eq)A moderately strong inorganic base sufficient to drive the catalytic cycle effectively.
Solvent System 1,4-Dioxane / H₂O (4:1)An effective solvent mixture for dissolving both organic substrates and the inorganic base.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Typical Yield 75-90%Reflects the high efficiency expected from this type of palladium-catalyzed coupling.
Purity (Post-Chroma.) >98%Achievable with standard flash column chromatography, suitable for subsequent biological screening.

Conclusion

This compound stands out as a highly valuable and strategically designed intermediate for the synthesis of novel agrochemicals. Its architecture combines the proven biological relevance of the pyrimidine scaffold with the property-enhancing features of the THP ring. The C5-bromo atom provides a reliable and versatile point for chemical diversification, enabling access to a wide array of potential agrochemical candidates through robust and well-established synthetic methods like the Suzuki-Miyaura coupling. The protocols and strategies outlined in this note offer a clear and reproducible pathway for researchers to leverage this intermediate in the discovery and development of next-generation crop protection agents.

References

  • Title: Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH Source: National Institutes of Health URL: [Link]

  • Title: Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI Source: MDPI URL: [Link]

  • Title: Tetrahydropyrimidines, their production and use - Google Patents Source: Google Patents URL
  • Title: Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents Source: Google Patents URL
  • Title: Pyrimidine derivative, process for preparing same and agricultural or horticultural fungicidal composition containing same - Patent EP-0224339-B1 - PubChem Source: PubChem URL: [Link]

  • Title: Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents Source: Google Patents URL
  • Title: Pyrrolopyrimidine compounds and their uses - Google Patents Source: Google Patents URL
  • Title: Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents - PubMed Source: PubMed URL: [Link]

  • Title: Fungicidal mixtures II comprising strobilurin-type fungicides - Patent 2815649 - EPO Source: European Patent Office URL: [Link]

  • Title: Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed Source: PubMed URL: [Link]

  • Title: Recent Applications of Triazolopyrimidine-Based Bioactive Compounds in Medicinal and Agrochemical Chemistry - PubMed Source: PubMed URL: [Link]

  • Title: Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Pyrimidine derivatives in discovery of pesticides: A review | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Herbicidal pyrimidine compounds - US11180470B2 - Google Patents Source: Google Patents URL
  • Title: Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central Source: PubMed Central URL: [Link]

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Application Notes and Protocols: Versatile Functionalization of the Pyrimidine Ring in 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical modification of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine . This key intermediate serves as a versatile scaffold for the synthesis of novel 2,5-disubstituted pyrimidines, a class of compounds with significant therapeutic potential.

The Strategic Importance of the 2-THP-5-Bromopyrimidine Scaffold

The design of novel therapeutic agents frequently relies on the use of "privileged structures"—molecular frameworks that are known to interact with various biological targets. The 2,5-disubstituted pyrimidine core is one such scaffold, found in numerous FDA-approved drugs.[1][2]

The Pyrimidine Core: A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, and its aromatic system can participate in π-stacking interactions, enabling effective binding to a wide range of biological targets. The ability to precisely modify the substitution pattern on the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological and physicochemical properties.[3]

The Tetrahydropyran (THP) Moiety: A Tool for Optimizing Drug Properties

The tetrahydropyran (THP) substituent at the 2-position is not merely a passive structural element. As a bioisostere of a cyclohexane ring, the THP moiety offers several advantages in drug design:

  • Improved ADME Profiles: Compared to its carbocyclic counterpart, the THP ring has lower lipophilicity, which can be leveraged to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • Enhanced Target Binding: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, potentially increasing binding affinity and selectivity.[4]

  • Structural Rigidity: The THP ring introduces a degree of conformational rigidity, which can reduce the entropic penalty upon binding to a target.[4]

The combination of the pyrimidine core and the THP substituent makes this compound an exceptionally valuable starting material for building libraries of complex molecules for drug discovery.[5][6][7] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of chemical diversity through modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The Gateway to Diversity

The lability of the carbon-bromine bond at the C5 position makes it an ideal site for palladium-catalyzed cross-coupling reactions.[3] These reactions are cornerstones of modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[8]

The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R -MX RedElim Reductive Elimination PdII_R_R->RedElim Prod_center RedElim->Prod_center R-R' Prod_center->Pd0

Caption: Generalized Palladium Catalytic Cycle.

Detailed Application Notes and Protocols

The following sections provide detailed protocols for the most common and effective functionalization reactions for this compound. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.[2]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a highly robust and versatile method for coupling the 5-bromopyrimidine with various aryl or vinyl boronic acids or esters.[3][9] It is tolerant of a wide range of functional groups and typically proceeds with high yields.[10]

Causality: The choice of a palladium catalyst, a suitable phosphine ligand, a base, and a solvent system is critical for achieving high yields.[11] The base is required to activate the boronic acid for the transmetalation step. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

Suzuki_Workflow start 5-Bromo-2-THP-pyrimidine + Arylboronic Acid reagents Add Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) start->reagents reaction Heat under Inert Atmosphere (e.g., 85-95 °C) reagents->reaction monitor Monitor by TLC / LC-MS reaction->monitor workup Aqueous Work-up (Extraction with Organic Solvent) monitor->workup purify Purification (Column Chromatography) workup->purify product 5-Aryl-2-THP-pyrimidine purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 5-Phenyl-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

ComponentMolar Eq.Mol. Wt.Amount (1.0 mmol scale)
5-Bromo-2-THP-pyrimidine1.0259.12259 mg
Phenylboronic Acid1.2121.93146 mg
Pd(PPh₃)₄0.051155.5658 mg
K₂CO₃ (or K₃PO₄)2.0138.21276 mg
1,4-Dioxane--4.0 mL
Water--1.0 mL

Procedure:

  • To a reaction flask, add this compound, phenylboronic acid, and potassium carbonate.[11]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous 1,4-dioxane and water, and degas the resulting suspension by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of the inert gas.[11]

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[9]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylpyrimidine.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an exceptionally effective method for introducing terminal alkynes at the 5-position, creating valuable 5-alkynylpyrimidine intermediates.[1] This reaction is catalyzed by a palladium complex and requires a copper(I) co-catalyst.[12]

Causality: The reaction proceeds via two interconnected catalytic cycles.[1] The palladium cycle involves oxidative addition of the bromopyrimidine. The copper cycle forms a copper(I) acetylide from the terminal alkyne and a base, which then transmetalates with the palladium complex.[1] The use of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) is common as it serves as both the base and a solvent.

Experimental Protocol: Synthesis of 5-(Phenylethynyl)-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

ComponentMolar Eq.Mol. Wt.Amount (1.0 mmol scale)
5-Bromo-2-THP-pyrimidine1.0259.12259 mg
Phenylacetylene1.1102.14121 µL (112 mg)
Pd(PPh₃)₄0.051155.5658 mg
Copper(I) Iodide (CuI)0.10190.4519 mg
Triethylamine (TEA)--3.0 mL
Tetrahydrofuran (THF)--3.0 mL

Procedure:

  • In a reaction flask, dissolve this compound in a mixture of THF and triethylamine.

  • Degas the solution by bubbling an inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) iodide co-catalyst.[12]

  • Add phenylacetylene dropwise to the mixture at room temperature.[13]

  • Stir the reaction at room temperature for 16 hours or until completion, as monitored by TLC or LC-MS. If the reaction stalls, gentle heating (40-50 °C) can be applied.[1]

  • Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, replacing harsher classical methods.[14] It allows for the coupling of the 5-bromopyrimidine with a vast range of primary and secondary amines.

Causality: The success of this reaction is highly dependent on the choice of ligand. Sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine in the catalytic cycle.[16]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L-X OxAdd->PdII_ArX AmineCoord Amine Assoc. / Deprotonation PdII_ArX->AmineCoord HNR₂ Base PdII_Amido Ar-Pd(II)L-NR₂ AmineCoord->PdII_Amido -HBase⁺X⁻ RedElim Reductive Elimination PdII_Amido->RedElim Prod_center RedElim->Prod_center Ar-NR₂ Prod_center->Pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[17]

Experimental Protocol: Synthesis of N-Benzyl-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine

ComponentMolar Eq.Mol. Wt.Amount (1.0 mmol scale)
5-Bromo-2-THP-pyrimidine1.0259.12259 mg
Benzylamine1.2107.15131 µL (129 mg)
Pd₂(dba)₃0.02915.7218 mg
XPhos0.08476.6238 mg
NaOtBu1.496.10135 mg
Toluene--5.0 mL

Procedure:

  • To a reaction tube, add the palladium precursor (Pd₂(dba)₃), the ligand (XPhos), and the base (NaOtBu).

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add anhydrous toluene, followed by this compound and benzylamine.

  • Seal the tube tightly and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples the bromopyrimidine with an organotin reagent.[18] While concerns over the toxicity of tin byproducts exist, the reaction is highly versatile, tolerant of many functional groups, and the organostannane reagents are often stable to air and moisture.[19][20]

Causality: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[18][20] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center. The choice of ligand and the use of additives like CuI or LiCl can significantly accelerate the reaction.[19]

Experimental Protocol: Synthesis of 5-(Thiophen-2-yl)-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

ComponentMolar Eq.Mol. Wt.Amount (1.0 mmol scale)
5-Bromo-2-THP-pyrimidine1.0259.12259 mg
2-(Tributylstannyl)thiophene1.1371.21413 µL (408 mg)
Pd(PPh₃)₄0.051155.5658 mg
Anhydrous DMF--5.0 mL

Procedure:

  • In a reaction flask, dissolve this compound and 2-(tributylstannyl)thiophene in anhydrous DMF.

  • Degas the solution for 15 minutes with an inert gas.

  • Add the catalyst, Pd(PPh₃)₄, under a positive flow of inert gas.[21]

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC/LC-MS. After completion, cool to room temperature.

  • Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. This precipitates the tin fluoride byproduct, which can be filtered off.[20]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Alternative Functionalization: Lithiation-Borylation

An alternative strategy involves converting the C-Br bond into a C-B bond first, creating a boronic ester intermediate. This intermediate can then participate in Suzuki-Miyaura couplings. This two-step sequence (lithiation-borylation) offers a powerful method for accessing novel building blocks.[22]

Causality: The process involves a halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) at low temperature to generate a pyrimidinyl-lithium species. This highly reactive intermediate is then trapped with a borate ester (e.g., triisopropyl borate) to form a boronate complex, which is hydrolyzed to the boronic acid or ester.[23][24]

Lithiation_Borylation start 5-Bromo-2-THP-pyrimidine lithiation Add n-BuLi in THF at -78 °C start->lithiation intermediate 5-Lithio-2-THP-pyrimidine (in situ) lithiation->intermediate borylation Add B(OⁱPr)₃ at -78 °C intermediate->borylation workup Aqueous Work-up (e.g., NH₄Cl quench, followed by acid) borylation->workup product 2-THP-pyrimidin-5-ylboronic Acid workup->product

Caption: Workflow for lithiation-borylation of the pyrimidine core.

Safety and Handling of Reagents

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organometallic Reagents: Organolithium reagents like n-BuLi are highly reactive and pyrophoric. They must be handled under a strictly inert atmosphere using Schlenk line or glovebox techniques.[25][26] Organotin compounds are toxic and should be handled with extreme care to avoid exposure.[18]

  • Solvents: Anhydrous solvents are required for many of these reactions. Ensure they are properly dried and handled to prevent the introduction of moisture, which can quench reactive intermediates and deactivate catalysts.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. The strategic placement of the bromine atom at the C5-position allows for a wide range of functionalization reactions, primarily through palladium-catalyzed cross-coupling. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings provide a robust toolkit for synthesizing diverse libraries of 2,5-disubstituted pyrimidines, paving the way for the discovery of novel therapeutic agents.

References

  • Vertex AI Search. (2024).
  • BenchChem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • Benchchem. (n.d.). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.
  • Guidechem. (n.d.). What is Tetrahydropyran and its Role in Synthetic Organic Chemistry?
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Lee, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine.
  • Frutos, R. P., et al. (2013).
  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • RSC Publishing. (n.d.).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.).
  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.). Stille reaction.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. Topics in Organometallic Chemistry.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. European Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Semantic Scholar. (n.d.).
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research.
  • Yeung, K., et al. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
  • NROChemistry. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Common Organic Chemistry. (n.d.).

Sources

Troubleshooting & Optimization

purification challenges with 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining this compound with high purity.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyrimidine core. Its purification can be non-trivial due to the combination of several structural features:

  • Basic Pyrimidine Nitrogens: These can interact strongly with acidic stationary phases like silica gel, often leading to peak tailing during chromatography.

  • The Tetrahydropyran (THP) Group: This bulky, non-planar ring influences the molecule's polarity and crystal packing ability.

  • The Bromo Substituent: This heavy atom increases the molecular weight and alters the electronic properties of the pyrimidine ring.

This guide provides a structured approach to overcoming the common hurdles encountered during the isolation and purification of this specific molecule.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My compound is streaking or "tailing" significantly during silica gel column chromatography, leading to poor separation. What is the cause and how can I fix it?

Answer: This is a classic issue arising from the interaction between the basic nitrogen atoms on your pyrimidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes a portion of the molecules to lag behind the main band, resulting in tailing.

Causality: The lone pairs on the pyrimidine nitrogens act as Lewis bases, forming strong hydrogen bonds with the acidic protons of the silica gel. This slows their elution and broadens the peak.

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase.

    • Recommended: 0.1-1% triethylamine (Et₃N) or 0.1-1% of a 7N solution of ammonia in methanol.

    • Protocol: Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add the base modifier. Use this modified eluent to both prepare the slurry for the column and as the mobile phase. Run a comparative TLC with and without the additive to visualize the improvement before committing to the column.[1]

  • Switching the Stationary Phase: If base additives are incompatible with your compound or downstream applications, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative.[2]

    • Reversed-Phase Chromatography: Using a C18-functionalized silica column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) fundamentally changes the separation mechanism from polarity-based to hydrophobicity-based, which can resolve different types of impurities.[1]

Question 2: After my column, I have a persistent impurity with a very similar Rf value to my desired product. How can I resolve this?

Answer: Co-elution of impurities is a common challenge, often due to structurally similar byproducts from the synthesis.

Potential Impurities:

  • Unreacted Starting Material: For instance, if the synthesis involves a substitution reaction on 5-bromo-2-chloropyrimidine, some of this starting material may remain.

  • Isomeric Byproducts: Depending on the synthetic route, isomers may form that have nearly identical polarities.

  • Debrominated Product: Loss of the bromine atom can result in 2-(tetrahydro-2H-pyran-4-yl)pyrimidine, which will have a similar polarity.

Solutions:

  • Optimize Mobile Phase Selectivity: A standard Hexane/Ethyl Acetate system may not be sufficient. Experiment with different solvent systems to alter the selectivity.

    • Alternative Solvents: Try gradients involving dichloromethane (DCM) and methanol, or toluene and ethyl acetate. These solvents offer different interactions (e.g., pi-stacking with toluene) that can resolve closely related compounds.

    • TLC Screening: Before running another column, perform a thorough TLC screen with at least 3-4 different solvent systems to find the one that provides the best separation (ΔRf).[3]

  • Recrystallization: This is a powerful technique for removing small amounts of impurities, especially if your product is a solid.

    • Solvent Screening Protocol:

      • Place a small amount of your impure solid (10-20 mg) in a test tube.

      • Add a poor solvent (one in which it is insoluble at room temp, e.g., heptane) dropwise.

      • Add a good solvent (one in which it is soluble, e.g., ethyl acetate or DCM) dropwise while heating until everything dissolves.

      • Allow the solution to cool slowly to room temperature, then in an ice bath, to form crystals.

      • Isolate the crystals by filtration and wash with the cold, poor solvent.

    • Common Solvent Pairs: Ethyl Acetate/Hexane, Dichloromethane/Pentane, Ethanol/Water.

Question 3: My compound appears to be degrading during purification, as I see new, lower Rf spots on my TLC plates after the workup or column. Why is this happening?

Answer: The tetrahydropyran (THP) group, while often used as a protecting group, can be labile under certain conditions, particularly acidic ones.

Causality: The THP ether linkage is susceptible to acid-catalyzed hydrolysis. This can occur during an acidic aqueous workup (e.g., washing with 1N HCl) or upon prolonged exposure to the acidic surface of silica gel. This cleavage would result in 5-bromo-pyrimidin-2-ol and other degradation byproducts, which are typically more polar (lower Rf).

Solutions:

  • Neutralize Your Workup: Ensure all aqueous washes are neutral or slightly basic. Use a saturated sodium bicarbonate (NaHCO₃) solution as a final wash before drying the organic layer.

  • Deactivate Silica Gel: As mentioned in Question 1, adding a base like triethylamine to your eluent neutralizes the silica surface and prevents on-column degradation.[1]

  • Minimize Contact Time: Do not let your compound sit on the silica column for an extended period. Prepare your fractions and elute the column efficiently. If you must pause, flush the column with the mobile phase and store it at a low temperature if possible.

Below is a workflow diagram illustrating the decision-making process for purification.

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (Use NaHCO₃ wash) Crude->Workup TLC_Screen TLC Analysis (Screen multiple eluents) Workup->TLC_Screen Column Column Chromatography TLC_Screen->Column Purity_Check Purity Check (NMR, LC-MS) Column->Purity_Check Pure Pure Product Purity_Check->Pure >98% Pure Troubleshoot Troubleshoot (See Guide) Purity_Check->Troubleshoot <98% Pure Recrystal Recrystallization Recrystal->Purity_Check Troubleshoot->Column Major Impurities (Re-optimize) Troubleshoot->Recrystal Minor Impurities

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For maximum longevity, storage under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to prevent potential degradation from moisture and atmospheric oxygen.

Q2: Which analytical techniques are best for assessing the final purity of the compound? A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by checking for the presence of other components.

  • HPLC (High-Performance Liquid Chromatography): To obtain a quantitative measure of purity (e.g., >99% by area under the curve).

Q3: What are the primary safety precautions I should take when handling this compound? A: While a specific Safety Data Sheet (SDS) for this exact molecule should always be consulted, general precautions for handling brominated heterocyclic compounds should be followed. These include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]

  • Avoiding inhalation of dust or vapors and contact with skin and eyes.

Q4: What is a logical troubleshooting path if my initial column chromatography fails? A: A systematic approach is key. The diagram below outlines a decision-making process for troubleshooting column chromatography.

ChromatographyTroubleshooting Start Column Failed Problem Identify Problem Start->Problem Tailing Tailing / Streaking Problem->Tailing Tailing NoSep Poor / No Separation Problem->NoSep Co-elution Degradation On-Column Degradation Problem->Degradation New Spots Sol_Tailing Add Base to Eluent (e.g., 1% Et₃N) Tailing->Sol_Tailing Sol_NoSep1 Change Eluent System (e.g., DCM/MeOH) NoSep->Sol_NoSep1 Sol_Degrade Use Neutralized Silica OR Switch to Alumina Degradation->Sol_Degrade Sol_NoSep2 Change Stationary Phase (Alumina or C18) Sol_NoSep1->Sol_NoSep2 If still no separation

Caption: Troubleshooting logic for common column chromatography issues.

References

  • Google Patents. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Wiley-VCH. (2002). Supporting Information for Angew. Chem. Int. Ed. Z19315. Retrieved from [Link]

  • MDPI. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • AHH Chemical. (n.d.). 5-Bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyrimidine, 96% Purity. Retrieved from [Link]

  • ACS Omega. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • PubMed Central. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we move beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and answers to frequently asked questions, ensuring your synthesis is both successful and reproducible.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. Each answer provides a diagnosis of the likely cause and a detailed, actionable solution.

Q1: My final yield is significantly lower than expected, and the crude material appears as a complex mixture on TLC/NMR. What's going wrong?

A1: Low yields and complex crude mixtures in this synthesis typically point to one of three primary issues: incomplete cyclization, degradation of starting materials, or suboptimal reaction conditions. The core of this synthesis is a cyclocondensation reaction, which can be sensitive to several factors.[1][2]

Likely Causes & Solutions:

  • Purity and Stability of Starting Materials: The two key starting materials are tetrahydro-2H-pyran-4-carboximidamide and a brominated C3 synthon , most commonly 2-bromomalonaldehyde .[3]

    • 2-Bromomalonaldehyde: This reagent is highly reactive and can be unstable. If it has degraded or contains impurities, it can lead to a cascade of side products and polymerization.

      • Validation Protocol: Always use freshly prepared or recently purchased 2-bromomalonaldehyde. Before use, verify its integrity via ¹H NMR if possible. Avoid prolonged storage.

    • Amidine Quality: The amidine starting material should be pure and dry. If using a salt form (e.g., hydrochloride), ensure the correct stoichiometry of the base is used to liberate the free amidine in situ.

  • Suboptimal Reaction Conditions:

    • Temperature Control: While heating is often required to drive the condensation, excessive temperatures can cause decomposition of the aldehyde and the product. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and stability.

    • Anhydrous Conditions: Water in the reaction can hydrolyze the malonaldehyde and key intermediates, halting the reaction and reducing yield.[1]

      • Mitigation Protocol: Dry all solvents using standard procedures (e.g., distillation over a drying agent or passing through activated alumina). Dry glassware in an oven before use. Run the reaction under an inert atmosphere (Nitrogen or Argon). A patent for a similar synthesis suggests adding molecular sieves as a desiccant.[3]

  • Inefficient Cyclization/Dehydration: The final step of the pyrimidine formation is a dehydration event. If this is inefficient, the reaction may stall at the intermediate stage.

    • Catalyst Choice: The reaction is typically acid-catalyzed. Glacial acetic acid can serve as both the solvent and the catalyst.[3] If using other solvents, a catalytic amount of a Brønsted acid like p-TsOH may be required.[1]

Q2: My mass spectrometry analysis shows a prominent peak corresponding to the product minus bromine (M-Br). How do I prevent the formation of this dehalogenated impurity?

A2: The impurity you are observing is 2-(tetrahydro-2h-pyran-4-yl)pyrimidine . This is a result of a common side reaction known as dehalogenation or hydrodehalogenation, where the C-Br bond is reductively cleaved and replaced by a C-H bond.[4] The 5-position on the pyrimidine ring is susceptible to this reaction.[5][6]

Mechanisms and Prevention Strategies:

  • Reductive Environment: Dehalogenation can be promoted by certain reagents and conditions that create a reducing environment.

    • Solvent/Base Combination: The combination of DMF with a trialkylamine base (like Et₃N or DIPEA) has been reported to act as a hydrogen source for the metal-free dehalogenation of 5-bromopyrimidines.[5] If your procedure uses these, consider alternatives.

    • Trace Metal Catalysis: Trace amounts of transition metals (e.g., Palladium, Nickel) from previous synthetic steps or contaminated reagents can catalyze the reduction.

  • Radical Mechanisms: The reaction may also proceed via a radical pathway, which can be initiated by heat or light.[6]

Troubleshooting Protocol for Dehalogenation:

  • Solvent & Base Selection: If possible, avoid the combination of DMF and tertiary amine bases. Consider using a non-reducing solvent like dioxane, acetonitrile, or acetic acid. Use an inorganic base like K₂CO₃ or NaOAc if compatible with your reaction conditions.

  • Inert Atmosphere: Scrupulously maintain an inert atmosphere (N₂ or Ar) throughout the reaction. This minimizes the presence of oxygen and potential radical initiators.

  • Reagent Purity: Use high-purity, metal-free reagents and solvents. If you suspect metal contamination, consider treating your starting materials or solvents with a metal scavenger.

  • Temperature Management: Run the reaction at the lowest effective temperature to minimize thermally induced dehalogenation.

Parameter Conditions Favoring Desired ProductConditions Favoring Dehalogenation
Solvent Acetic Acid, Dioxane, AcetonitrileDMF, Alcohols (can act as H-donors)
Base NaOAc, K₂CO₃ (if applicable)Triethylamine, DIPEA (especially with DMF)[5]
Atmosphere Inert (Nitrogen, Argon)Air
Temperature Lowest effective temperatureHigh temperatures, prolonged heating

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a classical acid-catalyzed cyclocondensation pathway. The key steps involve the formation of C-N and C=N bonds between the amidine and the dicarbonyl compound, followed by dehydration to form the aromatic pyrimidine ring.

Step-by-Step Mechanism:

  • Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks a carbonyl group of 2-bromomalonaldehyde.

  • Second Attack & Cyclization: The second nitrogen atom of the amidine attacks the other carbonyl group, forming a cyclic hemiaminal intermediate.

  • Dehydration: Under acidic conditions, two molecules of water are eliminated from the cyclic intermediate to yield the stable, aromatic 5-bromopyrimidine ring.

G Amidine Tetrahydro-2H-pyran- 4-carboximidamide Intermediate1 Initial Adduct (after 1st attack) Amidine->Intermediate1 + Aldehyde Aldehyde 2-Bromomalonaldehyde Aldehyde->Intermediate1 Intermediate2 Cyclic Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - 2 H₂O (Dehydration) Dehalogenated Dehalogenated Product Product->Dehalogenated Side Reaction: Reductive Dehalogenation

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of pyrimidine derivatives. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered before and during the bromination of pyrimidines.

Q1: Why is the bromination of pyrimidines challenging?

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two electronegative nitrogen atoms.[1] This electron deficiency makes the ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to electron-rich rings like benzene. Consequently, electrophilic attack, including bromination, requires more forcing conditions or specific strategies to achieve good yields.[1] The C-5 position is the least electron-deficient and is the typical site of electrophilic attack.[1]

Q2: How do I choose the right brominating agent?

The choice of reagent is critical and depends on the reactivity of your pyrimidine substrate and the desired reaction conditions (mild vs. harsh).

Brominating AgentCommon Use Cases & CharacteristicsKey Considerations
Bromine (Br₂) Effective for simple or activated pyrimidines. Often requires high temperatures and acidic conditions.Highly corrosive and toxic. Can lead to over-bromination or side reactions if not controlled. Often used with the pyrimidine as a hydrogen halide salt.[1][2]
N-Bromosuccinimide (NBS) A versatile and widely used solid reagent, easier to handle than Br₂.[1] Effective for a broad range of substrates, including anilino- and phenoxypyrimidines.[3]Can participate in both electrophilic and radical pathways. For electrophilic bromination, polar aprotic solvents like DMF or MeCN are common.[4][5] For radical reactions (e.g., benzylic bromination), non-polar solvents and a radical initiator are used.[6]
1,3-dibromo-5,5-dimethylhydantoin (DBH) An efficient solid reagent that can deliver two bromine equivalents.[4] Works well in aprotic solvents (CH₂Cl₂, MeCN, DMF).[4] Its reactivity is significantly enhanced by Lewis acids.[4]Offers a convenient and general method for C-5 bromination of pyrimidine nucleosides.[4] The reaction can be slow without a catalyst but proceeds smoothly with additives like TMSOTf or TsOH.[4]
Sodium Monobromoisocyanurate (SMBI) A modern, efficient solid brominating agent used for both pyrimidine and purine nucleosides.[5] Reactions are often fast and high-yielding under mild conditions (room temperature).The protocol often involves an additive like sodium azide (NaN₃) in aqueous acetonitrile to facilitate the reaction, which plays a crucial role in restoring the aromatic double bond after initial addition.[5]
Q3: What is the role of substituents on the pyrimidine ring?

Substituents dramatically influence the ring's reactivity.

  • Activating Groups: Electron-donating groups (EDGs) such as amines (-NH₂), alkoxides (-OR), or alkyl groups (-R) increase the electron density of the ring, making it more nucleophilic and accelerating the rate of bromination.[7][8] Pyrimidines with at least one activating group are generally easier to brominate.[9]

  • Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) decrease the ring's electron density, making it less reactive.[7][8] Brominating a pyrimidine with strong deactivating groups often requires harsher conditions (higher temperatures, strong acids) or more potent brominating agents.

Q4: How does solvent choice impact the reaction?

Solvents can influence reagent solubility, reaction rate, and even the reaction pathway.

  • Polar Aprotic Solvents (DMF, CH₃CN, CH₂Cl₂): These are commonly used for electrophilic brominations with reagents like NBS and DBH.[4] They effectively dissolve the pyrimidine substrate and the brominating agent without interfering with the electrophilic mechanism. DMF, in particular, can facilitate reactions with NBS.[4][5]

  • Inert Aromatic Solvents (Nitrobenzene, o-dichlorobenzene): These are often used for high-temperature brominations with elemental bromine (Br₂), especially when the starting material is a pyrimidine salt.[1][2] They are chosen for their high boiling points and stability under harsh, acidic conditions.[2]

  • Protic Solvents (H₂O, Acetic Acid, Alcohols): Protic solvents are generally less efficient for these reactions, though some specific methods utilize them. For instance, a method using NaNO₂ and KBr in glacial acetic acid has been reported for activated pyrimidines.[9] Aqueous co-solvents (e.g., 10% H₂O-CH₃CN) are used in the SMBI method.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the bromination of pyrimidines.

Problem 1: No Reaction or Very Low Conversion

Your TLC or LC-MS analysis shows only starting material, even after several hours.

Root Cause Analysis & Solutions:
  • Insufficient Reactivity: The pyrimidine ring may be too deactivated for the chosen conditions.

    • Solution A: Increase Temperature. Gradually increase the reaction temperature. For many brominations, heating to 40°C or higher can significantly increase the rate.[4] For very deactivated systems using Br₂, temperatures of 125-135°C may be necessary.[1][2]

    • Solution B: Add a Catalyst. If using a reagent like DBH, the addition of a Lewis acid (e.g., 0.5 equivalents of TMSOTf) or a strong organic acid (e.g., TsOH) can dramatically enhance the efficiency of bromination, often allowing the reaction to proceed at room temperature.[4]

    • Solution C: Switch to a More Powerful Brominating Agent. If mild conditions with NBS fail, consider using DBH with a Lewis acid catalyst or moving to the more aggressive Br₂/heat conditions.

  • Reagent Quality: The brominating agent may have degraded.

    • Solution: NBS can be sensitive to moisture and light. Ensure it is a pure, white solid. If it appears yellow, it may be impure and can be purified by recrystallization from hot water.[6] Always use freshly opened or properly stored reagents.

Troubleshooting Workflow: Low Conversion

Caption: Workflow for troubleshooting low reaction conversion.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

Your analysis shows the desired product along with several other brominated species or side products.

Root Cause Analysis & Solutions:
  • Over-bromination: The reaction conditions are too harsh, leading to di- or tri-brominated products.

    • Solution A: Lower the Temperature. Run the reaction at a lower temperature (e.g., 0°C or room temperature) to increase selectivity.[1]

    • Solution B: Reduce Reagent Stoichiometry. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. For agents like DBH that provide two bromine atoms, using ~0.55 equivalents can be effective for mono-bromination.[4]

    • Solution C: Slow Addition. Add the brominating agent dropwise or in portions over time rather than all at once.[1][2] This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Side-Chain Bromination: If your substrate has benzylic or allylic protons, radical bromination on the side chain can compete with electrophilic ring bromination.

    • Solution: This typically occurs when using NBS with radical initiators or light.[6] Ensure the reaction is run in the dark and in a polar aprotic solvent (like DMF or MeCN) to favor the electrophilic pathway. Avoid non-polar solvents like CCl₄, which promote radical reactions.[6]

Problem 3: Product Decomposition or Low Isolated Yield

The reaction appears to work (TLC/LC-MS shows product formation), but the final isolated yield is poor.

Root Cause Analysis & Solutions:
  • Product Instability: The brominated pyrimidine may be unstable under the reaction or workup conditions.

    • Solution A: Monitor Carefully and Quench Promptly. Do not let the reaction run for an extended period after completion. Once the starting material is consumed, proceed immediately to the workup.[10]

    • Solution B: Use a Milder Workup. Avoid harsh acidic or basic conditions during extraction if your product is sensitive. A simple aqueous workup followed by extraction is often sufficient.[4]

  • Mechanical Loss During Workup/Purification: The product is being lost during extraction, drying, or chromatography.

    • Solution: Ensure all transfers are quantitative by rinsing glassware with the appropriate solvent.[10] When drying the organic layer, rinse the drying agent (e.g., Na₂SO₄) thoroughly to recover any adsorbed product.[10] If the product is volatile, take care during solvent removal under reduced pressure.[10]

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for common bromination procedures. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Bromination using N-Bromosuccinimide (NBS)

This method is adapted from general procedures for the bromination of activated pyrimidines and other heterocycles.[1]

  • Materials:

    • Pyrimidine substrate (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF) (5-10 mL)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the pyrimidine substrate in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add N-Bromosuccinimide (NBS) to the cooled solution in one portion.

    • Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, quench the reaction by adding water (15 mL).

    • Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate it under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the pure 5-bromopyrimidine product.

Protocol 2: Lewis Acid-Catalyzed Bromination with DBH

This protocol is based on an efficient method for the bromination of pyrimidine nucleosides.[4]

  • Materials:

    • Pyrimidine nucleoside substrate (0.1 mmol)

    • 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.055 mmol, 0.55 eq)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.055 mmol, 0.55 eq)

    • Dichloromethane (CH₂Cl₂) (2 mL)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a stirred solution of the pyrimidine substrate in CH₂Cl₂ at room temperature, add DBH.

    • Add the Lewis acid catalyst (TMSOTf) to the mixture.

    • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the mixture with CH₂Cl₂. The organic layer contains the product.

    • For many protected nucleosides, this aqueous workup is sufficient to yield a pure product after drying and solvent evaporation.[4] If necessary, purify by column chromatography.

Visualizing the Mechanism: Electrophilic Aromatic Substitution

Caption: General mechanism for electrophilic bromination at the C-5 position of pyrimidine.

References
  • Title: Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Process for bromination of pyrimidine (US3956301A)
  • Title: An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin Source: Tetrahedron Letters URL: [Link]

  • Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: PubMed Central (PMC) URL: [Link]

  • Title: Bromination of Pyrimidines: A Simple Inexpensive Method Source: ResearchGate URL: [Link]

  • Title: Highly regioselective bromination reactions of polymethylpyrimidines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide Source: ResearchGate URL: [Link]

  • Title: Bromination of pyrrolo[1,2-c]pyrimidines Source: Journal of the Chemical Society C: Organic URL: [Link]

  • Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: N-Bromosuccinimide Source: Wikipedia URL: [Link]

  • Title: Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines Source: PubMed URL: [Link]

  • Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: Activating and Deactivating Groups Source: Chemistry Steps URL: [Link]

Sources

Technical Support Center: Suzuki Coupling with Bromopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving bromopyrimidine substrates. Pyrimidine cores are ubiquitous in pharmaceuticals and advanced materials, making this reaction a critical tool for synthetic chemists.[1] However, the electron-deficient nature of the pyrimidine ring and the potential for nitrogen-palladium coordination introduce specific challenges not always encountered with simple aryl bromides.[2][3]

This guide is structured as a series of frequently asked questions to directly address the common issues researchers face in the lab. We will delve into the causality behind experimental choices, providing not just solutions, but the chemical reasoning to empower your process development.

Frequently Asked Questions & Troubleshooting

Q1: My reaction shows low to no conversion of the bromopyrimidine starting material. What are the primary factors to investigate?

Answer:

Failure to achieve conversion is the most common issue and typically points to a problem with one of the core components of the catalytic cycle. A systematic approach is crucial.

The Suzuki-Miyaura reaction is a multi-step process involving oxidative addition, transmetalation, and reductive elimination.[4][5] A failure in any of these steps will halt the entire cycle.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromopyrimidine) PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base_Activation Base Activation Activated_Boronate [R²-B(OH)₃]⁻ Base_Activation->Activated_Boronate Boronate R²-B(OH)₂ Boronate->Base_Activation Base (e.g., K₃PO₄) Activated_Boronate->Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow:

  • Catalyst and Ligand Choice: The electron-deficient nature of pyrimidines and the presence of nitrogen atoms can inhibit the catalyst.[3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Recommendation: Use modern, pre-formed catalysts (precatalysts) with bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, oxidative addition step and stabilize the palladium center.[4][6][7] Excellent starting points are XPhos-Pd-G3 or SPhos-Pd-G2.[6]

  • Base Selection and Quality: The base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[8][9]

    • Recommendation: For bromopyrimidines, moderately strong inorganic bases are often effective. Potassium phosphate (K₃PO₄) is a robust choice that often gives reproducible results.[2][3][6] Cesium carbonate (Cs₂CO₃) is a stronger, more soluble alternative that can be effective for challenging couplings.[6] Ensure the base is a fine, dry powder to maximize surface area and reactivity.

  • Solvent System: The solvent must solubilize all components, including the organic substrates and the inorganic base, to facilitate the reaction.[10]

    • Recommendation: A mixture of an organic solvent and water is standard.[6][10] 1,4-Dioxane/water or THF/water are common choices.[6][10] The water is essential for dissolving the inorganic base.[10] For substrates with poor solubility, higher boiling point solvents like DMF or DMAc can be used, but be aware they can also promote side reactions.[10]

  • Temperature and Reaction Time: Suzuki couplings are not always fast, especially with less reactive partners.

    • Recommendation: Start with moderate heating (80–100 °C) and monitor the reaction by TLC or LC-MS.[6][11] If conversion is slow, consider increasing the temperature, but be mindful that higher temperatures can accelerate reagent decomposition.[2]

Q2: My reaction is messy. I see multiple spots on my TLC, and the desired product is a minor component. What are the likely side products and how can I prevent them?

Answer:

Side product formation is a clear indicator that a non-productive pathway is competing with your desired cross-coupling. Identifying the major byproduct is key to diagnosing the issue.

Table 1: Common Side Products and Mitigation Strategies

Side ProductNameLikely Cause(s)Recommended Solution(s)
R¹-H DehalogenationReduction of the aryl halide. Can be promoted by certain solvents or bases.[5]Change the solvent system. Ensure a rigorously inert atmosphere.
R²-H ProtodeboronationHydrolysis of the boronic acid C-B bond.[2] Common with electron-deficient or heteroaryl boronic acids.[2][12]Use anhydrous conditions with a base like K₃PO₄.[7] Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[5][6] Use fresh, high-quality boronic acid/ester.
R²-R² HomocouplingCoupling of two boronic acid molecules. Often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5][12]Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[5][6] Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[5]
Q3: I suspect my catalyst is being deactivated or "poisoned." How does the pyrimidine ring cause this, and what is the solution?

Answer:

This is an excellent and critical question. The lone pairs on the pyrimidine nitrogen atoms can coordinate to the palladium center.[3] This coordination can occupy sites needed for the catalytic cycle to proceed, effectively acting as an inhibitor or "poison" and leading to poor yields.[2][3]

  • Mechanism of Inhibition: The nitrogen atoms act as Lewis bases, binding to the Lewis acidic palladium catalyst. This can slow or prevent the oxidative addition of the bromopyrimidine or subsequent steps.[3]

  • Solution: The choice of ligand is the most powerful tool to counteract this effect. Bulky, electron-rich ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), create a sterically hindered environment around the palladium atom.[7] This steric bulk physically discourages the pyrimidine nitrogen from coordinating while still allowing the C-Br bond to access the metal for oxidative addition.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Is the Catalyst/Ligand System Optimal for Heteroaryls? start->check_catalyst check_base Is the Base Active and Appropriate? start->check_base check_conditions Are Temp & Time Sufficient? start->check_conditions check_reagents Are Reagents Decomposing? (e.g., Protodeboronation) start->check_reagents sol_catalyst Switch to Precatalyst with Bulky Ligand (e.g., XPhos-Pd-G3) check_catalyst->sol_catalyst No sol_base Use Finely Ground K₃PO₄ or Cs₂CO₃ check_base->sol_base No sol_conditions Increase Temperature (e.g., to 100°C) and Extend Reaction Time check_conditions->sol_conditions No sol_reagents Use Boronic Ester (Bpin) Instead of Boronic Acid. Use Anhydrous Conditions. check_reagents->sol_reagents Yes

Sources

Technical Support Center: Dehalogenation of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the dehalogenation of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established scientific principles to ensure the success and safety of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the catalytic dehalogenation of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Issue 1: Low or No Conversion to the Desired Product

Q: My reaction shows little to no consumption of the starting material after several hours. What are the primary causes and how can I fix this?

A: Stalled or sluggish reactions are the most common problem. The issue typically stems from one of three areas: catalyst activity, hydrogen source, or reaction conditions.

Potential Cause & Solution:

  • Inactive Catalyst: The Palladium on Carbon (Pd/C) catalyst may be old, of poor quality, or deactivated.

    • Solution: Always use a fresh bottle of catalyst from a reputable supplier. If you suspect your current batch is inactive, test it on a simple, reliable substrate (e.g., hydrogenation of styrene). For substrates with potentially coordinating groups like the pyrimidine nitrogen, a more robust catalyst such as Pearlman's catalyst (Pd(OH)₂/C) can be significantly more effective as it is often less prone to amine poisoning.[1][2]

  • Inefficient Hydrogen Delivery: For reactions using hydrogen gas (H₂), poor delivery to the catalyst surface is a frequent bottleneck.

    • Solution:

      • Purging: Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) to remove all oxygen, followed by several vacuum/hydrogen backfill cycles.[3]

      • Agitation: Vigorous stirring is critical. The goal is to maximize the suspension of the catalyst particles in the solution, creating a vortex that enhances gas-liquid mixing and contact with the catalyst surface.[4]

      • Pressure: If using a hydrogen balloon, ensure there are no leaks. For persistently slow reactions, switching to a Parr shaker or a similar hydrogenation apparatus to increase the hydrogen pressure (e.g., to 3-4 bar) can dramatically increase the reaction rate.[2][3]

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or from the glassware can poison the palladium catalyst.

    • Solution:

      • Identify Poisons: Sulfur compounds (thiols, thioethers) are potent catalyst poisons.[1] Ensure your starting material is pure and use high-purity solvents.

      • Product Inhibition: The basic nitrogen atoms on the pyrimidine product can coordinate to the palladium surface, inhibiting further reaction.[1] Adding a small amount of a weak acid (e.g., acetic acid) can sometimes mitigate this effect, but this must be done cautiously to avoid unwanted side reactions.

      • Filter and Re-charge: If you suspect poisoning from an impurity in the starting material, you can sometimes filter the reaction mixture through Celite® to remove the poisoned catalyst and then charge the filtrate with a fresh batch of catalyst.[2]

Below is a decision tree to guide your troubleshooting process for low conversion.

troubleshooting_low_conversion start Low or No Conversion check_h2 Is H₂ supply adequate and leak-free? start->check_h2 check_stirring Is stirring vigorous enough to suspend catalyst? check_h2->check_stirring Yes increase_pressure Action: Increase H₂ pressure (3-4 bar) or replace balloon. check_h2->increase_pressure No check_catalyst Is the catalyst fresh and active? check_stirring->check_catalyst Yes increase_agitation Action: Increase stir rate. Use a baffled flask if available. check_stirring->increase_agitation No replace_catalyst Action: Use a fresh batch of Pd/C or switch to Pearlman's Catalyst (Pd(OH)₂/C). check_catalyst->replace_catalyst No check_purity Consider Catalyst Poisoning: - Check SM purity. - Use high-purity solvents. check_catalyst->check_purity Yes

Caption: Troubleshooting decision tree for low reaction conversion.

Issue 2: Difficulties with Reaction Work-up and Catalyst Filtration

Q: I'm having trouble removing the Pd/C catalyst after the reaction. It's so fine that it passes through my filter paper. Also, are there any safety concerns?

A: This is a critical step where both efficiency and safety are paramount. Pd/C is a heterogeneous catalyst composed of very fine particles, and it can be pyrophoric.

Potential Cause & Solution:

  • Inefficient Filtration: Standard filter paper is often insufficient for removing fine catalyst particles.

    • Solution: The standard and most effective method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth).[3] Prepare a short plug of Celite® (1-2 cm thick) in a Büchner or Hirsch funnel over a piece of filter paper. Wet the pad with the reaction solvent before filtering the mixture. This creates a fine filter bed that traps the catalyst particles.

  • Safety Hazard - Pyrophoricity: Dry Pd/C catalyst, especially after being used in a hydrogenation reaction (when it is saturated with hydrogen), can ignite spontaneously upon exposure to air (oxygen).[4]

    • Solution: NEVER allow the catalyst to dry on the filter pad in the open air. [3][4]

      • After filtration is complete, immediately and carefully wash the filter cake with more solvent (e.g., methanol, ethyl acetate) to remove all product.

      • While the filter cake is still wet, transfer the Celite®/catalyst mixture into a separate container filled with water. This "quenches" the catalyst, making it safe for disposal according to your institution's guidelines. Do not add the catalyst waste directly to organic solvent waste streams.[4]

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is best for this dehalogenation?

A: The choice of system depends on your available equipment and scale. Both traditional catalytic hydrogenation and transfer hydrogenation are excellent options. The reactivity for hydrodehalogenation generally follows the trend I > Br > Cl, making the C-Br bond on your substrate highly susceptible to cleavage under standard conditions.[5][6]

Catalytic System Hydrogen Source Advantages Disadvantages Best For
10% Pd/C H₂ Gas (balloon or pressure vessel)High activity, clean reaction, well-established.[7]Requires specialized H₂ handling (gas lines, pressure vessels). Catalyst can be pyrophoric.[4]All scales, especially when high throughput is needed.
20% Pd(OH)₂/C H₂ Gas (balloon or pressure vessel)More robust, less prone to poisoning by amines or other functional groups.[1][2]More expensive than standard Pd/C.Substrates with sensitive functional groups or when catalyst poisoning is an issue.
10% Pd/C Ammonium Formate or Formic AcidNo H₂ gas required, operationally simple setup.[8]Requires stoichiometric amounts of the hydrogen donor, potentially complicating work-up.Small to medium scale labs without dedicated hydrogenation equipment.
10% Pd/C Triethylsilane (TES)Mild conditions, excellent functional group tolerance.[9]TES is more expensive and requires careful stoichiometry.High-value intermediates with many sensitive functional groups.

Q2: What is the best solvent for this reaction?

A: Protic solvents are generally preferred for catalytic hydrogenations.[3] Methanol and ethanol are excellent first choices due to their ability to dissolve the substrate and any potential hydrogen donor salts (like ammonium formate), and they are good solvents for hydrogen gas. Ethyl acetate is another common choice. If solubility is an issue, THF can be used. Avoid halogenated solvents like DCM or chloroform, as they can interfere with the catalyst.[4]

Q3: How can I effectively monitor the reaction's progress?

A: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy way to visualize the disappearance of the starting material. The debrominated product will be significantly less polar than the starting material, resulting in a higher Rf value. Use a mobile phase like 30-50% Ethyl Acetate in Hexanes and visualize with a UV lamp (254 nm).

  • LC-MS: This is the most definitive method. It will not only show the consumption of the starting material (identified by its mass and isotopic pattern from the bromine atom) but will also confirm the formation of the product by its expected mass.[10][11] This is crucial for confirming the reaction's success and identifying any potential byproducts.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂ Balloon

This protocol is a general and robust starting point for the dehalogenation reaction.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation prep_flask 1. Add Substrate and Solvent to a round-bottom flask with a stir bar. dissolve 2. Dissolve completely. prep_flask->dissolve purge_n2 3. Seal flask and purge with Nitrogen/Argon. dissolve->purge_n2 add_catalyst 4. Under N₂ atmosphere, carefully add 10% Pd/C. purge_n2->add_catalyst purge_h2 5. Evacuate and backfill with H₂ (balloon) 3 times. add_catalyst->purge_h2 react 6. Stir vigorously at RT. purge_h2->react monitor 7. Monitor reaction by TLC/LC-MS. react->monitor purge_final 8. When complete, purge again with Nitrogen. monitor->purge_final filter 9. Filter through Celite®. Keep pad wet! purge_final->filter isolate 10. Concentrate filtrate to obtain crude product. filter->isolate purify 11. Purify by column chromatography if needed. isolate->purify

Caption: General experimental workflow for catalytic hydrogenation.

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (or Ethanol), sufficient to make a ~0.1 M solution

  • Hydrogen gas supply (balloon)

  • Inert gas supply (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the this compound.[3]

  • Solvent Addition: Add methanol to fully dissolve the substrate.

  • Inerting: Seal the flask with a septum and purge the system with nitrogen or argon for several minutes to remove all oxygen.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The amount can range from 5 to 10 mol% of the substrate.

  • Hydrogenation: Using a three-way stopcock, evacuate the inert gas and introduce hydrogen gas from a balloon. Repeat this vacuum/backfill cycle two more times to ensure a pure hydrogen atmosphere.[4]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction should appear as a black, well-mixed slurry.

  • Monitoring: Periodically check the reaction's progress by taking a small aliquot (via syringe), filtering it through a small plug of cotton or a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS.[12]

  • Work-up: Once the starting material is consumed, carefully vent the excess hydrogen and purge the system with an inert gas.[3]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: Keep the filter cake wet with solvent at all times to prevent ignition.[4] Wash the filter cake with a small amount of fresh solvent to recover all the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product, which can be further purified by column chromatography if necessary.[3]

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is ideal for labs not equipped with a dedicated hydrogen gas setup.

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 10 mol%

  • Ammonium Formate (HCO₂NH₄), 3-5 equiv

  • Methanol

  • Celite®

Procedure:

  • Setup: To a round-bottom flask with a stir bar, add the this compound, ammonium formate, and methanol. Stir until all solids are dissolved.

  • Inerting: While not as critical as with H₂ gas, it is good practice to briefly purge the flask with an inert gas.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (for methanol, ~65 °C). The reaction is typically complete within 1-4 hours.

  • Monitoring & Work-up: Follow steps 7-10 from Protocol 1. The work-up is identical, involving the safe filtration of the catalyst followed by solvent removal. The excess ammonium formate salts are generally soluble in the methanol and will be removed during the aqueous work-up or purification step.

References
  • Mousavi, M., Bakavoli, M., & Shiri, A. (2018). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. 5th International Conference on Organic and Inorganic Chemistry. [Link]

  • Brown, D. J. (1958). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Journal of Applied Chemistry. [Link]

  • Wiener, H., Blum, J., & Sasson, Y. (1991). Transfer Hydrogenolysis of Aryl Halides and Other Hydrogen Acceptors by Formate Salts in the Presence of Pd/C Catalyst. The Journal of Organic Chemistry. [Link]

  • Couturier, M., et al. (2023). Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. Synthesis. [Link]

  • Reddit User Discussion. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]

  • Luo, G., et al. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Galeano Garcia, P. L., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Biomolecules. [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from Wikipedia. [Link]

  • Reddit User Discussion. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. [Link]

  • Reusch, W. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Michigan State University Department of Chemistry. [Link]

  • Marques, C. A., Selva, M., & Tundo, P. (1993). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry. [Link]

  • Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. [Link]

  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link]

  • Galeano Garcia, P. L., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. ResearchGate. [Link]

  • Aramendía, M. A., et al. (2014). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. ResearchGate. [Link]

  • Rossi, E., et al. (2016). Heterogeneous catalytic approaches in C–H activation reactions. Catalysis Science & Technology. [Link]

  • Kölker, S., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Orphanet Journal of Rare Diseases. [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal. [Link]

Sources

common impurities in 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested advice to help you anticipate, identify, and resolve common challenges related to impurities.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structural integrity and purity are paramount, as even trace impurities can have significant downstream effects, impacting reaction yields, introducing toxicological risks, and complicating regulatory approval processes. This guide is designed to empower you with the knowledge to control the purity of your synthesis, ensuring the reliability and reproducibility of your results.

The most direct and scalable synthesis of 5-bromo-2-substituted pyrimidines involves the condensation of an amidine with a 1,3-dicarbonyl equivalent. For our target molecule, this translates to the reaction between Tetrahydro-2H-pyran-4-carboxamidine and 2-Bromomalonaldehyde .[1]

This reaction, typically conducted in an acidic solvent like glacial acetic acid, is a robust method for forming the pyrimidine core.[1] However, the nature of the reactants and intermediates presents several opportunities for impurity formation.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 2-Bromomalonaldehyde C Glacial Acetic Acid (Solvent) Heat (70-105°C) Molecular Sieves A->C B Tetrahydro-2H-pyran-4- carboxamidine hydrochloride B->C D This compound C->D Cyclocondensation G SM Starting Materials (Amidine + Bromomalonaldehyde) INT Reaction Intermediate SM->INT PROD Desired Product INT->PROD Cyclization IMP_B Impurity B (Hydroxylated Pyrimidine) INT->IMP_B Hydrolysis IMP_A Impurity A (Non-brominated Product) IMP_C Impurity C (Amide) MALON Malonaldehyde (Starting Material Impurity) MALON->IMP_A Reacts instead of Bromomalonaldehyde WATER Water WATER->INT AMIDINE Amidine Starting Material WATER->AMIDINE AMIDINE->IMP_C Hydrolysis G A Sample Reception (Crude or Final Product) B Initial Purity Screen (HPLC-UV / TLC) A->B C Purity > 99%? B->C D Release for Next Step C->D Yes E Identify Impurities (LC-MS) C->E No F Quantify Impurities (HPLC with Standards or qNMR) E->F G Develop Purification Strategy (Recrystallization or Chromatography) F->G H Re-analyze Purified Product G->H H->B Re-screen

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine . This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for this specific substrate. The pyrimidine core is a privileged structure in medicinal chemistry, and successful functionalization at the 5-position is crucial for developing novel therapeutic agents.[1][2][3]

This document provides a logical framework for catalyst selection and reaction optimization, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.

Part 1: Understanding the Substrate & Core Principles

The substrate, this compound, presents unique characteristics that must be considered for successful cross-coupling. The pyrimidine ring is electron-deficient, which generally facilitates the oxidative addition step in the catalytic cycle.[1] However, the two nitrogen atoms can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[4][5] The tetrahydro-2H-pyran (THP) group at the 2-position is a non-coordinating, somewhat electron-donating saturated heterocycle, which can subtly influence the electronic properties of the pyrimidine ring.

The general reactivity for palladium-catalyzed cross-coupling follows the order Ar-I > Ar-Br > Ar-Cl.[6] Your C-Br bond at the 5-position is therefore a reliable electrophilic site for a variety of coupling reactions.

The Palladium Catalytic Cycle: A Quick Refresher

Understanding the fundamental steps of the catalytic cycle is key to troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira) follow a similar mechanistic pathway.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Product Complex Transmetal->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArBr Ar-Br (Your Substrate) NuM R-M (Coupling Partner)

Caption: Generalized Palladium(0) catalytic cycle for cross-coupling reactions.

Part 2: Catalyst System Selection: A Decision Framework

Choosing the right catalyst system is the most critical factor for a successful reaction. The system comprises four key components: the palladium source (precatalyst), the ligand, the base, and the solvent.

Decision Workflow for Catalyst & Ligand Selection

Catalyst_Selection_Workflow start Define Coupling Type (e.g., Suzuki, Buchwald) suzuki Suzuki (C-C) Boronic Acid/Ester start->suzuki buchwald Buchwald-Hartwig (C-N) Amine start->buchwald sonogashira Sonogashira (C-Csp) Terminal Alkyne start->sonogashira ligand_choice Assess Steric/Electronic Needs suzuki->ligand_choice buchwald->ligand_choice sonogashira->ligand_choice buchwald_ligands Bulky, Electron-Rich Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) Promote C-N Reductive Elimination ligand_choice->buchwald_ligands Buchwald suzuki_ligands Versatile Options: Simple (PPh₃) for reactive partners Bulky Biarylphosphines (SPhos, XPhos) for challenging substrates ligand_choice->suzuki_ligands Suzuki sonogashira_ligands Phosphines (e.g., PPh₃) Often used with Cu(I) co-catalyst ligand_choice->sonogashira_ligands Sonogashira pd_source Select Palladium Precatalyst buchwald_ligands->pd_source suzuki_ligands->pd_source sonogashira_ligands->pd_source pd_0 Pd(0) Sources e.g., Pd(PPh₃)₄, Pd₂(dba)₃ Directly enter catalytic cycle pd_source->pd_0 More reactive, air-sensitive pd_2 Pd(II) Sources e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂ Require in-situ reduction pd_source->pd_2 Bench-stable, common choice

Caption: Decision workflow for selecting the appropriate catalyst system.

  • Palladium Source : Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) are often bench-stable and convenient.[7] They require an in-situ reduction to the active Pd(0) state, which can be accomplished by a phosphine ligand or another reagent in the mixture.[7] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ enter the catalytic cycle directly but can be more sensitive to air and temperature.

  • Ligands : This is arguably the most important choice.

    • For Suzuki & Stille (C-C coupling) : For simple, reactive boronic acids, a basic ligand like triphenylphosphine (PPh₃) may suffice with Pd(PPh₃)₄.[4] For more challenging or sterically hindered coupling partners, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are the gold standard. They accelerate both oxidative addition and reductive elimination and stabilize the palladium catalyst.[5][8]

    • For Buchwald-Hartwig (C-N coupling) : This reaction almost exclusively requires bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[8][9][10] These ligands are crucial for facilitating the difficult C-N reductive elimination step.[11]

    • For Sonogashira (C-Csp coupling) : Traditional conditions use a phosphine ligand like PPh₃ in conjunction with a copper(I) co-catalyst (e.g., CuI).[3][6][12] The copper facilitates the transmetalation step by forming a copper acetylide intermediate.[3]

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during cross-coupling experiments with 5-bromo-2-(THP)-pyrimidine.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution & Explanation
Inactive Catalyst Solution: Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote side reactions like boronic acid homocoupling in Suzuki reactions.[7] Action: Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Use a Schlenk line or glovebox for reagent handling.
Suboptimal Base Explanation: The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[5] Its strength and solubility are key. Action (Suzuki): If using a mild base like K₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[5][13] These are often more effective for heteroaromatic substrates. Action (Buchwald-Hartwig): A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the amine.[5][14]
Poor Ligand Choice Explanation: The electron-deficient pyrimidine ring requires an electron-rich ligand to facilitate oxidative addition.[7] Reductive elimination can also be a rate-limiting step. Action: If using a simple ligand like PPh₃ with low success, switch to a modern biarylphosphine ligand. For Suzuki, try XPhos or SPhos. For Buchwald-Hartwig, RuPhos or BrettPhos are excellent choices.[9][10]
Low Reaction Temperature Explanation: While some highly active catalyst systems work at room temperature, many cross-couplings require thermal energy to overcome activation barriers, particularly for oxidative addition. Action: If running at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C.[5][13] Monitor for potential degradation of starting materials if going higher. Microwave irradiation can sometimes offer rapid heating and improved yields.[5][15]
Catalyst Deactivation Explanation: The pyrimidine nitrogens can coordinate to the palladium center, leading to catalytically inactive species.[4][5] Action: Using a bulky ligand (e.g., XPhos) can sterically disfavor this inhibitory binding. Increasing the catalyst loading slightly (e.g., from 2 mol% to 5 mol%) might also overcome partial deactivation.

Issue 2: Formation of Key Side Products

Side ProductPotential Cause & ExplanationRecommended Solution
Protodeboronation Product (Ar-H) Explanation (Suzuki): This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex, replacing the bromo substituent with hydrogen. This is more common with electron-deficient arylboronic acids and at higher pH.[4] Solution: Ensure your reagents are anhydrous (if the protocol is not aqueous). Use a precisely measured amount of a strong base like K₃PO₄ rather than a large excess. Sometimes, using the boronic ester (e.g., a pinacol ester) instead of the acid can mitigate this issue.[7]
Homocoupling Product (R-R) Explanation (Suzuki): Two molecules of the boronic acid coupling together. This is often promoted by the presence of oxygen and Pd(II) species before the catalytic cycle fully initiates.[7] Solution: Rigorous deoxygenation of the reaction mixture is crucial.[7] Using a Pd(0) precatalyst or ensuring rapid reduction of a Pd(II) precatalyst can help minimize the Pd(II) concentration that leads to homocoupling.
Hydrodehalogenation Product (Ar-H) Explanation (General): The bromo-substituent is replaced by a hydrogen atom. This can happen via β-hydride elimination from a Pd-H species, which can form from side reactions. Solution: Ensure high purity of reagents and solvents. The choice of ligand and base can influence these side pathways. Screening different conditions may be necessary.

Part 4: Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki coupling with this substrate? A1: A robust starting point for screening a Suzuki coupling with 5-bromo-2-(THP)-pyrimidine and a generic arylboronic acid would be:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%), or a pre-formed precatalyst like XPhos Pd G3 (2 mol%).

  • Base: K₃PO₄ (2-3 equivalents).[5]

  • Solvent: 1,4-Dioxane or Toluene with 10-20% water.[4][5]

  • Temperature: 100 °C.[5]

  • Atmosphere: Inert (Argon or Nitrogen).

Q2: For a Buchwald-Hartwig amination, which base should I choose: NaOtBu or K₃PO₄? A2: For C-N couplings, a strong base is almost always necessary. Sodium tert-butoxide (NaOtBu) is generally the most effective and allows for the highest reaction rates.[14] However, it is incompatible with many electrophilic functional groups (like esters) on your coupling partner. If your amine partner has sensitive functional groups, a weaker (but still effective) base like Cs₂CO₃ or K₃PO₄ can be a good alternative, though it may require higher catalyst loadings or longer reaction times.[14]

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst? A3: Yes, copper-free Sonogashira couplings are possible and are often preferred to avoid issues with copper acetylide homocoupling (Glaser coupling). These conditions typically require a higher loading of a palladium catalyst and a suitable amine base (which can sometimes act as both the base and a ligand), such as triethylamine or diisopropylethylamine (DIPEA). However, the classic Sonogashira-Hagihara protocol with a catalytic amount of CuI is often more reliable and can proceed at lower temperatures.[3][12]

Q4: My reaction is complete by TLC/LC-MS, but my isolated yield is low. What could be the issue? A4: Low isolated yield despite full conversion can stem from several issues:

  • Workup Problems: Your product may be partially soluble in the aqueous phase during extraction. Try back-extracting the aqueous layer multiple times with your organic solvent.

  • Purification Issues: The product might be adsorbing irreversibly to the silica gel during column chromatography. Try deactivating the silica gel with triethylamine (e.g., 1% in the eluent) or switching to a different stationary phase like alumina.

  • Product Volatility: While unlikely for this specific product, highly nonpolar, low molecular weight products can be lost during solvent removal under high vacuum. Use a lower vacuum or a rotary evaporator with care.

Part 5: Experimental Protocols

The following are generalized, robust starting protocols. Optimization may be required for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to achieve a substrate concentration of ~0.1 M.[5]

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and sodium tert-butoxide (NaOtBu, 1.4 equiv.).[5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to 100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]

  • Workup: Cool the reaction to room temperature, then quench carefully by adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Preparation: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.10 equiv.).[3][6]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent like DMF or THF.[6] Add an amine base (e.g., triethylamine, 2.0 equiv.), followed by the terminal alkyne (1.2 equiv.) via syringe.[6]

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.[6]

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (n.d.). American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.
  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (n.d.). Reddit. Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (n.d.). Retrieved January 15, 2026, from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

workup procedure for reactions with 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for workup procedures involving this versatile building block. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Introduction to this compound

This compound is a key intermediate in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its structure combines a reactive bromopyrimidine core, susceptible to a variety of coupling partners, with a non-aromatic tetrahydropyran (THP) moiety. The THP group, while generally stable, can exhibit sensitivity under certain acidic conditions, a critical consideration during reaction workup.[1][2] This guide will address common challenges and provide robust protocols to ensure successful isolation and purification of your desired products.

II. Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: How stable is the tetrahydropyran (THP) group during aqueous workup?

A1: The THP group is an acetal, making it susceptible to cleavage under acidic conditions.[3] During a standard aqueous workup, it is crucial to avoid acidic washes (e.g., dilute HCl) if preservation of the THP moiety is desired. Even mildly acidic conditions, sometimes inadvertently generated during the reaction or workup, can lead to partial or complete deprotection.[4][5] For instance, the use of ammonium chloride (NH4Cl) to quench a reaction can create a slightly acidic environment. If THP cleavage is observed, it is advisable to use a neutral or slightly basic quench, such as saturated sodium bicarbonate (NaHCO₃) or water, followed by extraction.

Q2: Can I use a silica gel column for purification? Is the compound stable on silica?

A2: Yes, this compound and its derivatives are generally stable on standard silica gel. However, it is important to be mindful of the acidity of the silica gel, which can vary between batches and manufacturers. If you are working with a particularly acid-sensitive downstream product, you can neutralize the silica gel by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine, then evaporating the solvent before packing the column. Alternatively, using alumina (neutral or basic) as the stationary phase is a viable option for highly acid-sensitive compounds.

Reaction-Specific Workup Issues

Q3: I'm performing a Suzuki coupling reaction. What is the best way to remove the boronic acid-related impurities?

A3: Boronic acid and its byproducts can often be challenging to remove completely. A common and effective method is to perform a liquid-liquid extraction with a basic aqueous solution. After diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This converts the boronic acid into its more water-soluble boronate salt, which partitions into the aqueous phase. For stubborn cases, multiple extractions may be necessary. An alternative method involves concentrating the reaction mixture and then repeatedly co-evaporating with methanol. This process forms the volatile trimethyl borate, which can be removed under reduced pressure.[6]

Q4: In my Buchwald-Hartwig amination, I'm having trouble removing the phosphine ligand and its oxide. What do you recommend?

A4: Triphenylphosphine oxide and other phosphine-related byproducts are common impurities in Buchwald-Hartwig reactions.[7] If your product is relatively non-polar, a good strategy is to concentrate the crude reaction mixture, then suspend the residue in a non-polar solvent like pentane or hexane, or a mixture with a small amount of ether.[6] The phosphine oxide often precipitates and can be removed by filtration through a plug of silica gel or Celite. The desired product can then be eluted with a more polar solvent. For more polar products, careful column chromatography is usually effective.

Q5: My reaction mixture is a dark, tarry mess after a palladium-catalyzed reaction. How can I clean this up?

A5: The formation of palladium black and other polymeric materials is not uncommon, especially if the reaction has been overheated or run for an extended period. A useful first step is to dilute the reaction mixture with a suitable solvent (e.g., dichloromethane, ethyl acetate) and filter it through a pad of Celite. This will remove the insoluble palladium species. The filtrate can then be subjected to a standard aqueous workup. If the color persists in the organic layer, a wash with a solution of a chelating agent like saturated aqueous ammonium chloride can sometimes help remove residual metal salts.[6]

III. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the workup of reactions involving this compound.

Problem 1: Low Isolated Yield of the Desired Product
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Analyze a crude sample of the reaction mixture by TLC, LC-MS, or ¹H NMR to check for the presence of starting material.Optimize reaction conditions (temperature, time, catalyst loading). Ensure all reagents are pure and solvents are anhydrous and degassed, particularly for cross-coupling reactions.
Product Loss During Extraction Check the pH of the aqueous layer. Analyze a sample of the aqueous layer by LC-MS to see if the product is present.If your product has basic or acidic functional groups, it may be partitioning into the aqueous layer. Adjust the pH of the aqueous phase to neutralize your product before extraction. Use a different extraction solvent with higher polarity if your product is highly polar.
Product Degradation During Workup Run a control experiment where a pure sample of your product is subjected to the workup conditions. Analyze for degradation products.As mentioned in FAQ1, avoid acidic conditions to prevent THP group cleavage.[3] If your product is sensitive to base, use a neutral quench like water. Minimize the time the product is in contact with aqueous layers.
Precipitation of Product with Byproducts Observe the crude reaction mixture for solids. Analyze any filtered solids to confirm their identity.If your product is co-precipitating with byproducts like phosphine oxides, try dissolving the crude mixture in a larger volume of solvent before filtration. Alternatively, use the precipitation to your advantage by selectively precipitating the byproduct in a solvent where your product is soluble.
Problem 2: Presence of Unexpected Byproducts in the Final Product
Potential Cause Diagnostic Check Recommended Solution
Cleavage of the THP Group Look for a new, more polar spot on TLC. In the ¹H NMR, the characteristic signals for the THP group will be absent, and a new alcohol proton signal may appear.Use neutral or basic workup conditions. Avoid acidic washes and reagents that can generate acid in situ.[4][5]
Homocoupling of Boronic Acid (Suzuki) The byproduct will have a mass corresponding to two molecules of the boronic acid coupling partner, minus the boronic acid moiety.Ensure the reaction is performed under an inert atmosphere to minimize oxidative homocoupling. Optimize the stoichiometry of the reagents; sometimes a slight excess of the bromopyrimidine is beneficial.[8]
Hydrolysis of the Bromo Group The byproduct will have a mass corresponding to the replacement of the bromine atom with a hydroxyl group.This is more likely to occur under strongly basic conditions at elevated temperatures. Consider using a milder base or a lower reaction temperature.
Protodebromination (Loss of Bromine) The byproduct will have a mass corresponding to the replacement of the bromine atom with a hydrogen atom.This can be caused by certain palladium catalysts or reducing agents present in the reaction. Ensure high-purity reagents and consider screening different palladium sources or ligands.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Diagnostic Check Recommended Solution
Co-elution with Starting Material or Byproducts The spots on the TLC plate are not well-resolved.Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina or reverse-phase silica.
Presence of Palladium Residues The purified product has a greyish or blackish tint.Filter the crude product solution through a pad of Celite before chromatography. You can also stir the organic solution with a palladium scavenger before concentration.
Persistent Solvent Impurities (e.g., DMF, DMSO) Characteristic signals for these solvents are present in the ¹H NMR of the purified product.During the workup, wash the organic layer multiple times with water or brine to remove highly polar solvents like DMF or DMSO.[6] For trace amounts, co-evaporation with a low-boiling solvent like dichloromethane or toluene can be effective.

IV. Experimental Protocols & Workflows

Standard Aqueous Workup Protocol for a Suzuki Coupling Reaction

This protocol is a general guideline and may need to be optimized for your specific reaction.

  • Cooling and Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: This neutralizes any remaining acidic species and begins the process of partitioning the boronic acid byproducts into the aqueous phase.

  • Dilution and Phase Separation:

    • Dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction and Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ (2 times).

      • Water (1 time).

      • Saturated aqueous sodium chloride (brine) (1 time). Rationale: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow for Troubleshooting Workup Procedures

G cluster_0 Post-Reaction Analysis cluster_1 Initial Workup cluster_2 Troubleshooting & Purification start Crude Reaction Mixture check_completion Analyze by TLC/LC-MS start->check_completion quench Quench Reaction (e.g., NaHCO₃ aq.) check_completion->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes extract->wash dry Dry and Concentrate wash->dry crude_product Crude Product Analysis dry->crude_product low_yield Low Yield? crude_product->low_yield impurity Impurities Present? low_yield->impurity No optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes check_aqueous Check Aqueous Layers for Product low_yield->check_aqueous Yes purify Column Chromatography impurity->purify Yes recrystallize Recrystallization/ Trituration impurity->recrystallize Yes final_product Pure Product impurity->final_product No optimize_reaction->start check_aqueous->extract Adjust pH/ Solvent purify->final_product recrystallize->final_product

Caption: A decision-making workflow for the workup and troubleshooting of reactions.

V. References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 434.

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46-58.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Baran, P. S., & Baran, R. A. (2006). ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. Heterocycles, 70, 581.

  • Lancaster, K. M. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • van der Pijl, F., van der Vlugt, J. I., & Reek, J. N. H. (2018). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 59(35), 3354-3356.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Validation & Comparative

A Data-Driven Comparative Guide to 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a "privileged" structure, forming the core of numerous therapeutics, particularly in the realm of kinase inhibitors.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. Among the vast arsenal of available building blocks, 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine has emerged as a particularly valuable reagent.

This guide provides an in-depth, data-driven comparison of this building block against its structural and functional alternatives. We will dissect its performance in key synthetic reactions, evaluate the impact of its distinct structural motifs on drug-like properties, and provide actionable experimental protocols to empower researchers in their decision-making process for lead optimization.

Part 1: The Strategic Value of the Tetrahydropyran (THP) Moiety

The non-aromatic, saturated tetrahydropyran (THP) ring at the 2-position is not a passive substituent; it is a carefully chosen modulator of physicochemical properties. In medicinal chemistry, it is often employed as a bioisostere for more lipophilic groups like cyclohexane.[3] The introduction of the ring oxygen has several profound, positive effects on absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Key Advantages of the THP Moiety:

  • Reduced Lipophilicity: The ether oxygen atom lowers the lipophilicity (logP) compared to its carbocyclic counterpart, cyclohexane. This subtle decrease can significantly improve aqueous solubility and reduce off-target toxicities associated with high lipophilicity.[3]

  • Hydrogen Bond Acceptor: The oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can enhance binding affinity and selectivity.[3]

  • Metabolic Stability: The THP ring is generally metabolically robust, offering a stable anchor that is less prone to oxidative metabolism compared to more electron-rich or sterically accessible groups.

  • Improved Permeability: The balance of reduced lipophilicity and the rigid, three-dimensional structure of the THP group can lead to favorable membrane permeability characteristics.

To illustrate the strategic choice of the THP moiety, let's compare it with other common substituents at the 2-position of the 5-bromopyrimidine core.

SubstituentKey FeaturePredicted Impact on Properties
Tetrahydropyran (THP) Polar, H-bond acceptor, rigidImproved solubility, favorable ADME, potential for H-bonding
Cyclohexyl Lipophilic, rigidLower solubility, higher lipophilicity, potential for steric interactions
tert-Butyl Lipophilic, sterically bulkyLower solubility, potential for metabolic instability, significant steric bulk
Piperidinyl (N-Boc) Polar, rigid, protected amineImproved solubility, but Boc group can be labile and adds steric bulk[4]
Morpholinyl Polar, H-bond acceptor, rigidSimilar to THP, offers good solubility and metabolic stability

Below is a diagram illustrating the conceptual framework for selecting a substituent to modulate a drug candidate's properties.

G cluster_0 Building Block Selection cluster_1 Property Modulation Start Lead Scaffold (5-Bromopyrimidine Core) Choice Choice of 2-Substituent Start->Choice THP Tetrahydropyran (Target Molecule) Choice->THP Balance Alternative1 Cyclohexyl (Lipophilic Bioisostere) Choice->Alternative1 Increase Lipophilicity Alternative2 Piperidinyl (Solubility/H-bond) Choice->Alternative2 Introduce Basicity Alternative3 tert-Butyl (Steric Bulk) Choice->Alternative3 Probe Steric Pocket Solubility Aqueous Solubility THP->Solubility Increases Lipophilicity Lipophilicity (LogP) THP->Lipophilicity Decreases Metabolism Metabolic Stability THP->Metabolism Potency Target Potency (IC50) THP->Potency Alternative1->Solubility Decreases Alternative1->Lipophilicity Increases Alternative1->Potency Alternative2->Potency Alternative3->Potency

Caption: Strategic selection of a 2-substituent to modulate key drug properties.

Part 2: Performance in Key Cross-Coupling Reactions

The C5-bromo position of the pyrimidine ring serves as a versatile synthetic handle for introducing molecular complexity, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][5] The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[5]

While direct, side-by-side comparative yield data for 5-Bromo-2-(THP)-pyrimidine against its analogues is scarce in the public literature, we can infer performance based on established principles and data from closely related systems. The electronic nature of the 2-substituent has a modest, but noticeable, impact on the reactivity of the C5-bromo position.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6] For a model reaction coupling a 5-bromopyrimidine with an arylboronic acid, we can anticipate the following performance trends.

2-SubstituentExpected Relative ReactivityRationaleRepresentative Yield (%)
Tetrahydropyran (THP) HighThe ether oxygen is weakly electron-withdrawing, maintaining the electrophilicity of the C5 position.85-95%
Cyclohexyl HighAlkyl groups are weakly electron-donating, with a minor deactivating effect compared to THP.80-90%
tert-Butyl HighSimilar electronic effect to cyclohexyl, but steric bulk may slightly hinder catalyst approach.75-85%
Amino (NH2) Moderate-HighThe strongly electron-donating amino group can reduce the C-Br bond's electrophilicity.[7]70-85%

Yields are estimated based on typical Suzuki couplings of similar 5-bromopyrimidine substrates and are highly dependent on the specific boronic acid, catalyst, and conditions used.[6][8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of this compound with (4-methoxyphenyl)boronic acid.

Materials:

  • This compound (1.0 eq.)

  • (4-methoxyphenyl)boronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)

  • Triphenylphosphine (PPh₃, 0.04 eq.) or a suitable Buchwald ligand like XPhos (0.04 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 eq.)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, (4-methoxyphenyl)boronic acid, and K₂CO₃.

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ and the phosphine ligand in a small amount of dioxane.

  • Reagent Addition: Add the catalyst solution to the Schlenk flask, followed by 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The mixture should be thoroughly degassed by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

G cluster_input Input Building Block cluster_output Resulting Molecular Properties THP 5-Bromo-2-(THP)-pyrimidine Solubility Aqueous Solubility THP->Solubility ++ Greatly Improved Potency Target Potency THP->Potency = Good Stability Metabolic Stability THP->Stability ++ Excellent Cyclohexyl 5-Bromo-2-(Cyclohexyl)-pyrimidine Cyclohexyl->Solubility -- Decreased Cyclohexyl->Potency = Good Cyclohexyl->Stability ++ Excellent Overall Overall Drug Candidate Profile Solubility->Overall Potency->Overall Stability->Overall

Sources

A Comparative Guide to the Biological Activity of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of therapeutic agents[1][2]. Its versatile nature allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer and antiviral effects[3][4]. This guide provides an in-depth comparative analysis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine derivatives, offering insights into their synthesis, biological performance against relevant targets, and the underlying structure-activity relationships (SAR). We will delve into detailed experimental protocols and explore the signaling pathways these compounds modulate, providing a comprehensive resource for researchers and drug development professionals.

The this compound Scaffold: A Privileged Motif

The core structure, a pyrimidine ring substituted with a bromine atom at the 5-position and a tetrahydropyran (THP) moiety at the 2-position, presents a unique combination of features. The 5-bromo substitution can enhance binding affinity through halogen bonding and provides a handle for further synthetic modifications via cross-coupling reactions[5][6]. The 2-substituted THP ring can influence solubility, metabolic stability, and interactions with the target protein's binding pocket. The exploration of derivatives based on this scaffold is driven by the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Comparative Analysis of Biological Activity: Anticancer and Kinase Inhibition

While direct comparative studies on a series of this compound derivatives are not extensively documented in publicly available literature, we can infer their potential and compare them to structurally related pyrimidine analogs that have been evaluated for anticancer activity. The following tables summarize the cytotoxic and kinase inhibitory activities of various 2,5-substituted pyrimidine derivatives against different cancer cell lines and kinases.

Compound ID2-Substituent5-SubstituentCancer Cell LineIC50 (µM)Reference
Indolyl-pyrimidine 4g Indole derivativePhenylMCF-7 (Breast)5.1[7]
HepG2 (Liver)5.02[7]
HCT-116 (Colon)6.6[7]
Pyrido[2,3-d]pyrimidine 4 VariesVariesMCF-7 (Breast)0.57[1]
Pyrido[2,3-d]pyrimidine 11 VariesVariesHepG2 (Liver)0.99[1]
2,5-disubstituted pyrimidine 5 (5-methylthiophen-2-yl)methoxyPhenylHeLa (Cervical)82.7[5]

Table 1: Comparative Cytotoxicity of 2,5-Substituted Pyrimidine Derivatives in Cancer Cell Lines. This table highlights the potent anticancer activity of pyrimidine derivatives with diverse substitutions at the 2 and 5 positions.

Compound ID2-Substituent5-SubstituentKinase TargetIC50 (nM)Reference
Pyrido[2,3-d]pyrimidine 4 VariesVariesPIM-111.4[1]
Pyrido[2,3-d]pyrimidine 10 VariesVariesPIM-117.2[1]
Indolyl-pyrimidine 4g Indole derivativePhenylEGFR250[7]
Anilinopyrimidine 12u m-SO2NH2-anilineThiazoleCDK97[8]

Table 2: Comparative Kinase Inhibitory Activity of Substituted Pyrimidine Derivatives. This table showcases the potential of the pyrimidine scaffold to target various kinases involved in cancer progression.

Analysis and Structure-Activity Relationship (SAR) Insights:

The data from these related compounds suggest that the nature of the substituent at the 2-position of the pyrimidine ring plays a crucial role in determining the biological activity. For instance, the indolyl-pyrimidine derivative 4g demonstrates potent EGFR inhibitory activity, a key target in cancer therapy[7]. Similarly, the pyrido[2,3-d]pyrimidine derivatives 4 and 10 exhibit strong inhibition of PIM-1 kinase, a proto-oncogene implicated in various cancers[1]. The highly potent and selective CDK9 inhibition by the anilinopyrimidine 12u underscores the importance of specific interactions facilitated by the 2-substituent[8].

Based on these observations, it is plausible that the introduction of a tetrahydro-2H-pyran-4-yl group at the 2-position could confer favorable properties. The THP moiety, being a saturated heterocycle, can improve solubility and metabolic stability compared to aromatic substituents. Its flexible nature may allow for optimal positioning within a protein's binding pocket, potentially leading to enhanced potency and selectivity. The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, further contributing to binding affinity.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its biological activity.

Synthesis of 5-Bromo-2-substituted Pyrimidine Derivatives

A common and efficient method for the synthesis of 5-bromo-2-substituted pyrimidines involves a one-step reaction using 2-bromomalonaldehyde and an appropriate amidine compound as starting materials[9]. For the synthesis of the specific tetrahydro-2H-pyran-4-yl derivative, a more tailored approach starting from the readily available 5-bromo-2-chloropyrimidine is often employed[6].

Protocol: Synthesis of 2-(tetrahydro-2H-pyran-4-yl)-5-bromopyrimidine

  • Materials: 5-Bromo-2-chloropyrimidine, tetrahydro-2H-pyran-4-ol, sodium hydride (NaH), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of tetrahydro-2H-pyran-4-ol (1.2 equivalents) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

    • Add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyrimidine.

Causality Behind Experimental Choices: The use of a strong base like NaH is crucial for the deprotonation of the hydroxyl group of the tetrahydropyranol, forming a nucleophilic alkoxide. The polar aprotic solvent DMF is chosen to facilitate this SNAr reaction. The reaction is initially performed at a low temperature to control the exothermic reaction of NaH with the alcohol and then allowed to proceed at room temperature to ensure completion.

Biological Evaluation: Cell Viability and Kinase Inhibition Assays

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability[10][11].

  • Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the pyrimidine derivatives (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) in triplicate.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth)[12].

Protocol: PIM-1 Kinase Inhibition Assay

This assay quantifies the inhibitory effect of the compounds on the activity of PIM-1 kinase[1][13].

  • Materials: Recombinant PIM-1 kinase, kinase buffer, ATP, substrate peptide, test compounds, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the test compound, PIM-1 kinase, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Pyrimidine derivatives exert their biological effects by modulating various signaling pathways critical for cell growth, proliferation, and survival. Kinase inhibition is a prominent mechanism of action for many anticancer pyrimidine derivatives.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with several cancers. Inhibitors of PIM-1 can block its downstream signaling, leading to cell cycle arrest and apoptosis.

PIM1_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 BAD Bad PIM1->BAD phosphorylates (inactivates) cMyc c-Myc PIM1->cMyc stabilizes Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation Pyrimidine_Inhibitor 5-Bromo-2-(THP-4-yl)pyrimidine Derivative (Inhibitor) Pyrimidine_Inhibitor->PIM1 Inhibits

Caption: PIM-1 signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Workflow Visualization

The process of discovering and evaluating novel pyrimidine derivatives involves a systematic workflow from synthesis to biological testing.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start 5-Bromo-2-chloropyrimidine + Tetrahydropyranol Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Compound 5-Bromo-2-(THP-4-yl)pyrimidine Derivative Characterization->Compound Cytotoxicity MTT Assay (IC50) Compound->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., PIM-1, IC50) Compound->Kinase_Assay Cell_Culture Cancer Cell Lines (e.g., MCF-7, HepG2) Cell_Culture->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Kinase_Assay->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: A generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Conclusion

The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly in the realm of oncology. By leveraging the established biological potential of the pyrimidine core and introducing strategic substitutions, it is possible to design derivatives with enhanced potency, selectivity, and drug-like properties. The comparative analysis of related compounds, coupled with detailed experimental protocols and an understanding of the underlying signaling pathways, provides a solid foundation for future research in this area. Further investigation into the synthesis and biological evaluation of a focused library of these derivatives is warranted to fully elucidate their therapeutic potential.

References

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  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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  • Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. ResearchGate. [Link]

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  • The value of pyrans as anticancer scaffolds in medicinal chemistry. Semantic Scholar. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2013). ACS Publications. [Link]

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  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Antiviral Agents. PMC. [Link]

  • Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5. Chemsrc. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) of pyrimidine analogs, a cornerstone of modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of pyrimidine derivatives across key therapeutic areas. We will delve into the nuanced structural modifications that govern their biological activity, supported by experimental data and detailed protocols.

The pyrimidine scaffold, a fundamental component of nucleic acids, provides a versatile template for designing therapeutic agents that can interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] This guide will dissect the SAR of pyrimidine analogs in these critical areas, providing insights to inform rational drug design.

I. Anticancer Activity of Pyrimidine Analogs: A Tale of Targeted Inhibition

Pyrimidine derivatives are particularly prominent in oncology, frequently targeting protein kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor 3 (FGFR3).[2][5] The strategic modification of the pyrimidine core allows for the fine-tuning of inhibitory activity and selectivity.

A. Targeting EGFR and HER2: The Power of the Anilino-Pyrimidine Scaffold

A significant class of anticancer pyrimidine analogs features an aniline or anilino-like substituent, which is crucial for their inhibitory activity against EGFR and HER2. A prime example is Gefitinib, an EGFR inhibitor where the quinazoline core (a fused pyrimidine ring system) is a key pharmacophore.

The general SAR for anilino-pyrimidine based EGFR inhibitors can be summarized as follows:

  • Position 4 of the Pyrimidine Ring: Substitution with an anilino group is critical for activity. The nature of the substituents on the aniline ring dictates the potency and selectivity. For instance, a 3-chloro-4-fluoroaniline moiety often enhances activity.

  • Position 2 of the Pyrimidine Ring: Generally unsubstituted or substituted with a small group.

  • Position 5 and 6 of the Pyrimidine Ring: Modifications at these positions can influence solubility and pharmacokinetic properties. For instance, fusion with another ring system to form a quinazoline or a pyrido[2,3-d]pyrimidine can enhance binding affinity.[5]

Comparative Analysis of EGFR Inhibitors
CompoundCore ScaffoldKey SubstituentsTarget(s)IC50 (nM)Reference
Gefitinib Quinazoline3-chloro-4-fluoroaniline at C4EGFR2-37[6]
Erlotinib Quinazoline3-ethynyl-aniline at C4EGFR2[6]
Lapatinib Quinazoline3-chloro-4-(3-fluorobenzyloxy)aniline at C4EGFR, HER210.8 (EGFR), 9.8 (HER2)[6]
RDS 3442 Aminopyrimidine2-aniline ringVarious cancer cell linesEC50 = 10–26 μM (24h)[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of pyrimidine analogs on cancer cell lines.

1. Cell Culture:

  • Culture cancer cells (e.g., A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Trypsinize and count the cells.
  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the pyrimidine analog in DMSO.
  • Perform serial dilutions to obtain the desired concentrations.
  • Replace the culture medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Visualization

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrimidine_Analog Anilino-Pyrimidine Inhibitor Pyrimidine_Analog->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by anilino-pyrimidine analogs.

II. Antimicrobial Activity of Pyrimidine Analogs: Disrupting Essential Pathways

The pyrimidine scaffold is also a privileged structure in the development of antimicrobial agents. These compounds often act as antimetabolites, interfering with essential biosynthetic pathways in bacteria and fungi.

A. Dihydrofolate Reductase (DHFR) Inhibitors

A classic example of antimicrobial pyrimidine analogs is Trimethoprim. It selectively inhibits bacterial DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids.

The SAR for pyrimidine-based DHFR inhibitors includes:

  • 2,4-Diaminopyrimidine Core: This is the essential pharmacophore that mimics the binding of the natural substrate, dihydrofolate.

  • Position 5: Substitution with a benzyl group or a modified benzyl group is critical for potent inhibition. The substituents on the benzyl ring determine the selectivity for bacterial over mammalian DHFR. For Trimethoprim, the 3,4,5-trimethoxybenzyl group provides excellent selectivity.

Comparative Analysis of DHFR Inhibitors
CompoundKey Substituents at C5Target OrganismMIC (µg/mL)Reference
Trimethoprim 3,4,5-trimethoxybenzylE. coli0.5-1.5[8]
Pyrimethamine 5-(4-chlorophenyl)-6-ethylPlasmodium falciparum-[3]
Brodimoprim 4-bromo-3,5-dimethoxybenzylRespiratory tract pathogens-[9]
B. Other Antimicrobial Mechanisms

Recent research has explored other mechanisms for pyrimidine-based antimicrobials. For example, some analogs have been shown to target thymineless death-related proteins in Gram-positive bacteria.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a pyrimidine analog against a bacterial strain.

1. Preparation of Bacterial Inoculum:

  • Culture the bacterial strain (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) overnight at 37°C.
  • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the pyrimidine analog in a suitable solvent (e.g., DMSO).
  • Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the bacterial inoculum to each well containing the compound dilutions.
  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).
  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture compound_prep Prepare Compound Stock start->compound_prep inoculum_prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) bacterial_culture->inoculum_prep serial_dilution Serial Dilution of Compound in 96-well plate compound_prep->serial_dilution inoculation Inoculate Plate serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_plate Visually Inspect for Growth incubation->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Antiviral Activity of Pyrimidine Analogs: Mimicking the Building Blocks of Life

Many antiviral drugs are nucleoside analogs, and pyrimidine nucleoside analogs are a prominent class. These compounds mimic natural nucleosides and, once incorporated into the viral genome by viral polymerases, they can terminate chain elongation or induce lethal mutations.

A. Chain Terminators and Mutagens

The SAR of antiviral pyrimidine nucleoside analogs is highly dependent on the modifications of both the pyrimidine base and the sugar moiety.

  • Pyrimidine Base Modifications:

    • Position 5: Halogenation (e.g., fluoro, bromo, iodo) can enhance antiviral activity. 5-Fluorouracil is a well-known example.[4]

  • Sugar Moiety Modifications:

    • Modifications at the 2' and 3' positions of the sugar ring are critical. The absence of a 3'-hydroxyl group, as in Zidovudine (AZT), leads to chain termination.

Comparative Analysis of Antiviral Pyrimidine Analogs
CompoundBaseSugar MoietyMechanism of ActionTarget VirusReference
Zidovudine (AZT) Thymine analog3'-azido-2',3'-dideoxyriboseChain terminatorHIV[8]
Idoxuridine Uracil analog with iodine at C5DeoxyriboseDNA synthesis inhibitorHerpes Simplex Virus[8]
Trifluridine Uracil analog with CF3 at C5DeoxyriboseDNA synthesis inhibitorHerpes Simplex Virus[8]
Remdesivir Adenosine analog (purine)-RNA polymerase inhibitorSARS-CoV-2[11]
Molnupiravir Cytidine analog-Induces viral mutagenesisSARS-CoV-2[11]

It is important to note that while Remdesivir is a purine analog, its mechanism of action is relevant to the discussion of nucleoside analog antivirals. Molnupiravir is a pyrimidine (cytidine) analog.[11]

Experimental Protocol: Plaque Reduction Assay

This protocol is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

1. Cell Seeding:

  • Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.

2. Virus Infection:

  • Prepare serial dilutions of the virus stock.
  • Remove the culture medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).
  • Incubate for 1 hour to allow for viral adsorption.

3. Compound Treatment and Overlay:

  • Prepare different concentrations of the pyrimidine analog in a semi-solid overlay medium (e.g., medium containing carboxymethyl cellulose or agar).
  • Remove the viral inoculum and add the overlay containing the test compound.

4. Incubation and Staining:

  • Incubate the plates for 2-3 days until plaques are visible.
  • Fix the cells with a solution of formaldehyde and stain with crystal violet.

5. Plaque Counting and Analysis:

  • Count the number of plaques in each well.
  • Calculate the percentage of plaque reduction compared to the virus control (no compound).
  • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Logical Relationship Visualization

Antiviral_SAR cluster_base Pyrimidine Base Modification cluster_sugar Sugar Moiety Modification Pyrimidine_Analog Antiviral Pyrimidine Analog C5_Sub Substitution at C5 (e.g., -F, -Br, -I, -CF3) Pyrimidine_Analog->C5_Sub C2_C3_Sub Modification at 2' and 3' (e.g., 3'-azido) Pyrimidine_Analog->C2_C3_Sub Mechanism Mechanism of Action C5_Sub->Mechanism C2_C3_Sub->Mechanism Chain_Termination Chain Termination Mechanism->Chain_Termination Mutagenesis Lethal Mutagenesis Mechanism->Mutagenesis DNA_Synth_Inhibition DNA Synthesis Inhibition Mechanism->DNA_Synth_Inhibition Antiviral_Activity Enhanced Antiviral Activity Chain_Termination->Antiviral_Activity Mutagenesis->Antiviral_Activity DNA_Synth_Inhibition->Antiviral_Activity

Caption: Key SAR principles for antiviral pyrimidine analogs.

IV. Conclusion

The pyrimidine scaffold remains a remarkably fertile ground for the discovery and development of new therapeutic agents. As this guide has illustrated, a deep understanding of the structure-activity relationships is paramount for the rational design of potent and selective pyrimidine analogs. By systematically modifying the pyrimidine core and its substituents, medicinal chemists can fine-tune the pharmacological properties of these compounds to address a wide range of diseases, from cancer to infectious diseases. The experimental protocols and visualizations provided herein serve as a practical resource for researchers in this dynamic field.

V. References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from

  • Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (n.d.). Retrieved from

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR - Semantic Scholar. (n.d.). Retrieved from

  • Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(9), 1545-1549.

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 134-143.

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Pharmaceuticals, 14(11), 1104.

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2024). RSC Medicinal Chemistry, 15(1), 136-148.

  • Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection - PMC - NIH. (n.d.). Retrieved from

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry, 18(1), 10-30.

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Retrieved from

  • Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. (2021). Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2051.

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6145-6164.

  • Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. (2022). Nature, 604(7904), 134-140.

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules, 28(14), 5437.

  • Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure-Activity Relationships. (1977). Acta Virologica, 21(2), 113-120.

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Fungi, 10(4), 253.

  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2021). ACS Omega, 6(26), 16966-16977.

  • An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrimidine and Morpholine Derivatives - Benchchem. (n.d.). Retrieved from

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry, 14(3), 389-421.

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5437.

  • SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... - ResearchGate. (n.d.). Retrieved from

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Journal of the Serbian Chemical Society, 82(6), 669-680.

  • Mechanism of action of pyrimidine analogues. - ResearchGate. (n.d.). Retrieved from

  • Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases, 5(10), 1773-1784.

  • SAR of pyrido[2,3-d]pyrimidine derivatives - ResearchGate. (n.d.). Retrieved from

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A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine, a key intermediate in the synthesis of various therapeutic agents, ensuring the reliability and accuracy of its analytical characterization is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in established scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, presenting supporting data and detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of robust and reliable analytical data.

The Imperative of Method Validation

The objective of any analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.[3][4][5][6] These characteristics include specificity, linearity, range, accuracy, precision, and robustness.[7][8] This guide will explore the practical application of these principles to the analysis of this compound.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended purpose of the method (e.g., identification, purity determination, or assay). For this compound, several techniques are viable, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of pyrimidine derivatives.[9] A reversed-phase HPLC method is typically the workhorse for purity and assay determination of such compounds.

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting dev Develop HPLC Method (Column, Mobile Phase, etc.) protocol Define Validation Parameters & Acceptance Criteria (ICH Q2(R2)) dev->protocol Finalized Method specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness report Compile Validation Report specificity->report Experimental Data linearity->report Experimental Data accuracy->report Experimental Data precision->report Experimental Data robustness->report Experimental Data

Caption: A typical workflow for the validation of an HPLC method.

Experimental Protocol: Reversed-Phase HPLC for Assay and Purity

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for Mass-Spec compatibility).[10][11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound.

  • Injection Volume: 10 µL.

Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and spiked samples with potential impurities.The analyte peak should be free of interference from other components.[12][13]
Linearity Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.
Range Determined by the linearity, accuracy, and precision data.[6]For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[14]
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).[2]Percent recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 2.0%.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.
Gas Chromatography (GC)

For volatile and thermally stable pyrimidine derivatives, Gas Chromatography (GC) can be an effective analytical tool.[15] However, for a compound like this compound, its volatility and thermal stability would need to be assessed. Derivatization may be required to enhance its suitability for GC analysis.

Comparative Considerations for GC

AspectHPLCGC
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile ones.Primarily for volatile and thermally stable compounds. Derivatization may be needed for others.[9]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require more complex sample preparation, including derivatization.
Resolution High resolving power for complex mixtures.Excellent resolution for volatile compounds.
Sensitivity High sensitivity, especially with advanced detectors.Very high sensitivity, particularly with detectors like FID and MS.
Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of organic molecules, including pyrimidine derivatives.[16] These techniques provide detailed information about the chemical environment of each proton and carbon atom.[16]

Experimental Protocol: ¹H NMR

  • Spectrometer Frequency: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 8-16.

  • Relaxation Delay: 1-2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[17][18] For this compound, characteristic vibrational modes of the pyrimidine ring and the tetrahydro-2H-pyran moiety can be identified.[18]

Logical Flow for Spectroscopic Identification

cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Molecular Weight Confirmation cluster_3 Confirmation of Identity ftir FTIR Analysis (Functional Group Identification) nmr ¹H and ¹³C NMR (Detailed Structural Information) ftir->nmr Suggests Key Moieties ms Mass Spectrometry (Molecular Weight and Fragmentation) nmr->ms Proposes Structure identity Confirmed Structure of This compound ms->identity Confirms Molecular Formula

Caption: A logical progression for the spectroscopic identification of the target compound.

Conclusion: A Holistic Approach to Validation

The validation of analytical methods for this compound necessitates a multi-faceted approach. While HPLC stands out as the primary technique for quantitative analysis (assay and purity), a combination of spectroscopic methods is essential for unequivocal identification and structural confirmation. The choice of methods and the design of the validation studies should always be guided by a thorough understanding of the compound's physicochemical properties and the intended purpose of the analytical procedure, all within the framework of regulatory guidelines to ensure data integrity and product quality.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ABJAR. Available at: [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

  • Recovery of pyrimidine-base derivatives in gas chromatography. PubMed. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Available at: [Link]

  • Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed. Available at: [Link]

  • Pyrimidine, 5-bromo-4,6-dichloro- | SIELC Technologies. SIELC Technologies. Available at: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

  • Validation & Transfer of Methods for Pharmaceutical Analysis. Mourne Training Services. Available at: [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

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A Comparative Guide to the Synthetic Routes of Pyrimidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its prevalence in nucleobases such as cytosine, thymine, and uracil underscores its fundamental role in biological systems.[1] Consequently, the efficient and versatile synthesis of substituted pyrimidines is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the principal synthetic routes to pyrimidines, offering field-proven insights into their mechanisms, experimental protocols, and relative merits. We will explore the classical Pinner and Biginelli reactions, the Bredereck synthesis, and modern advancements that enhance efficiency and sustainability.

The Principal Synthesis: A Foundation of Pyrimidine Chemistry

The most classical and widely utilized approach to pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea, guanidine, or amidines) with a 1,3-dielectrophilic three-carbon unit.[2] This foundational strategy, often referred to as the Principal Synthesis, encompasses several named reactions, with the Pinner synthesis being a prime example.

The Pinner Synthesis

The Pinner synthesis is characterized by the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, with an amidine, typically under acidic or basic conditions.[2] This method is highly versatile for producing a wide range of substituted pyrimidines.

The choice of catalyst (acid or base) is crucial and depends on the nature of the reactants. Acid catalysis activates the carbonyl groups of the 1,3-dicarbonyl compound, making them more susceptible to nucleophilic attack by the amidine. Conversely, base catalysis facilitates the deprotonation of the amidine and the dicarbonyl compound, promoting the reaction through the formation of more nucleophilic species. The selection of substituents on both the amidine and the dicarbonyl compound directly dictates the substitution pattern on the final pyrimidine ring, offering a high degree of control over the final product's structure.

The mechanism of the Pinner synthesis generally proceeds through a series of condensation and cyclization steps. In an acid-catalyzed reaction, one of the carbonyl groups of the 1,3-dicarbonyl compound is protonated, activating it for nucleophilic attack by one of the nitrogen atoms of the amidine. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.

G cluster_0 Pinner Synthesis Mechanism 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Protonation Protonation of Carbonyl 1_3_Dicarbonyl->Protonation H+ Amidine Amidine Nucleophilic_Attack Nucleophilic Attack by Amidine Amidine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Intermediate_1 Hemiaminal Intermediate Nucleophilic_Attack->Intermediate_1 Dehydration_1 Dehydration Intermediate_1->Dehydration_1 -H2O Enamine_Intermediate Enamine Intermediate Dehydration_1->Enamine_Intermediate Intramolecular_Attack Intramolecular Nucleophilic Attack Enamine_Intermediate->Intramolecular_Attack Cyclic_Intermediate Cyclic Intermediate Intramolecular_Attack->Cyclic_Intermediate Dehydration_2 Dehydration Cyclic_Intermediate->Dehydration_2 -H2O Pyrimidine Pyrimidine Product Dehydration_2->Pyrimidine

Caption: A simplified workflow for the Pinner synthesis of a pyrimidine derivative.

This protocol describes a general procedure for the Pinner synthesis of 2-substituted-4-amino-pyrimidines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: Add the amidine hydrochloride salt (1.2 equivalents) and a base, such as sodium ethoxide or potassium carbonate (1.5 equivalents), to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired pyrimidine derivative.

The Biginelli Reaction: A Powerful Multicomponent Approach

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3] The Biginelli reaction is a cornerstone of pyrimidine synthesis due to its operational simplicity and the biological significance of its dihydropyrimidinone (DHPM) products, which often serve as precursors to fully aromatic pyrimidines.

The choice of an acid catalyst is critical for the success of the Biginelli reaction. Brønsted or Lewis acids can be employed to activate the aldehyde carbonyl group, facilitating the initial condensation with urea. The reaction is often performed in a protic solvent like ethanol, which aids in the solubility of the reactants and participates in the proton transfer steps of the mechanism. Modern variations often employ solvent-free conditions or microwave irradiation to accelerate the reaction and improve yields, aligning with the principles of green chemistry.[4][5]

The most widely accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, yields the dihydropyrimidinone product.

G cluster_1 Biginelli Reaction Mechanism Aldehyde Aldehyde Condensation Acid-Catalyzed Condensation Aldehyde->Condensation Urea Urea Urea->Condensation Acyliminium N-Acyliminium Ion Condensation->Acyliminium H+ Nucleophilic_Addition Nucleophilic Addition Acyliminium->Nucleophilic_Addition Ketoester β-Ketoester (Enol form) Ketoester->Nucleophilic_Addition Adduct Open-Chain Adduct Nucleophilic_Addition->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration -H2O DHPM Dihydropyrimidinone (DHPM) Dehydration->DHPM

Caption: Key steps in the mechanism of the Biginelli reaction.

This protocol outlines a modern, environmentally friendly approach to the Biginelli reaction.[6]

  • Reactant Mixture: In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a solid acid catalyst such as montmorillonite K-10 or sulfamic acid (10-20 mol%).[6][7]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 300-500 W) and temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).[5]

  • Work-up: After cooling, add cold water or ethanol to the reaction mixture to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

The Bredereck Synthesis: A Route to Substituted Pyrimidines

The Bredereck synthesis provides a valuable route to pyrimidines, often those with specific substitution patterns that may be difficult to access through other methods. A key variation of this synthesis involves the use of Bredereck's reagent, tert-butoxybis(dimethylamino)methane, which serves as a potent aminomethylenating agent.[8][9]

Bredereck's reagent is particularly effective for reacting with active methylene compounds due to its ability to generate a strong base (tert-butoxide) in situ.[8] This facilitates the deprotonation of even weakly acidic C-H bonds, leading to the formation of an enamine intermediate. The subsequent cyclization with an N-C-N component, such as formamide or an amidine, is typically driven by heating, often in a high-boiling solvent like DMF to ensure the reaction goes to completion.

The reaction begins with the deprotonation of the active methylene compound by the tert-butoxide generated from Bredereck's reagent. The resulting carbanion then attacks the electrophilic carbon of the dimethylformamidinium ion, also formed from the reagent. Elimination of dimethylamine yields a stable enamine. This enamine intermediate then reacts with a suitable N-C-N building block, such as formamide, in a cyclocondensation reaction to form the pyrimidine ring.

G cluster_2 Bredereck Synthesis Mechanism Active_Methylene Active Methylene Compound Enamine_Formation Enamine Formation Active_Methylene->Enamine_Formation Brederecks_Reagent Bredereck's Reagent Brederecks_Reagent->Enamine_Formation Enamine Enamine Intermediate Enamine_Formation->Enamine Cyclocondensation Cyclocondensation Enamine->Cyclocondensation NCN_Fragment N-C-N Fragment (e.g., Formamide) NCN_Fragment->Cyclocondensation Cyclic_Adduct Cyclic Adduct Cyclocondensation->Cyclic_Adduct Aromatization Aromatization Cyclic_Adduct->Aromatization -H2O, etc. Pyrimidine Substituted Pyrimidine Aromatization->Pyrimidine

Caption: General pathway for pyrimidine synthesis via the Bredereck method.

This protocol provides a general procedure for the Bredereck synthesis.[8]

  • Enamine Formation: In a flask under an inert atmosphere, dissolve the active methylene compound (1 equivalent) in an anhydrous solvent such as toluene. Add Bredereck's reagent (1.2-1.5 equivalents). Heat the mixture to 80-110 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture and remove the solvent and excess reagent under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: To the crude enamine, add formamide (a large excess can serve as both reactant and solvent) and a catalytic amount of an acid or base if required. Heat the mixture to a higher temperature (e.g., 150-180 °C) for several hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to yield the pyrimidine product.

Modern Synthetic Innovations: Multicomponent and Catalytic Approaches

Modern organic synthesis has driven the development of highly efficient and sustainable methods for constructing pyrimidine rings. These often involve multicomponent reactions (MCRs) and advanced catalytic systems.

Iridium-Catalyzed Multicomponent Synthesis

A notable advancement is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[10][11] This elegant reaction proceeds through a sequence of condensation and dehydrogenation steps, forming C-C and C-N bonds with high regioselectivity.

The use of a specific PN5P-Ir pincer complex catalyst is key to the success of this transformation.[10] This catalyst efficiently facilitates the dehydrogenation of alcohols to aldehydes in situ, which then participate in the condensation cascade. The reaction is typically carried out in a high-boiling, non-protic solvent like toluene to accommodate the required high temperatures (around 150 °C) for the dehydrogenation and aromatization steps. This method's strength lies in its ability to construct highly substituted, unsymmetrical pyrimidines from simple and readily available alcohol building blocks.[12]

The following is a general procedure based on the work of Kempe and co-workers.[10][12]

  • Reaction Setup: In a pressure-resistant vial under an inert atmosphere, combine the amidine hydrochloride (1 equivalent), the primary alcohol (1.2 equivalents), the secondary alcohol (1.2 equivalents), a base such as potassium tert-butoxide (2.5 equivalents), and the iridium catalyst (e.g., [Ir(PN5P)H2], 1-2 mol%).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction: Seal the vial and heat the mixture in an oil bath at 150 °C for 24-48 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to isolate the desired pyrimidine product.

Comparative Performance of Pyrimidine Synthesis Methods

To provide a clear, objective comparison, the following table summarizes the key performance indicators of the discussed synthetic routes. The data presented are representative and can vary depending on the specific substrates and reaction conditions employed.

MethodKey ReactantsCatalyst/ReagentSolventTimeTemperature (°C)Yield (%)
Pinner Synthesis 1,3-Dicarbonyl, AmidineAcid or BaseVariesVariesVariesModerate-Good
Classical Biginelli Aldehyde, β-Ketoester, UreaHClEthanol1.5-3 hoursReflux (~78)~60-70%[13]
Microwave Biginelli Aldehyde, β-Ketoester, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutesMW (300W)88-95%[6]
Bredereck Synthesis Active Methylene Compound, Bredereck's Reagent, Formamide-Toluene, then neat6-12 hours110 then 180Moderate
Iridium-Catalyzed MCR Amidines, AlcoholsPN5P-Ir pincer complexToluene24-48 hours150Up to 93%[10]

Conclusion and Future Outlook

The synthesis of pyrimidines has evolved from classical condensation reactions to highly sophisticated and efficient modern methodologies. The Pinner and Biginelli reactions remain valuable and widely used for their versatility and simplicity, respectively. The Bredereck synthesis offers a unique approach for accessing specific substitution patterns.

For researchers and drug development professionals, the choice of synthetic route will be dictated by factors such as the desired substitution pattern, substrate availability, scalability, and the importance of green chemistry principles. Modern advancements, particularly in microwave-assisted synthesis and catalytic multicomponent reactions, offer significant advantages in terms of reaction times, yields, and environmental impact. The iridium-catalyzed synthesis from alcohols, for instance, represents a highly atom-economical and sustainable approach to constructing complex pyrimidines from simple precursors.[10][12]

As the demand for novel and diverse pyrimidine-based drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key focus of research in organic and medicinal chemistry.

References

  • Hayes, B. L. (2002).
  • Kempe, R., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved from [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(08), 986-992. Available at: [Link]

  • American Chemical Society. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at: [Link]

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  • ChemRxiv. (n.d.). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. Retrieved from [Link]

  • Pai, N., Waghmode, K., & Khandekar, D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219. Available at: [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Krishnakumar, B., & Swaminathan, M. (2011). An Efficient Protocol for the Green and Solvent-Free Synthesis of Azine Derivatives at Room Temperature Using BiCl3-Loaded Montmorillonite K10 as a New Recyclable Heterogeneous Catalyst. ISRN Organic Chemistry. Available at: [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Effect of montmorillonite K-10 catalyst on the synthesis of (E)-1-phenyl-3-(2-methoxyphenyl). Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Beilstein Archives. (2022). A one-pot multicomponent K-10 clay catalyzed synthesis of 2-Amino-3,5-dicarbonitrile-6-thiopyridines. Beilstein Archives. Available at: [Link]

  • ResearchGate. (2017). Fe+3-montmorillonite K10: As an effective and reusable catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and –thiones. Retrieved from [Link]

  • MDPI. (2020). Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • MDPI. (2021). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Bredereck's synthesis of purine derivatives. Retrieved from [Link]

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A Comparative Guide to Assessing the Cross-Reactivity of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity and presence in numerous FDA-approved drugs.[1][2][3] Derivatives of pyrimidine are central to the development of therapeutics targeting a wide range of diseases, including cancers and inflammatory conditions.[4][5] The specific class of 5-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidine derivatives combines this potent heterocyclic core with two key features: a bromine atom at the 5-position, which serves as a crucial handle for synthetic elaboration via cross-coupling reactions, and a tetrahydropyran (THP) moiety. The THP group is frequently incorporated by medicinal chemists to enhance physicochemical properties such as aqueous solubility and metabolic stability, thereby improving the overall pharmacokinetic profile of a drug candidate.

However, many pyrimidine derivatives, particularly those designed as kinase inhibitors, achieve their therapeutic effect by competing with endogenous ATP for the enzyme's binding site. The high degree of structural conservation across the ATP-binding sites of the ~500 kinases in the human kinome presents a significant challenge: the potential for off-target binding, or cross-reactivity.[6] Unintended inhibition of kinases other than the primary target can lead to unexpected toxicities or a dilution of the intended therapeutic effect.

Therefore, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely a supplementary exercise but a critical step in the validation of any new chemical entity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the cross-reactivity profiles of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer a logical framework for interpreting the resulting data.

The Fundamental Challenge: Kinase Selectivity

Achieving highly selective kinase inhibition is a formidable task.[6] Most inhibitors are designed to be ATP-competitive, meaning they bind within the same pocket as the ubiquitous ATP cofactor. This shared binding site is the primary driver of cross-reactivity.[7] The interpretation of an inhibitor's effects, whether in a research setting or a clinical trial, is confounded without a comprehensive understanding of its selectivity profile.[6] This guide will explore two complementary pillars of selectivity assessment: cell-free biochemical assays and context-rich cell-based assays. Combining these approaches provides the most accurate forecast of a compound's biological activity.[8][9]

Part 1: Methodologies for Cross-Reactivity Profiling

The choice of assay is dictated by the question being asked. Biochemical assays excel at determining intrinsic affinity for purified enzymes, while cellular assays provide crucial insights into performance in a more physiologically relevant environment.

Biochemical (Cell-Free) Assays: Measuring Intrinsic Affinity

Biochemical assays directly measure the interaction between an inhibitor and a panel of purified, isolated kinases. They are ideal for determining the intrinsic potency of a compound without the complexities of cell membranes, efflux pumps, or intracellular competition.

Causality Behind the Choice: We start with biochemical assays to establish a baseline of a compound's activity across the kinome. This high-throughput approach allows for broad screening against hundreds of kinases, quickly identifying both high-affinity targets and potential off-targets that warrant further investigation.[10]

Common Formats:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³³P]ATP) onto a peptide or protein substrate.[6][11] The amount of incorporated radioactivity is inversely proportional to the inhibitor's potency.

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known, high-affinity ligand from the kinase's active site. The readout is often based on fluorescence or luminescence.[8]

The following diagram illustrates a typical workflow for assessing a new derivative against a large kinase panel.

G cluster_assay Biochemical Assay cluster_readout Detection & Analysis Compound Test Compound (e.g., 5-Bromo-THP-Pyrimidine Derivative) Reaction Incubate Compound + Kinase + Substrate + [γ-³³P]ATP Compound->Reaction KinasePanel Panel of Purified Kinases (e.g., 300+ Kinases) KinasePanel->Reaction AssayPlate 384-Well Assay Plate Capture Capture Phosphorylated Substrate on Filter Membrane Reaction->Capture Stop Reaction Scintillation Quantify Radioactivity (Scintillation Counting) Capture->Scintillation Analysis Calculate % Inhibition and IC50 Values Scintillation->Analysis

Caption: Workflow for a radiometric biochemical kinase profiling assay.

This protocol is representative of a standard radiometric assay used for kinase profiling.[11]

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative in 100% DMSO, typically starting from 1 mM.

  • Reaction Mixture Preparation: For each kinase to be tested, prepare a reaction buffer containing the specific peptide substrate and Mg/ATP. The ATP concentration is critical and often set near the Michaelis-Menten constant (Km) for each specific kinase to ensure that the resulting IC50 values approximate the inhibitor's intrinsic affinity (Ki).[12]

  • Assay Initiation: In a 384-well plate, dispense the test compound, followed by the specific kinase enzyme. Allow a brief pre-incubation period (e.g., 10 minutes at room temperature).

  • Phosphorylation Reaction: Initiate the reaction by adding the [γ-³³P]ATP-containing reaction mixture. Incubate for a defined period (e.g., 2 hours) at room temperature.

  • Reaction Termination and Capture: Terminate the reaction by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.

  • Washing: Wash the filter membranes extensively with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response data to a sigmoidal curve to determine the IC50 value.

Cell-Based Assays: Measuring Target Engagement in a Physiological Context

While biochemical assays are essential, they do not account for factors like cell permeability or competition from high intracellular ATP concentrations (~1-10 mM).[12] Cell-based assays are therefore a critical next step to validate biochemical hits and prioritize compounds.

Causality Behind the Choice: We use cell-based assays to confirm that the compound can enter the cell, engage its intended target, and exert a functional effect at relevant concentrations. Divergence between biochemical and cellular potency can reveal crucial information about a compound's drug-like properties.[8][9]

Common Formats:

  • Target Engagement Assays (NanoBRET™): This technology measures compound binding to a specific target protein in living cells.[8] It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the active site. An inhibitor that enters the cell and binds the target will displace the tracer, causing a loss of Bioluminescence Resonance Energy Transfer (BRET).

  • Phospho-protein Analysis (Western Blot/ELISA): This method measures the functional consequence of target inhibition by quantifying the phosphorylation status of a known downstream substrate of the target kinase.

The diagram below explains the mechanism of a NanoBRET assay for measuring inhibitor binding in live cells.

G cluster_no_inhibitor A) No Inhibitor Present cluster_inhibitor B) Inhibitor Present Kinase_A Target Kinase-NanoLuc® (Energy Donor) Tracer_A Fluorescent Tracer (Energy Acceptor) Kinase_A->Tracer_A Binding Light_A BRET Signal (Light Emission at Acceptor Wavelength) Tracer_A->Light_A Energy Transfer Kinase_B Target Kinase-NanoLuc® Light_B No BRET Signal Inhibitor Test Compound Inhibitor->Kinase_B Competitive Binding Tracer_B Fluorescent Tracer

Caption: Principle of NanoBRET™ for measuring cellular target engagement.

This protocol outlines the steps for assessing the cellular potency of a pyrimidine derivative.[8]

  • Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transiently transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them into a white, 96-well assay plate.

  • Compound Dosing: Add the this compound derivative to the cells at various concentrations.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer and the NanoLuc® substrate (furimazine) to all wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the system to reach equilibrium.

  • Signal Detection: Measure the luminescence signal at two wavelengths simultaneously using a plate reader equipped with appropriate filters: one for the donor (luciferase) and one for the acceptor (tracer).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the data to determine the cellular IC50 value, which reflects the concentration required for 50% target occupancy.

Part 2: Interpreting and Comparing Selectivity Data

Once data from biochemical and cellular assays are collected, the next step is to synthesize this information into a clear, comparative picture of cross-reactivity.

Quantitative Comparison: A Hypothetical Case Study

To illustrate how to compare different compounds, we present hypothetical data for our lead compound against two comparators: a known selective inhibitor and a known promiscuous inhibitor. The kinase panel includes a primary target (e.g., a receptor tyrosine kinase like EGFR), a closely related family member (HER2), and a distant, unrelated kinase from a different family (CDK9).

CompoundPrimary TargetDescriptionIC50 EGFR (nM)IC50 HER2 (nM)IC50 CDK9 (nM)Cellular EGFR Target Engagement IC50 (nM)
Compound A 5-Bromo-THP-PyrimidineOur Test Candidate15250>10,00085
Compound B Pyrrolo[2,3-d]pyrimidineSelective Comparator[13]525>10,00030
Compound C Promiscuous InhibitorNon-selective Comparator10125075

Analysis of the Hypothetical Data:

  • Compound A (Test Candidate): Shows good biochemical potency against the primary target, EGFR (15 nM). It exhibits a reasonable selectivity window against the closely related kinase HER2 (>15-fold) and is very clean against the unrelated kinase CDK9. The cellular potency (85 nM) is about 6-fold weaker than its biochemical potency, which is a common and acceptable shift, suggesting good cell permeability.

  • Compound B (Selective Comparator): This compound is more potent on the primary target (5 nM) and shows excellent selectivity against HER2 (5-fold). Its strong cellular activity (30 nM) confirms good cell penetration and target engagement.[13]

  • Compound C (Promiscuous Inhibitor): This compound hits all three kinases with similar potency, demonstrating a clear lack of selectivity. Such a profile would raise significant concerns about potential off-target effects in a drug development program.

Visualizing Selectivity: The Role of the THP Moiety

The specific substituents on the pyrimidine core dictate the selectivity profile. The tetrahydropyran (THP) group, while primarily added to tune physicochemical properties, occupies space within the ATP binding pocket and can create or disrupt key interactions, thereby influencing cross-reactivity.

G Core 5-Bromo-Pyrimidine Core R1 R1: Tetrahydro-2H-pyran-4-yl (Influences solubility and pocket fit) Core->R1 at C2 R2 R2: Variable Substituent (Key for target-specific interactions) Core->R2 at C4/C6

Caption: General structure of a substituted pyrimidine inhibitor.

Conclusion

Evaluating the cross-reactivity of this compound derivatives is a critical endeavor that requires a systematic and multi-pronged approach. This guide outlines a robust framework for this analysis, moving from broad, biochemical kinome scanning to specific, physiologically relevant cellular target engagement assays. By explaining the causality behind each experimental choice and providing standardized protocols, we establish a self-validating system for data generation.

The ultimate goal is to build a comprehensive selectivity profile that enables an objective comparison between different chemical series and against known standards. This detailed understanding allows researchers to make informed decisions, prioritizing compounds with the highest potential for on-target efficacy and the lowest risk of off-target toxicity. Such rigorous preclinical evaluation is fundamental to the successful development of safe and effective therapeutics.

References

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  • Vieth, M., et al. (2004). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 20(8), 1283-1292. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Corporation. [Link]

  • Binder, M. J., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 16(10), 1953-1964. [Link]

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  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(5), 1083. [Link]

  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6439. [Link]

  • Axtman, A. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Sharma, P., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Inorganic and Nano-Metal Chemistry, 52(8), 865-887. [Link]

  • Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 408(3), 297-312. [Link]

  • Norman, M. H., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. Journal of Medicinal Chemistry, 64(22), 16588-16602. [Link]

Sources

A Comparative Guide to In Vitro and In Vivo Studies of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the bedrock of essential biomolecules like nucleic acids and a plethora of synthetic drugs.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5] This guide provides a comprehensive comparison of in vitro and in vivo studies involving pyrimidine compounds, offering insights into experimental design, data interpretation, and the translational journey from benchtop to preclinical models.

The Rationale for a Dual-Pronged Investigative Approach: In Vitro and In Vivo

The development of any new therapeutic agent hinges on a meticulous evaluation of its biological activity and safety profile. This is universally approached through a phased strategy that begins with in vitro studies and progresses to in vivo models.

In vitro studies , conducted in a controlled laboratory environment using cell lines or isolated biochemical components, offer a rapid and cost-effective means to screen large numbers of compounds and elucidate their mechanism of action at a molecular level.[6] This initial phase is crucial for identifying promising lead candidates and understanding their direct effects on biological targets.

In vivo studies , on the other hand, are performed in living organisms, typically animal models, to assess the compound's overall physiological effects, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity in a complex biological system.[7] The transition from in vitro to in vivo is a critical step in drug development, as it provides a more holistic understanding of a compound's therapeutic potential and its behavior within a whole organism.

Comparative Analysis of Pyrimidine Derivatives: In Vitro Efficacy vs. In Vivo Outcomes

The journey of a pyrimidine-based drug candidate from a promising in vitro hit to a viable in vivo therapeutic is often fraught with challenges. A compound that exhibits potent activity in a cell-based assay may not necessarily translate to efficacy in an animal model. The following sections will explore common in vitro assays for different therapeutic areas and present comparative data for selected pyrimidine compounds.

Anticancer Activity

Pyrimidine derivatives have emerged as a cornerstone of cancer chemotherapy, with mechanisms of action that include the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), and interference with nucleic acid synthesis.[1][8]

A primary method for assessing the in vitro anticancer activity of pyrimidine compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a compound's ability to inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a compound required to inhibit the growth of a cancer cell line by 50%.[6]

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine Compound SeriesLoVo (Colon)0.08 - 15.4[6]
MCF-7 (Breast)0.15 - 25.8[6]
A549 (Lung)0.11 - 19.3[6]
Thiazolo[4,5-d]pyrimidine Compound SeriesA375 (Melanoma)0.02 - 1.5[6]
DU145 (Prostate)0.04 - 3.2[6]
Imidazole-pyrimidine-sulfonamide hybrids Compound 88HER2-positive cell lines81 ± 40 ng/mL[3][7]
Compound 89HER2-positive cell lines208 ± 110 ng/mL[3][7]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[8]

Promising in vitro candidates are advanced to in vivo studies, often utilizing xenograft models where human cancer cells are implanted into immunocompromised mice. The efficacy of the compound is then assessed by its ability to inhibit tumor growth.

For instance, a pyrimidine-based Focal Adhesion Kinase (FAK) inhibitor, compound 72, demonstrated an in vitro IC50 of 27.4 nM against FAK and 0.126 µM for cell proliferation.[3] Importantly, this compound also showed potent inhibition of lung metastasis in a mouse model of triple-negative breast cancer, highlighting a successful translation from in vitro potency to in vivo efficacy.[3]

Experimental Workflow: In Vivo Xenograft Model

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Study A Synthesized Pyrimidine Compound Library B MTT Assay on Cancer Cell Lines A->B C Identify Lead Compounds (Low IC50) B->C D Implant Human Cancer Cells into Immunocompromised Mice C->D Advance Promising Candidates E Tumor Growth to Palpable Size D->E F Randomize Mice into Treatment & Control Groups E->F G Administer Pyrimidine Compound or Vehicle F->G H Monitor Tumor Volume and Body Weight G->H I Euthanize and Analyze Tumors H->I

Caption: Workflow for anticancer drug evaluation.

Antimicrobial Activity

Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[2][4]

The antimicrobial efficacy of pyrimidine compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[6]

Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 24 Mycobacterium tuberculosis H37Rv0.5–1.0[3]
Compound 35 Methicillin-resistant S. aureus (MRSA)1[3]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a serial dilution of the pyrimidine compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

For antimicrobial agents, in vivo studies often involve infecting an animal model with the target pathogen and then administering the pyrimidine compound to assess its ability to clear the infection and improve survival rates.

Anti-inflammatory and Antiviral Activities

Pyrimidine derivatives have also shown promise as anti-inflammatory and antiviral agents.[4][9] Their anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2), while their antiviral activity frequently involves the inhibition of viral polymerases.[8]

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.

Conclusion: Bridging the Gap Between In Vitro and In Vivo

The development of novel pyrimidine-based therapeutics requires a synergistic approach that leverages the strengths of both in vitro and in vivo studies. While in vitro assays provide crucial initial data on a compound's potency and mechanism of action, in vivo models are indispensable for evaluating its real-world therapeutic potential and safety. The data presented in this guide underscores the importance of a rigorous and well-designed experimental pipeline to successfully translate promising pyrimidine derivatives from the laboratory to the clinic.

References

  • The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide. Benchchem.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • An overview on synthesis and biological activity of pyrimidines. SciSpace.
  • A Comparative Guide to the In Vivo and In Vitro Activity of Pyrimidine-Based Drug Candidates. Benchchem.
  • Applications of Pyrimidine Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.

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A Comparative Benchmarking Guide: Evaluating 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine as a Novel IRAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel chemical entity, 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine, against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Given that the pyrimidine scaffold is a common feature in many kinase inhibitors, we hypothesize that this compound may exhibit activity against IRAK4, a critical node in innate immunity signaling.[1][2][3] This document outlines a head-to-head comparison with established, potent, and selective IRAK4 inhibitors, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough assessment.

Introduction: The Rationale for Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[4][5] These pathways are fundamental to the innate immune system, initiating inflammatory responses to pathogens and cellular damage.[6][7] Dysregulation of IRAK4-mediated signaling is implicated in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and certain cancers.[8][9]

The kinase activity of IRAK4 is essential for the downstream activation of critical signaling molecules, including NF-κB and MAP kinases, which in turn drive the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][10] Consequently, the selective inhibition of IRAK4 kinase activity presents a compelling therapeutic strategy to dampen excessive inflammation without causing broad immunosuppression.[6][11] This guide will benchmark our compound of interest, this compound, against well-characterized IRAK4 inhibitors to determine its potential as a novel therapeutic agent.

The IRAK4 Signaling Cascade

Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of a complex known as the Myddosome.[12][13] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors for inflammatory genes.[10][12]

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes

Caption: IRAK4 Signaling Pathway.

Benchmark Inhibitors for Comparison

To accurately assess the potency and selectivity of this compound, we will use the following well-documented IRAK4 inhibitors as benchmarks.

Compound NameStructureReported Activity
Zimlovisertib (PF-06650833) Zimlovisertib StructureA potent and selective IRAK4 inhibitor with IC50 values of 0.2 nM in a cell-based assay and 2.4 nM in a PBMC assay.[14] It has been investigated in clinical trials for rheumatic diseases.[15][16]
BAY 1834845 (Zabedosertib) Zabedosertib StructureA clinical candidate IRAK4 inhibitor with good potency and selectivity.[8]

Experimental Design: A Multi-tiered Approach

Our evaluation will proceed through a tiered screening funnel, beginning with a direct biochemical assay to measure enzymatic inhibition, followed by a cell-based assay to assess activity in a more physiologically relevant context.

Experimental Workflow

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Tier 1: Biochemical Assay (ADP-Glo™ Kinase Assay) Compound_Synthesis->Biochemical_Assay Cellular_Assay Tier 2: Cellular Assay (LPS-stimulated PBMC) Biochemical_Assay->Cellular_Assay Active Compounds Data_Analysis Data Analysis & Comparison (IC50 Determination) Cellular_Assay->Data_Analysis Conclusion Conclusion & Next Steps Data_Analysis->Conclusion

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine (CAS No. 1357580-19-8)[1], a halogenated heterocyclic compound. Adherence to these procedures is paramount for personnel safety, environmental protection, and regulatory compliance.

Core Principles of Halogenated Waste Management

Halogenated organic compounds, particularly those containing bromine, require special disposal considerations.[2] When incinerated, they can form hazardous byproducts like hydrogen bromide, necessitating specialized flue gas scrubbing equipment in disposal facilities.[3] Furthermore, many halogenated compounds are toxic and persistent in the environment, making their proper containment and destruction a priority.[4][5]

The fundamental principle is waste segregation. Halogenated waste streams must be kept separate from non-halogenated organic waste to ensure proper and cost-effective disposal.[6][7]

Hazard Assessment and Safety Data

Due to the absence of a specific SDS, the hazard profile is inferred from closely related brominated pyrimidine structures. These compounds are generally classified as irritants to the skin and eyes and may cause respiratory irritation.[3] The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled as a potentially hazardous substance.

PropertyValue/InformationSource
CAS Number 1357580-19-8[1]
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.10 g/mol [8]
Physical Form Solid (presumed)N/A
Known Hazards (based on analogs) May cause skin, eye, and respiratory irritation. Potential for harmful decomposition products upon combustion.[3]
Incompatible Materials Strong oxidizing agents.[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to minimize exposure:

  • Nitrile gloves: Provide a suitable barrier for incidental contact. Change gloves immediately if contamination occurs.

  • Safety goggles: Protect eyes from dust or splashes.

  • Laboratory coat: To prevent contamination of personal clothing.

Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste."[2] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Collection of Solid Waste:

    • Carefully transfer residual amounts of the solid compound into the designated waste container.

    • Use a dedicated spatula or brush. Avoid creating dust.

    • Any grossly contaminated disposable items, such as weighing paper, gloves, or absorbent pads, should also be placed in this container.

  • Collection of Contaminated Solvents:

    • If the compound is dissolved in a solvent for a reaction work-up, the resulting solution must be collected as "Halogenated Organic Liquid Waste."

    • Do not mix with non-halogenated solvent waste.[6]

Storage of Hazardous Waste

Proper storage of the waste container pending disposal is crucial for safety.

  • Seal the Container: Ensure the lid of the hazardous waste container is tightly sealed when not in use.

  • Designated Storage Area: Store the container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents.[3]

Disposal

Disposal of hazardous waste must be conducted through official channels.

  • Contact Environmental Health & Safety (EHS): Arrange for the pickup of the hazardous waste container with your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[9][10]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical in the regular trash.

    • DO NOT pour this chemical down the drain. The EPA has strict regulations against the sewering of hazardous pharmaceuticals and other chemical wastes.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Collection and Segregation cluster_3 Storage and Disposal start Generation of this compound Waste is_solid Is the waste solid or solid-contaminated material? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid collect_solid Collect in 'Halogenated Organic Solid Waste' container. is_solid->collect_solid Yes collect_liquid Collect in 'Halogenated Organic Liquid Waste' container. is_liquid->collect_liquid Yes store Store in designated satellite accumulation area in secondary containment. collect_solid->store collect_liquid->store dispose Arrange for pickup by licensed hazardous waste disposal service (EHS). store->dispose caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Advanced Disposal Considerations: Chemical Treatment

While not standard practice in most research laboratories, advanced chemical treatment methods exist for halogenated organic compounds. These include processes like catalytic destruction and chemical dehalogenation.[12][13] These methods aim to break down the hazardous compounds into less toxic substances before final disposal. However, these techniques require specialized equipment and expertise and should only be performed by trained professionals.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a halogenated heterocyclic compound, this entails a rigorous adherence to segregation, containment, and regulated disposal procedures. By understanding the principles behind these protocols, researchers can ensure a safe and compliant laboratory environment.

References

  • Blazsó, M. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPI. Retrieved from [Link]

  • Feed 2. (n.d.). Halogenated Waste Treatment. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2011, March 29). MSDS of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. Retrieved from [Link]

  • Szymańska, J. A. (2001). [Toxicity of selected brominated aromatic compounds]. PubMed. Retrieved from [Link]

  • Ronit, L., et al. (2021, July 2). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. Retrieved from [Link]

  • Chemsigma. (n.d.). 5-Bromo-4-(thiophen-2-yl)pyrimidine [5162-74-3]. Retrieved from [Link]

  • Blazsó, M. (2025, August 7). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF. ResearchGate. Retrieved from [Link]

  • Ronit, L., et al. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • ResearchGate. (2019, December 27). (PDF) Halogenated Organic Compounds in Water and in Wastewater. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • University of California, Santa Barbara. (2018, December). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemical Waste. Environmental Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Association for the Health Care Environment. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling and Disposal of 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromo-2-(tetrahydro-2h-pyran-4-yl)pyrimidine. The following protocols are grounded in established safety principles for handling halogenated pyrimidine derivatives and are designed to ensure the well-being of laboratory personnel and environmental integrity.

Immediate Safety and Hazard Assessment

Based on the analysis of related chemical structures, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and may lead to serious eye irritation and respiratory discomfort.[1][2][3][4]

Key Hazard Statements for Analogous Compounds:

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this and similar chemical compounds. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving with Nitrile Gloves: The outer glove should be a chemotherapy-grade glove meeting ASTM D6978 standards.[6] The inner glove provides a secondary barrier. Nitrile is recommended for its broad chemical resistance.[7] Gloves should be changed every 30 minutes or immediately upon contamination.[6]
Eye and Face Protection Chemical Safety Goggles and Face Shield: Goggles are mandatory to protect against splashes.[8] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9] Standard safety glasses with side shields are insufficient.[6]
Body Protection Chemical-Resistant Laboratory Coat: A long-sleeved lab coat with tight-fitting cuffs is required to prevent skin contact.[10] For procedures with a high risk of splashes, a chemical-resistant apron over the lab coat is recommended.[7]
Respiratory Protection NIOSH-Approved Respirator: In instances where dust or aerosols may be generated, such as when weighing or transferring the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is necessary.[6][10] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.[8]
Foot Protection Closed-Toed, Chemical-Resistant Footwear: Shoes must fully cover the feet. For added protection, disposable shoe covers should be worn and discarded upon exiting the work area.[6][9]

Operational Plans: From Receipt to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Handling cluster_2 Disposal cluster_3 Emergency Response Receiving and Inspection Receiving and Inspection Donning PPE Donning PPE Receiving and Inspection->Donning PPE Pre-Use Preparation Pre-Use Preparation Donning PPE->Pre-Use Preparation Chemical Handling in Fume Hood Chemical Handling in Fume Hood Pre-Use Preparation->Chemical Handling in Fume Hood Post-Handling Decontamination Post-Handling Decontamination Chemical Handling in Fume Hood->Post-Handling Decontamination Spill Management Spill Management Chemical Handling in Fume Hood->Spill Management If Spill Occurs First Aid First Aid Chemical Handling in Fume Hood->First Aid If Exposure Occurs Waste Segregation Waste Segregation Post-Handling Decontamination->Waste Segregation Container Labeling and Storage Container Labeling and Storage Waste Segregation->Container Labeling and Storage Scheduled Waste Pickup Scheduled Waste Pickup Container Labeling and Storage->Scheduled Waste Pickup

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11]

    • The storage area should be clearly labeled.

  • Preparation for Use:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[11]

    • Don all required PPE as outlined in the table above.

    • All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • During Use:

    • Use dedicated spatulas and weighing boats for this compound.

    • Avoid creating dust when transferring the material.[11]

    • Keep the container tightly closed when not in use.[1][2]

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][12] Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention.[13]

  • Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[11][14]

    • Clean the spill area with a detergent solution followed by water.[10]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Critical Final Step

Proper disposal is paramount to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Designated Waste Container: All waste contaminated with this compound, including the compound itself, weighing boats, contaminated gloves, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[14]

  • Container Specifications: The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, sealable lid.[14]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly state the chemical name: "this compound".[14]

Storage and Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[14]

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[1][2][4] All disposal must be in accordance with local, state, and federal regulations.[14] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[14]

References

  • Capot Chemical Co., Ltd. MSDS of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine. (2011-03-29).
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific. 2-Bromo-6-(tetrahydropyran-4-yloxy)
  • Occupational Safety and Health Administration. PYRIDINE. [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]

  • National Center for Biotechnology Information. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • University of Wyoming. Chemical Process SOP Example. [Link]

  • Thermo Fisher Scientific.
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  • Pharmacy Times. USP Chapter <800>: Personal Protective Equipment. (2018-09-04). [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • CymitQuimica.
  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]

  • The University of Arizona. Personal Protective Equipment Selection Guide. (2015-07-22). [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • Organic Syntheses. 3-Bromo-2H-pyran-2-one. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.